Product packaging for Lenvatinib-15N,d4(Cat. No.:)

Lenvatinib-15N,d4

Cat. No.: B12362245
M. Wt: 431.9 g/mol
InChI Key: WOSKHXYHFSIKNG-AZNYUICASA-N
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Description

Lenvatinib-15N,d4 is a useful research compound. Its molecular formula is C21H19ClN4O4 and its molecular weight is 431.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19ClN4O4 B12362245 Lenvatinib-15N,d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H19ClN4O4

Molecular Weight

431.9 g/mol

IUPAC Name

4-[3-chloro-4-[(2,2,3,3-tetradeuteriocyclopropyl)carbamoylamino]phenoxy]-7-methoxyquinoline-6-(15N)carboxamide

InChI

InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28)/i2D2,3D2,23+1

InChI Key

WOSKHXYHFSIKNG-AZNYUICASA-N

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)C(=O)[15NH2])Cl)[2H]

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Lenvatinib-15N,d4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lenvatinib-15N,d4 is a stable, isotopically labeled form of Lenvatinib, an oral multi-targeted tyrosine kinase inhibitor. The designation "-15N,d4" indicates the incorporation of heavy isotopes—specifically, nitrogen-15 and four deuterium (d4) atoms—into the Lenvatinib molecule. This labeling results in a compound with a higher molecular weight than the parent drug but with identical chemical properties and biological activity. Its primary and critical application is in the field of analytical chemistry, where it serves as an internal standard (IS) for the highly accurate and precise quantification of Lenvatinib in biological matrices, such as plasma or tissue, using mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable correction during data processing.

Physicochemical Properties

The key difference between Lenvatinib and its labeled counterpart is the mass, which is fundamental to its use as an internal standard in mass spectrometry. Other physical and chemical properties remain virtually identical.

PropertyLenvatinibThis compound
Chemical Formula C₂₁H₁₉ClN₄O₄C₂₁H₁₅D₄ClN₄O₄
Molecular Weight 426.85 g/mol ~430.9 g/mol
CAS Number 417716-92-82264050-65-7
Appearance White to off-white powderWhite to off-white powder
Synonyms E7080E7080-d4

Data sourced from references[1][3][4][5].

Mechanism of Action of the Parent Compound, Lenvatinib

Lenvatinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis, tumor growth, and cancer progression.[6][7] By binding to the ATP-binding site of these kinases, Lenvatinib blocks downstream signaling cascades that are crucial for cell proliferation and survival.[8]

2.1. Primary Kinase Targets

Target KinaseIC₅₀ (nM)Key Biological Process
VEGFR2 (KDR) 4.0Angiogenesis, Vascular Permeability
VEGFR3 (FLT4) 5.2Angiogenesis, Lymphangiogenesis
VEGFR1 (FLT1) 22Angiogenesis
FGFR1 46Cell Proliferation, Differentiation, Angiogenesis
PDGFRα 51Cell Growth, Proliferation, Angiogenesis
KIT 100Cell Proliferation, Survival
RET -Cell Proliferation, Survival

IC₅₀ values sourced from reference[1]. Information on targeted pathways sourced from[6][9][13].

2.2. Signaling Pathway Inhibition

The inhibition of VEGFR, FGFR, and other RTKs by Lenvatinib blocks multiple downstream signaling pathways critical for tumor cell function, including the RAS-RAF-ERK and PI3K-Akt pathways.[13] This disruption leads to reduced tumor-associated angiogenesis and decreased cancer cell proliferation.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR1/2/3 PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K FGFR FGFR1-4 FGFR->PLCg FGFR->RAS FGFR->PI3K PDGFRa PDGFRα PDGFRa->PLCg PDGFRa->RAS PDGFRa->PI3K KIT_RET KIT / RET KIT_RET->PLCg KIT_RET->RAS KIT_RET->PI3K Proliferation Cell Proliferation Survival, Invasion PLCg->Proliferation RAF RAF RAS->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT->Proliferation AKT->Angiogenesis Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT_RET

Lenvatinib's multi-targeted inhibition of key RTK signaling pathways.

Application in Quantitative Bioanalysis

The most critical use of this compound is as an internal standard for pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM).[1][14]

3.1. Detailed Experimental Protocol: Quantification of Lenvatinib in Human Plasma

This protocol is a representative example based on common methodologies for quantifying Lenvatinib in plasma using LC-MS/MS.[14][15][16]

Objective: To accurately determine the concentration of Lenvatinib in human plasma samples.

Materials:

  • Human plasma (with K₂EDTA as anticoagulant)

  • Lenvatinib reference standard

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid, LC-MS grade

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of Lenvatinib in a suitable solvent like methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • From the Lenvatinib stock, create serial dilutions (working solutions) in 50:50 ACN:Water to prepare calibration standards (e.g., ranging from 0.5 to 2000 ng/mL).[14]

    • Prepare a working solution of this compound (e.g., 50 ng/mL) in ACN with 0.1% formic acid. This will be the protein precipitation/IS spiking solution.[14]

  • Sample Preparation (Protein Precipitation): [14]

    • Aliquot 50 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of the this compound working solution (the precipitation/IS solution) to each plasma sample.

    • Vortex mix for 1 minute to ensure complete protein precipitation and mixing.

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the prepared supernatant onto the LC-MS/MS system.

    • Perform chromatographic separation and mass spectrometric detection using optimized parameters.

3.2. Example LC-MS/MS Parameters

The following table provides typical parameters for the analysis. Specific values may vary based on the instrument used.

ParameterTypical Setting
LC Column C18 reverse-phase (e.g., 2.1 x 100 mm, 2.5 µm)[16]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate 0.4 - 0.6 mL/min[14]
Column Temp 40 - 50 °C[14]
Ionization Mode Electrospray Ionization Positive (ESI+)[15]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Lenvatinib) e.g., m/z 427.1 → 370.1
MRM Transition (this compound) e.g., m/z 431.1 → 374.1

Note: Exact m/z transitions should be optimized empirically on the specific mass spectrometer being used.

3.3. Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a bioanalytical study utilizing this compound.

G start Plasma Sample (Calibrator, QC, or Unknown) add_is Spike with this compound (Internal Standard) start->add_is precip Add Acetonitrile for Protein Precipitation add_is->precip vortex Vortex Mix precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject quantify Quantify Data (Ratio of Analyte/IS vs. Concentration) inject->quantify end Final Concentration Report quantify->end

Bioanalytical workflow for Lenvatinib quantification using an internal standard.

Summary of Lenvatinib Pharmacokinetics

Pharmacokinetic studies, which rely on robust bioanalytical methods using standards like this compound, have characterized the absorption, distribution, metabolism, and excretion of Lenvatinib.

Pharmacokinetic ParameterValue
Time to Peak Plasma (Tₘₐₓ) 1–4 hours post-dose[8]
Plasma Protein Binding 98% to 99% (primarily to albumin)[12]
Apparent Clearance (CL/F) ~6.56 L/h[17]
Terminal Elimination Half-life (t₁/₂) ~28 hours[11]
Metabolism Primarily via CYP3A4 and aldehyde oxidase[9]
Excretion ~64% in feces, ~25% in urine[11]

Data sourced from references[8][9][11][12][17].

References

Lenvatinib-15N,d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Structure, Properties, and Analytical Applications of an Essential Internal Standard

Introduction

Lenvatinib is a potent oral multi-kinase inhibitor used in the treatment of several types of cancer, including thyroid, renal cell, and hepatocellular carcinoma.[1][2][3] Its therapeutic effect stems from its ability to inhibit key receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis and tumor growth, such as vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and others.[4][5] Lenvatinib-15N,d4 is a stable isotope-labeled version of Lenvatinib, specifically designed for use as an internal standard in quantitative bioanalytical assays.[3][6] The incorporation of deuterium atoms provides a distinct mass signature, enabling precise and accurate quantification of Lenvatinib in complex biological matrices by mass spectrometry, which is crucial for pharmacokinetic studies and therapeutic drug monitoring.[6][7] This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is structurally identical to Lenvatinib, except for the substitution of four hydrogen atoms with deuterium on the cyclopropyl ring. This isotopic labeling does not alter the chemical properties of the molecule but increases its molecular weight, allowing it to be distinguished from the unlabeled drug in mass spectrometry-based analyses.[3][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Formal Name 4-[3-chloro-4-[[(cyclopropyl-2,2,3,3-d4-amino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxamide[3]
IUPAC Name 4-[3-chloro-4-[(2,2,3,3-tetradeuteriocyclopropyl)carbamoylamino]phenoxy]-7-methoxyquinoline-6-carboxamide[8]
CAS Number 2264050-65-7[3]
Molecular Formula C₂₁H₁₅D₄ClN₄O₄[3]
Formula Weight 430.9 g/mol [3][8]
Solubility Soluble in DMF, DMSO, and Methanol[3]
Primary Application Internal standard for quantification of Lenvatinib by GC- or LC-MS[3]

Mechanism of Action

Lenvatinib functions as a multi-targeted tyrosine kinase inhibitor. It binds to the ATP-binding site of several RTKs, blocking their kinase activity and subsequent downstream signaling.[4] The primary targets include VEGFR1-3 and FGFR1-4, which are crucial regulators of angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis.[2][9] By inhibiting these pathways, Lenvatinib effectively cuts off the tumor's blood supply.[10] Additionally, it inhibits other RTKs implicated in cancer progression, including Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[2][4] This multi-targeted approach contributes to its potent anti-tumor activity across various cancer types.[5] The inhibition of these kinases disrupts downstream signaling cascades, such as the AKT/NF-κB pathway, leading to reduced cell proliferation and induction of apoptosis.[11]

Signaling Pathway Inhibition

Lenvatinib_MoA cluster_ligands cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_pathways Downstream Signaling Pathways cluster_outcomes VEGF VEGF VEGFR VEGFR1, 2, 3 VEGF->VEGFR FGF FGF FGFR FGFR1, 2, 3, 4 FGF->FGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK FGFR->PI3K_AKT FGFR->RAS_MAPK Other_RTKs PDGFRα, KIT, RET Other_RTKs->PI3K_AKT Other_RTKs->RAS_MAPK Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->Other_RTKs Proliferation Tumor Cell Proliferation PI3K_AKT->Proliferation Survival Tumor Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis RAS_MAPK->Proliferation

Caption: Lenvatinib inhibits multiple RTKs, blocking key downstream signaling pathways.

In Vitro Inhibitory Activity

The potency of Lenvatinib against various kinases is typically measured by its half-maximal inhibitory concentration (IC₅₀).

Table 2: In Vitro Kinase Inhibitory Activity of Lenvatinib

Kinase TargetIC₅₀ (nM)Reference(s)
VEGFR2 (KDR)4.0[3]
VEGFR3 (FLT4)5.2[3]
VEGFR1 (FLT1)22[3]
FGFR146[3]
PDGFRα51[3]
PDGFRβ39[3]
KIT100[3]

Pharmacokinetic Properties

The pharmacokinetic profile of Lenvatinib has been well-characterized in human studies. As this compound is used as an internal standard, its pharmacokinetic properties are assumed to be identical to the unlabeled drug.

Table 3: Key Pharmacokinetic Parameters of Lenvatinib in Humans

ParameterValueReference(s)
Time to Peak (Tₘₐₓ) 1–4 hours[2][4]
Bioavailability ~85%[12]
Plasma Protein Binding 98–99% (primarily to albumin)[2][4]
Volume of Distribution (Vd) 50.5–92 L[12]
Metabolism Primarily by CYP3A4 and aldehyde oxidase[1][2]
Elimination Half-Life (t₁/₂) ~28 hours[1][12]
Excretion ~64% in feces, ~25% in urine[13]
Apparent Clearance (CL/F) 6.56 L/h[13]

Experimental Protocols

This compound is indispensable for the accurate quantification of Lenvatinib in biological samples, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are representative protocols for sample analysis.

Quantification of Lenvatinib in Human Plasma by LC-MS/MS

This protocol describes a method for determining Lenvatinib concentrations for pharmacokinetic analysis or therapeutic drug monitoring.

a. Materials and Reagents:

  • Lenvatinib analytical standard

  • This compound (Internal Standard, IS)

  • Human plasma (blank)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Ultrapure water

  • Microcentrifuge tubes

b. Preparation of Stock and Working Solutions:

  • Prepare 1 mg/mL stock solutions of Lenvatinib and this compound in DMSO.[14]

  • Prepare separate working solutions for the calibration curve (CC) and quality control (QC) samples by diluting the Lenvatinib stock solution with methanol to achieve a range of concentrations (e.g., 0.01 to 40 µg/mL).[14]

  • Prepare an IS working solution by diluting the this compound stock solution with methanol.

c. Sample Preparation (Protein Precipitation): [14]

  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 150 µL of the IS working solution in acetonitrile to each tube.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for analysis.

d. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 150×4.6 mm, 5 µm).[7]

  • Mobile Phase: Isocratic or gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[7][15] A common isocratic mobile phase is acetonitrile:0.1% formic acid (80:20 v/v).[7]

  • Flow Rate: 0.6 mL/min.[7]

  • Injection Volume: 10 µL.[7]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions:

    • Lenvatinib: m/z 427.1 → 370.1.[7]

    • This compound (IS): m/z 430.3 → 370.1.[7]

e. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Lenvatinib/Lenvatinib-15N,d4) against the nominal concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to fit the curve.

  • Determine the concentration of Lenvatinib in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Analysis of Lenvatinib by RP-HPLC

This protocol is suitable for determining the purity of Lenvatinib in bulk drug substance or pharmaceutical dosage forms.

a. Materials and Reagents:

  • Lenvatinib standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ortho-phosphoric acid or Ammonium acetate for pH adjustment

b. Chromatographic Conditions: [16][17]

  • HPLC System: HPLC with UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., Thermosil C18, 4.5×150 mm, 5.0 µm or Kromasil C18, 250mm×4.6 mm, 5mm).[16][17]

  • Mobile Phase: A mixture of Methanol and water (e.g., 65:35% v/v or 70:30 v/v).[16][17] The aqueous phase may be buffered (e.g., 0.01M Ammonium acetate, pH 3.5).[17]

  • Flow Rate: 0.8–1.0 mL/min.[16][17]

  • Detection Wavelength: 265 nm or 309 nm.[16][17]

  • Injection Volume: 20 µL.[18]

c. Procedure:

  • Prepare a standard solution of Lenvatinib in the mobile phase at a known concentration (e.g., 100 µg/mL).

  • Prepare the sample solution by dissolving the bulk drug or dosage form in the mobile phase to achieve a similar concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • The retention time for Lenvatinib is typically between 3.7 and 4.4 minutes under these conditions.[16][17]

  • Calculate the purity or content of Lenvatinib in the sample by comparing its peak area to that of the standard.

Mandatory Visualizations

Experimental Workflow for Bioanalysis

Bioanalysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Collect Plasma Sample (Unknown, Calibrator, or QC) Spike 2. Spike with Lenvatinib-d4 (Internal Standard) Plasma->Spike Precipitate 3. Add Acetonitrile to Precipitate Proteins Spike->Precipitate Centrifuge 4. Centrifuge to Pellet Debris Precipitate->Centrifuge Supernatant 5. Transfer Supernatant to Autosampler Vial Centrifuge->Supernatant Inject 6. Inject Sample into LC-MS/MS System Supernatant->Inject Separate 7. Chromatographic Separation (Analyte from IS) Inject->Separate Detect 8. Mass Spectrometric Detection (MRM) Separate->Detect Integrate 9. Integrate Peak Areas (Lenvatinib & Lenvatinib-d4) Detect->Integrate Ratio 10. Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify 11. Quantify Concentration using Calibration Curve Ratio->Quantify

Caption: Workflow for quantifying Lenvatinib using Lenvatinib-d4 as an internal standard.

References

An In-depth Technical Guide to the Synthesis and Characterization of Lenvatinib-15N,d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of Lenvatinib-15N,d4, an isotopically labeled internal standard crucial for the accurate quantification of the multi-kinase inhibitor Lenvatinib in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Lenvatinib

Lenvatinib is a potent oral multi-targeted tyrosine kinase inhibitor. Its mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) implicated in pathogenic angiogenesis, tumor growth, and cancer progression.[1][2] Key targets include Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), Fibroblast Growth Factor (FGF) receptors (FGFR1, 2, 3, and 4), the Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[2][3] By blocking these signaling pathways, Lenvatinib effectively hinders tumor angiogenesis and proliferation.[4][5]

Signaling Pathways Targeted by Lenvatinib

Lenvatinib's therapeutic effects are primarily mediated through the inhibition of the VEGF/VEGFR and FGF/FGFR signaling pathways, which are critical for tumor angiogenesis and cell proliferation.

Lenvatinib Signaling Pathways cluster_VEGF VEGF/VEGFR Pathway cluster_FGF FGF/FGFR Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg/PKC PLCg/PKC VEGFR->PLCg/PKC Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK VEGFR->Ras/Raf/MEK/ERK PI3K/Akt/mTOR PI3K/Akt/mTOR VEGFR->PI3K/Akt/mTOR Angiogenesis Angiogenesis PLCg/PKC->Angiogenesis Cell Proliferation Cell Proliferation Ras/Raf/MEK/ERK->Cell Proliferation PI3K/Akt/mTOR->Cell Proliferation Lenvatinib_VEGF Lenvatinib Lenvatinib_VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR FRS2a FRS2a FGFR->FRS2a Ras/MAPK Ras/MAPK FRS2a->Ras/MAPK PI3K/AKT_FGF PI3K/AKT FRS2a->PI3K/AKT_FGF Tumor Progression Tumor Progression Ras/MAPK->Tumor Progression PI3K/AKT_FGF->Tumor Progression Lenvatinib_FGF Lenvatinib Lenvatinib_FGF->FGFR

Caption: Lenvatinib's inhibition of VEGF/VEGFR and FGF/FGFR signaling pathways.

Synthesis of this compound

The synthesis of this compound involves the preparation of two key isotopically labeled intermediates: 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide-¹⁵N and cyclopropyl-d4-amine. These are subsequently coupled to yield the final product. The following is a proposed synthetic route based on established chemical principles.

This compound Synthesis Workflow cluster_synthesis Synthesis of this compound Start Starting Materials Aniline-15N Aniline-¹⁵N Start->Aniline-15N Cyclopropanecarboxylic_acid-d4 Cyclopropanecarboxylic acid-d4 Start->Cyclopropanecarboxylic_acid-d4 Intermediate1 Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide-¹⁵N Aniline-15N->Intermediate1 Intermediate2 Synthesis of Cyclopropyl-d4-amine Cyclopropanecarboxylic_acid-d4->Intermediate2 Coupling Coupling Reaction Intermediate1->Coupling Intermediate2->Coupling Lenvatinib_product This compound Coupling->Lenvatinib_product Purification Purification and Characterization Lenvatinib_product->Purification Final_Product Final Product Purification->Final_Product

Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocols

Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide-¹⁵N (Proposed)

This synthesis would likely start from commercially available ¹⁵N-labeled aniline.

  • Nitration of ¹⁵N-Aniline: ¹⁵N-Aniline is first nitrated to form 4-nitroaniline-¹⁵N.

  • Sandmeyer Reaction: The amino group of 4-nitroaniline-¹⁵N is diazotized and subsequently replaced with a hydroxyl group to yield 4-nitrophenol-¹⁵N.

  • Williamson Ether Synthesis: The hydroxyl group is then used to displace a halogen from a suitable chloro-substituted aromatic ring, which will eventually form the quinoline core.

  • Reduction and Cyclization: The nitro group is reduced to an amine, followed by a cyclization reaction (e.g., Conrad-Limpach or Gould-Jacobs reaction) to form the 4-hydroxyquinoline ring system.

  • Chlorination and Amidation: The hydroxyl group at the 4-position is chlorinated, and the ester group at the 6-position is converted to a carboxamide using ¹⁵NH₃ to introduce the second nitrogen label, although for this specific molecule, only one ¹⁵N is required in the carboxamide group. Therefore, standard ammonia would be used if the quinoline nitrogen is the labeled one. For the carboxamide to be labeled, ¹⁵N-ammonia would be used in the final amidation step of the unlabeled quinoline precursor.

Synthesis of Cyclopropyl-d4-amine

Deuterated cyclopropylamine can be synthesized from a deuterated precursor.

  • Preparation of Cyclopropanecarbonyl chloride-d4: Commercially available cyclopropanecarboxylic acid-d4 is treated with a chlorinating agent like thionyl chloride.

  • Formation of Cyclopropanecarboxamide-d4: The resulting acid chloride is reacted with ammonia.

  • Hofmann Rearrangement: The amide is then subjected to a Hofmann rearrangement to yield cyclopropyl-d4-amine.

Final Coupling Reaction

The final step involves the coupling of the two synthesized intermediates.

  • Urea Formation: 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide-¹⁵N is reacted with phosgene or a phosgene equivalent to form an isocyanate or carbamoyl chloride intermediate.

  • Condensation: This intermediate is then reacted with cyclopropyl-d4-amine to form the urea linkage, yielding this compound.

Characterization of this compound

The characterization of this compound relies on standard analytical techniques to confirm its identity, purity, and isotopic enrichment.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the molecular weight and fragmentation pattern of the labeled compound.

Table 1: Predicted Mass Spectrometry Data for Lenvatinib and its Isotopologues

CompoundMolecular FormulaExact Mass (Da)[M+H]⁺ (m/z)Key Fragment Ions (m/z)
LenvatinibC₂₁H₁₉ClN₄O₄426.1095427.1370.1, 312.3, 217.5
Lenvatinib-d4C₂₁H₁₅D₄ClN₄O₄430.1346431.1370.1, 312.3, 221.5
This compoundC₂₁H₁₅D₄ClN₃¹⁵NO₄431.1317432.1371.1, 313.3, 221.5

Note: The fragmentation pattern of Lenvatinib typically involves the loss of the cyclopropylurea side chain and subsequent cleavages of the ether linkage and methoxy group.[6] The predicted data for this compound assumes the ¹⁵N is located in the quinoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the position of the isotopic labels and the overall structure of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Lenvatinib

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Quinoline Ring
2-H8.5150.2
3-H6.8108.5
5-H8.8115.1
8-H7.4105.9
7-OCH₃4.056.4
Phenoxy Ring
2'-H7.2120.8
5'-H8.3125.9
6'-H7.0115.8
Cyclopropyl Ring
CH2.723.5
CH₂0.8, 0.53.2
Amide/Urea
CONH₂7.8, 7.6-
NH8.9, 8.7-

Note: The ¹H NMR spectrum of Lenvatinib-d4 would show the absence of signals corresponding to the cyclopropyl protons. The ¹⁵N labeling in this compound would lead to observable ¹H-¹⁵N and ¹³C-¹⁵N coupling constants for adjacent nuclei, providing definitive proof of the label's location.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound.

Table 3: Typical HPLC Method Parameters for Lenvatinib Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Injection Volume 10 µL
Retention Time Dependent on the specific gradient, typically 3-5 minutes

Application in Quantitative Analysis

This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and chromatographic retention time, while its different mass allows for distinct detection.

LC-MS/MS Workflow cluster_analysis Quantitative Analysis using this compound Sample Biological Sample (Plasma, Urine, etc.) Spiking Spike with This compound (IS) Sample->Spiking Extraction Sample Preparation (e.g., Protein Precipitation, LLE) Spiking->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification Result Concentration of Lenvatinib Quantification->Result

Caption: Workflow for the quantification of Lenvatinib using this compound as an internal standard.

This technical guide provides a framework for the synthesis and characterization of this compound. The successful preparation and validation of this internal standard are paramount for robust and reliable pharmacokinetic and drug metabolism studies of Lenvatinib.

References

An In-depth Technical Guide to the Isotopic Purity and Stability of Lenvatinib-¹⁵N,d₄

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of isotopically labeled Lenvatinib, specifically Lenvatinib-¹⁵N,d₄. The focus is on the determination of isotopic purity and the assessment of chemical stability, crucial parameters for its application in research and clinical development, particularly in pharmacokinetic and metabolism studies.

Introduction to Lenvatinib and its Isotopically Labeled Analogues

Lenvatinib is a multi-targeted tyrosine kinase inhibitor that plays a significant role in oncology by targeting several signaling pathways involved in tumor growth and angiogenesis. It primarily inhibits vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the KIT and RET proto-oncogenes.[1][2][3][4][5][6][7][8][9]

Isotopically labeled versions of Lenvatinib, such as Lenvatinib-¹⁵N,d₄, are invaluable tools in drug development. The incorporation of stable isotopes like ¹⁵N and deuterium (²H or d) allows for the precise quantification of the drug and its metabolites in complex biological matrices using mass spectrometry-based methods. This guide focuses on a putative Lenvatinib molecule labeled with one ¹⁵N atom and four deuterium atoms (d₄). While specific data for this combined labeled molecule is not publicly available, this guide outlines the established methodologies for characterizing such compounds. Lenvatinib-d₄ is commercially available and is stated to have an isotopic purity of ≥99% deuterated forms (d₁-d₄).

Isotopic Purity of Lenvatinib-¹⁵N,d₄

The isotopic purity of a labeled compound is a critical parameter that defines the percentage of the molecule that contains the desired number of isotopic labels. High isotopic purity is essential for the accuracy of quantitative bioanalytical assays.

Quantitative Data Summary

The following table summarizes the expected specifications for the isotopic purity of a custom-synthesized batch of Lenvatinib-¹⁵N,d₄.

ParameterSpecificationMethod of Analysis
Isotopic Enrichment (¹⁵N) ≥ 98%High-Resolution Mass Spectrometry (HRMS)
Isotopic Enrichment (d₄) ≥ 98%High-Resolution Mass Spectrometry (HRMS)
Contribution from Unlabeled (d₀) ≤ 1%LC-MS/MS
Contribution from d₁, d₂, d₃ Monitored and ReportedLC-MS/MS
Chemical Purity ≥ 98%HPLC-UV
Experimental Protocol: Determination of Isotopic Purity by LC-HRMS

This protocol outlines a general procedure for the determination of the isotopic purity of Lenvatinib-¹⁵N,d₄ using liquid chromatography coupled with high-resolution mass spectrometry.

Objective: To accurately determine the isotopic distribution and enrichment of Lenvatinib-¹⁵N,d₄.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Materials:

  • Lenvatinib-¹⁵N,d₄ reference standard

  • Lenvatinib (unlabeled) reference standard

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of Lenvatinib-¹⁵N,d₄ in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of 1 µg/mL.

    • Prepare a similar working solution of the unlabeled Lenvatinib standard.

  • LC-MS Analysis:

    • LC Method:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient to ensure the separation of Lenvatinib from any potential impurities.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 2 µL

    • MS Method:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Mode: Full scan MS

      • Resolution: ≥ 60,000

      • Scan Range: m/z 100-1000

  • Data Analysis:

    • Acquire the mass spectra for both the labeled and unlabeled Lenvatinib.

    • For the unlabeled standard, determine the natural isotopic distribution of the [M+H]⁺ ion.

    • For the Lenvatinib-¹⁵N,d₄ sample, identify the ion cluster corresponding to the [M+H]⁺ species.

    • Calculate the isotopic purity by determining the relative abundance of the ion corresponding to the fully labeled molecule (¹²C₂₀¹³C₁H₁₅D₄¹⁴N₃¹⁵N₁³⁵Cl₁O₄) compared to the signals from molecules with fewer labels and the unlabeled species.

    • Correct the measured isotopic distribution for the natural abundance of isotopes (e.g., ¹³C).

Stability of Lenvatinib-¹⁵N,d₄

The stability of an isotopically labeled compound is its ability to maintain its chemical integrity and isotopic composition under various environmental conditions. Stability studies are essential to define storage conditions and shelf-life.

Quantitative Data Summary

The following table outlines a typical stability testing plan for Lenvatinib-¹⁵N,d₄.

Study TypeStorage ConditionTime PointsAcceptance Criteria
Long-Term Stability 2-8°C0, 3, 6, 9, 12, 18, 24 monthsNo significant degradation; Isotopic purity remains within specification
Accelerated Stability 25°C / 60% RH0, 1, 3, 6 monthsNo significant degradation; Isotopic purity remains within specification
Forced Degradation Acid, Base, Oxidative, Thermal, PhotolyticN/ATo identify potential degradation products and pathways
Experimental Protocol: Forced Degradation and Stability-Indicating Method

This protocol describes a general procedure for conducting forced degradation studies and developing a stability-indicating HPLC method for Lenvatinib-¹⁵N,d₄.

Objective: To identify potential degradation products and establish a validated analytical method capable of separating the intact drug from its degradants.

Instrumentation:

  • HPLC with a photodiode array (PDA) detector

  • LC-MS system for identification of degradation products

  • pH meter

  • Photostability chamber

  • Oven

Materials:

  • Lenvatinib-¹⁵N,d₄

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents

Procedure:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve Lenvatinib-¹⁵N,d₄ in 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve Lenvatinib-¹⁵N,d₄ in 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Treat a solution of Lenvatinib-¹⁵N,d₄ with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid Lenvatinib-¹⁵N,d₄ to 105°C for 48 hours.

    • Photolytic Degradation: Expose a solution of Lenvatinib-¹⁵N,d₄ to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Neutralize the acidic and basic solutions before analysis.

  • Development of a Stability-Indicating HPLC Method:

    • Develop an HPLC method (e.g., reverse-phase with a C18 column) that can separate the parent Lenvatinib-¹⁵N,d₄ peak from all the degradation products formed during the forced degradation studies.

    • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • Analysis of Stability Samples:

    • Store aliquots of Lenvatinib-¹⁵N,d₄ under the long-term and accelerated stability conditions.

    • At each specified time point, analyze the samples using the validated stability-indicating HPLC method to quantify the amount of intact Lenvatinib-¹⁵N,d₄ and any degradation products.

    • Analyze the samples by LC-HRMS to confirm that there is no isotopic exchange (e.g., deuterium-hydrogen exchange) under the storage conditions.

Lenvatinib Signaling Pathways

Lenvatinib exerts its therapeutic effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and proliferation. The following diagrams illustrate the key signaling pathways targeted by Lenvatinib.

Lenvatinib_VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR1/2/3 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Lenvatinib Lenvatinib Lenvatinib->VEGFR Inhibits Proliferation Endothelial Cell Proliferation, Migration, Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Lenvatinib inhibits VEGFR signaling, blocking downstream pathways like PI3K/AKT and RAS/MEK/ERK to suppress angiogenesis.

Lenvatinib_FGFR_Signaling_Pathway FGF FGF FGFR FGFR1-4 FGF->FGFR FRS2 FRS2 FGFR->FRS2 Lenvatinib Lenvatinib Lenvatinib->FGFR Inhibits PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF TumorGrowth Tumor Cell Proliferation & Growth AKT->TumorGrowth MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->TumorGrowth TumorAngiogenesis Tumor Angiogenesis ERK->TumorAngiogenesis

Caption: Lenvatinib blocks FGFR signaling, leading to the inhibition of tumor cell proliferation and angiogenesis.

Lenvatinib_Other_Targets_Pathway Lenvatinib Lenvatinib PDGFRa PDGFRα Lenvatinib->PDGFRa Inhibits KIT KIT Lenvatinib->KIT Inhibits RET RET Lenvatinib->RET Inhibits DownstreamSignaling Downstream Signaling (e.g., PI3K/AKT, MAPK) PDGFRa->DownstreamSignaling KIT->DownstreamSignaling RET->DownstreamSignaling TumorProgression Tumor Progression & Proliferation DownstreamSignaling->TumorProgression

Caption: Lenvatinib also inhibits other key RTKs like PDGFRα, KIT, and RET, further contributing to its anti-tumor activity.

Conclusion

The isotopic purity and stability of Lenvatinib-¹⁵N,d₄ are paramount for its reliable use in scientific research and drug development. This guide has provided an in-depth overview of the methodologies required to characterize these critical attributes. The experimental protocols for determining isotopic purity by LC-HRMS and for assessing stability through forced degradation and long-term studies offer a robust framework for quality control. Furthermore, the visualization of Lenvatinib's mechanism of action through its inhibition of key signaling pathways underscores the molecular basis of its therapeutic efficacy. Adherence to these analytical principles will ensure the generation of high-quality, reproducible data in studies employing isotopically labeled Lenvatinib.

References

The Role of Lenvatinib-15N,d4 as an Internal Standard in Bioanalytical Methods: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Lenvatinib-15N,d4 as an internal standard in quantitative bioanalysis, primarily focusing on its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide will detail the underlying principles of stable isotope-labeled internal standards, present experimental data, and provide visualizations to elucidate key processes.

The Fundamental Principle of Internal Standards in Quantitative Analysis

In quantitative analytical chemistry, particularly in complex matrices like plasma or serum, variabilities in sample preparation and instrument response can lead to inaccurate results. An internal standard (IS) is a compound with a known concentration that is added to the sample, calibrators, and quality control samples. The IS is chosen to be chemically and physically similar to the analyte of interest. By comparing the response of the analyte to the response of the IS, variations introduced during the analytical process can be normalized, leading to more accurate and precise quantification.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1][2] These are molecules in which one or more atoms have been replaced with their heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium or D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N).[3]

This compound: An Ideal Internal Standard for Lenvatinib Bioanalysis

The "mechanism of action" of this compound as an internal standard is its ability to mimic the behavior of the unlabeled Lenvatinib (the analyte) throughout the entire analytical process, from sample extraction to detection. Because its physicochemical properties are nearly identical to the analyte, it compensates for variations in:

  • Sample Preparation: Losses during extraction, evaporation, and reconstitution steps will be proportional for both the analyte and the internal standard.

  • Chromatographic Separation: The analyte and the internal standard will have very similar retention times in liquid chromatography. While deuterium labeling can sometimes lead to slight shifts in retention time (the "isotope effect"), this is generally minimal and can be managed during method development.[1][10]

  • Mass Spectrometric Ionization: The analyte and the internal standard will experience similar ionization efficiency or suppression in the mass spectrometer's ion source, a phenomenon known as the matrix effect.[2][10][11]

The key difference between Lenvatinib and this compound is their mass-to-charge ratio (m/z), which allows the mass spectrometer to distinguish between them. Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area.

Visualizing the Bioanalytical Workflow

The following diagram illustrates a typical bioanalytical workflow using a stable isotope-labeled internal standard like this compound.

Bioanalytical Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quantification Quantification Sample Biological Sample (e.g., Plasma) Add_IS Addition of This compound (IS) Sample->Add_IS Known Amount Extraction Extraction (e.g., Protein Precipitation, Solid Phase Extraction) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC LC Separation Evap_Recon->LC Injection MS MS/MS Detection LC->MS Data Data Acquisition (Analyte/IS Ratio) MS->Data Calibration Calibration Curve (Peak Area Ratio vs. Conc.) Data->Calibration Concentration Calculate Analyte Concentration Calibration->Concentration

A typical bioanalytical workflow using a stable isotope-labeled internal standard.

The Role of this compound in Mitigating Matrix Effects

Matrix effects are a significant challenge in bioanalysis, where co-eluting endogenous components from the biological matrix can either enhance or suppress the ionization of the analyte, leading to inaccurate results.[10][11]

The following diagram illustrates how a stable isotope-labeled internal standard compensates for matrix effects.

Matrix Effect Compensation cluster_NoIS Without Internal Standard cluster_WithIS With this compound (IS) Analyte_only Analyte Matrix_effect_only Matrix Effect (Ion Suppression) Analyte_only->Matrix_effect_only Signal_only Inaccurate Signal Matrix_effect_only->Signal_only Analyte_IS Analyte + IS Matrix_effect_both Matrix Effect (Ion Suppression) Analyte_IS->Matrix_effect_both Ratio Analyte/IS Ratio Matrix_effect_both->Ratio Affects Both Equally Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Compensation for matrix effects using a stable isotope-labeled internal standard.

Experimental Protocols and Data

Several studies have developed and validated LC-MS/MS methods for the quantification of Lenvatinib in biological matrices, often employing a deuterated internal standard. While specific details may vary, a general experimental protocol can be summarized.

5.1. Sample Preparation

A common and simple method for sample preparation is protein precipitation.[5]

  • Spiking: An aliquot of the biological sample (e.g., 100 µL of human plasma) is spiked with a small volume of the internal standard solution (this compound).

  • Precipitation: A protein precipitating agent, such as acetonitrile, is added to the sample.

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Injection: An aliquot of the supernatant is injected into the LC-MS/MS system.

5.2. Liquid Chromatography

Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution.

  • Mobile Phase A: An aqueous solution, often containing a modifier like formic acid or ammonium acetate to improve peak shape and ionization.[4][12]

  • Mobile Phase B: An organic solvent, such as acetonitrile or methanol.[12]

  • Gradient: A typical gradient starts with a high percentage of Mobile Phase A, which is gradually decreased as the percentage of Mobile Phase B increases to elute the analyte and internal standard.

  • Flow Rate: A representative flow rate is between 0.2 and 1 mL/min.[4][13]

5.3. Mass Spectrometry

Detection is performed using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Lenvatinib and its internal standard. For example:

    • Lenvatinib: m/z 427.6 → 371.0[14]

    • This compound: The precursor and product ion m/z values would be shifted according to the number and location of the isotopic labels.

5.4. Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for Lenvatinib quantification using a stable isotope-labeled internal standard.

Table 1: Method Validation Parameters for Lenvatinib Quantification

ParameterTypical RangeReference
Linearity Range (ng/mL)0.50 - 2000[5]
Correlation Coefficient (R²)≥ 0.99[4][5]
Intra-day Precision (%CV)≤ 11.3[5]
Inter-day Precision (%CV)≤ 11.3[5]
Accuracy (%)96.3 - 109.0[5]
Recovery (%)≥ 95.6[5]
IS Normalized Matrix Effect (%CV)≤ 2.8[5]

Note: The specific values can vary between different validated methods and laboratories.

Signaling Pathway of Lenvatinib (Pharmacological Action)

While the focus of this guide is on the analytical mechanism of action of this compound, it is important to distinguish this from the pharmacological mechanism of action of Lenvatinib itself. Lenvatinib is a kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.

Lenvatinib Signaling Pathway cluster_receptors Tyrosine Kinase Receptors cluster_pathways Downstream Signaling VEGFR VEGFR1, 2, 3 Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR1, 2, 3, 4 Proliferation Tumor Cell Proliferation FGFR->Proliferation PDGFRa PDGFRα Growth Tumor Growth PDGFRa->Growth KIT KIT KIT->Growth RET RET RET->Proliferation Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET Angiogenesis->Growth Proliferation->Growth

Pharmacological mechanism of action of Lenvatinib.

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of Lenvatinib. Its mechanism of action is rooted in the fundamental principles of isotope dilution mass spectrometry. By behaving almost identically to the unlabeled analyte throughout the analytical process, it effectively normalizes for variations in sample recovery and matrix-induced ionization effects. This leads to highly accurate, precise, and robust quantification of Lenvatinib in complex biological matrices, which is essential for advancing clinical research and optimizing patient care in oncology. The use of such stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis.[2][3]

References

The Role of Stable Isotope-Labeled Lenvatinib in Modern Pharmacokinetic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of stable isotope-labeled Lenvatinib, particularly deuterium-labeled analogs like Lenvatinib-d4, in pharmacokinetic (PK) research. The use of such labeled compounds as internal standards in bioanalytical methods is the gold standard for ensuring accuracy and precision in quantifying drug concentrations in biological matrices. This document details the underlying principles, experimental methodologies, and data interpretation, offering a valuable resource for professionals in drug development and clinical research.

Introduction: The Imperative for Precision in Pharmacokinetics

Pharmacokinetic studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to the drug development process.[1] Accurate measurement of drug concentrations in biological fluids like plasma is paramount for determining key PK parameters such as clearance, volume of distribution, and half-life.[2] Lenvatinib, a multi-targeted tyrosine kinase inhibitor, has a complex pharmacokinetic profile, making precise quantification essential for both preclinical and clinical assessments.[3][4][5][6]

Stable isotope-labeled internal standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., ²H (deuterium), ¹³C, ¹⁵N).[7] This mass difference allows for their distinct detection by mass spectrometry while ensuring they behave identically to the unlabeled drug during sample preparation and analysis, thereby correcting for variability in extraction recovery and matrix effects.[8] While the specific isotopologue Lenvatinib-¹⁵N,d4 was queried, the predominant stable isotope-labeled form found in published research is deuterium-labeled Lenvatinib (e.g., Lenvatinib-d4 or 2H5-Lenvatinib).[8][9][10] The principles and applications discussed herein are directly applicable to these commonly used analogs.

Lenvatinib's Mechanism of Action: A Multi-Targeted Approach

Lenvatinib functions by inhibiting multiple receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis, tumor growth, and cancer progression.[1][11][12] Its primary targets include Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1-3), Fibroblast Growth Factor (FGF) receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and the KIT and RET proto-oncogenes.[3][4][5][13] By blocking these signaling pathways, Lenvatinib effectively reduces tumor-associated angiogenesis and cellular proliferation.[11][13]

Lenvatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR1-3 PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK FGFR FGFR1-4 FGFR->PI3K_AKT FGFR->RAS_MAPK PDGFRa PDGFRα PDGFRa->PI3K_AKT PDGFRa->RAS_MAPK KIT_RET KIT / RET KIT_RET->PI3K_AKT KIT_RET->RAS_MAPK Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT_RET Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Angiogenesis

Caption: Lenvatinib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.

Experimental Design for Pharmacokinetic Analysis

The quantification of Lenvatinib in biological samples, typically plasma, is predominantly achieved through Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[10][14][15] The use of a stable isotope-labeled internal standard, such as Lenvatinib-d4, is integral to this process.

General Experimental Workflow

The workflow for a typical pharmacokinetic study sample analysis involves several key stages, from sample collection to data analysis. The inclusion of a stable isotope-labeled internal standard at the beginning of the sample preparation process is crucial for accurate quantification.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Spike_IS Spike with Lenvatinib-d4 (Internal Standard) Plasma_Sample->Spike_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (e.g., C18 column) Evaporation->LC_Separation MS_Ionization Mass Spectrometry (Positive ESI) LC_Separation->MS_Ionization MS_Detection MRM Detection: Lenvatinib & Lenvatinib-d4 MS_Ionization->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio: (Lenvatinib / Lenvatinib-d4) Peak_Integration->Ratio_Calculation Concentration_Calc Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Calc

Caption: Bioanalytical workflow for Lenvatinib quantification using a stable isotope-labeled internal standard.

Detailed Experimental Protocols

The following protocols are synthesized from validated methods reported in the literature.[8][9][10][14]

a) Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add a precise volume of Lenvatinib-d4 internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a specific volume of the mobile phase.

b) Liquid Chromatography:

  • Column: A reversed-phase column, such as a Zorbax Eclipse XDB-C18 (150×4.6 mm, 5 μ), is commonly used.[10]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typical.[9][10]

  • Flow Rate: Flow rates are generally in the range of 0.25 to 0.6 mL/min.[8][10]

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times.[8]

c) Mass Spectrometry:

  • Ionization: Positive ion electrospray ionization (ESI+) is used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Lenvatinib and its stable isotope-labeled internal standard.

Quantitative Data and Method Validation

The use of Lenvatinib-d4 as an internal standard allows for the development of robust and reliable bioanalytical methods. Key quantitative parameters from various validated methods are summarized below.

Mass Spectrometry Parameters
CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zReference(s)
Lenvatinib427.1370.0 / 370.1[8][9][10]
Lenvatinib-d4 (LTD4)430.3370.1[10]
2H5-Lenvatinib432.1370.0[8][9]

Table 1: Commonly monitored MRM transitions for Lenvatinib and its deuterium-labeled internal standards.

Bioanalytical Method Validation Parameters

Method validation is performed according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the data.[14][16]

ParameterTypical Range/ValueReference(s)
Linearity Range 0.2 - 1000 ng/mL[8][9]
10.20 - 501.60 pg/mL[10]
0.50 - 2000 ng/mL[14]
Correlation Coefficient (r²) > 0.995[10]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[8][9]
Intra-day Precision (%CV) < 11.3%[14]
Inter-day Precision (%CV) < 11.3%[14]
Accuracy (% Bias) Within ±15% (85-115%)[14]
Recovery ≥ 77%[17]

Table 2: Summary of validation parameters for LC-MS/MS methods for Lenvatinib quantification.

Conclusion

The use of stable isotope-labeled Lenvatinib, such as Lenvatinib-d4, is indispensable for high-quality pharmacokinetic research. As an internal standard in LC-MS/MS assays, it ensures the mitigation of analytical variability, leading to highly accurate and precise quantification of the drug in biological matrices. The detailed methodologies and established validation parameters presented in this guide underscore the robustness of this approach. For researchers and scientists in drug development, the principles and protocols outlined here provide a solid foundation for designing and executing pharmacokinetic studies for Lenvatinib and other therapeutic agents.

References

The Metabolic Journey of Lenvatinib: An In-depth Technical Guide Utilizing Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of Lenvatinib, a multi-targeted tyrosine kinase inhibitor. Through the lens of studies employing radiolabeled compounds, primarily Carbon-14 (¹⁴C), this document elucidates the biotransformation pathways, quantitative excretion, and the experimental methodologies crucial for a thorough understanding of Lenvatinib's disposition in the body.

Introduction to Lenvatinib Metabolism

Lenvatinib undergoes extensive metabolism, with enzymatic processes mediated by Cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase, as well as non-enzymatic pathways, playing a significant role.[1][2] Understanding these metabolic pathways is critical for predicting drug-drug interactions, assessing potential toxicities, and optimizing therapeutic regimens. The use of labeled compounds, such as ¹⁴C-Lenvatinib, is indispensable for accurately tracing the drug and its metabolites through the body, enabling a complete picture of its absorption, distribution, metabolism, and excretion (ADME) profile.

In Vivo Metabolism and Mass Balance in Humans

A pivotal human mass balance study utilizing ¹⁴C-Lenvatinib has provided definitive insights into the drug's disposition.

Experimental Protocol: Human Mass Balance Study

A single oral dose of 24 mg Lenvatinib containing 100 μCi of ¹⁴C-Lenvatinib was administered to patients with advanced solid tumors.[3] Blood, plasma, urine, and feces were collected for 7 to 10 days to analyze total radioactivity, unchanged Lenvatinib, and its metabolites.[3]

G cluster_0 Dosing cluster_1 Sample Collection (7-10 days) cluster_2 Analysis Oral Administration\n(24 mg Lenvatinib, 100 µCi ¹⁴C-Lenvatinib) Oral Administration (24 mg Lenvatinib, 100 µCi ¹⁴C-Lenvatinib) Blood Blood Oral Administration\n(24 mg Lenvatinib, 100 µCi ¹⁴C-Lenvatinib)->Blood Collection over time Plasma Plasma Oral Administration\n(24 mg Lenvatinib, 100 µCi ¹⁴C-Lenvatinib)->Plasma Collection over time Urine Urine Oral Administration\n(24 mg Lenvatinib, 100 µCi ¹⁴C-Lenvatinib)->Urine Collection over time Feces Feces Oral Administration\n(24 mg Lenvatinib, 100 µCi ¹⁴C-Lenvatinib)->Feces Collection over time Total Radioactivity Measurement\n(Liquid Scintillation Counting) Total Radioactivity Measurement (Liquid Scintillation Counting) Blood->Total Radioactivity Measurement\n(Liquid Scintillation Counting) Plasma->Total Radioactivity Measurement\n(Liquid Scintillation Counting) LC-MS/MS Analysis\n(Unchanged Lenvatinib & Metabolites) LC-MS/MS Analysis (Unchanged Lenvatinib & Metabolites) Plasma->LC-MS/MS Analysis\n(Unchanged Lenvatinib & Metabolites) Urine->Total Radioactivity Measurement\n(Liquid Scintillation Counting) Urine->LC-MS/MS Analysis\n(Unchanged Lenvatinib & Metabolites) Feces->Total Radioactivity Measurement\n(Liquid Scintillation Counting) Feces->LC-MS/MS Analysis\n(Unchanged Lenvatinib & Metabolites)

Quantitative Analysis of Excretion

The majority of the administered radioactivity was recovered within 10 days, primarily in the feces. This indicates that biliary excretion is a major elimination pathway for Lenvatinib and its metabolites.

Matrix Total Radioactivity (% of Administered Dose) Unchanged Lenvatinib (% of Administered Dose)
Feces 64%[3]2.5%[4]
Urine 25%[3]0.38%[4]
Total Recovery 89%[3]~2.9%
Data sourced from Dubbelman et al. (2014) and a cross-species comparison study.

Unchanged Lenvatinib accounted for a small fraction of the excreted dose, confirming that the drug is extensively metabolized.[3][5]

Plasma Pharmacokinetics

Following oral administration, peak plasma concentrations of both total radioactivity and unchanged Lenvatinib were reached rapidly, within 1.4 to 1.6 hours.[3] Unchanged Lenvatinib constituted approximately 60% of the total radioactivity in plasma, with the peak concentrations of its analyzed metabolites being over 700-fold lower than the parent drug.[3] This suggests that while Lenvatinib is heavily metabolized, the parent drug is the primary circulating component responsible for its pharmacological activity.[4]

In Vitro Metabolism Studies

In vitro experiments using liver microsomes are crucial for elucidating the specific enzymatic pathways involved in drug metabolism.

Experimental Protocol: Liver Microsome Incubation

Human and rat liver microsomes are incubated with Lenvatinib in the presence of cofactors such as NADPH to initiate metabolic reactions. The resulting mixture is then analyzed to identify the formed metabolites.

G cluster_0 Incubation at 37°C Lenvatinib Lenvatinib Reaction Quenching\n(e.g., Acetonitrile) Reaction Quenching (e.g., Acetonitrile) Lenvatinib->Reaction Quenching\n(e.g., Acetonitrile) Liver Microsomes\n(Human or Rat) Liver Microsomes (Human or Rat) Liver Microsomes\n(Human or Rat)->Reaction Quenching\n(e.g., Acetonitrile) NADPH NADPH NADPH->Reaction Quenching\n(e.g., Acetonitrile) Centrifugation Centrifugation Reaction Quenching\n(e.g., Acetonitrile)->Centrifugation Supernatant Analysis Supernatant Analysis Centrifugation->Supernatant Analysis LC-MS/MS LC-MS/MS Supernatant Analysis->LC-MS/MS Metabolite Identification & Quantification

Major Metabolic Pathways of Lenvatinib

The biotransformation of Lenvatinib is complex, involving multiple enzymatic reactions.

G cluster_0 Primary Metabolic Pathways cluster_1 Secondary Modifications Lenvatinib Lenvatinib Oxidation & Hydroxylation Oxidation & Hydroxylation Lenvatinib->Oxidation & Hydroxylation N-oxidation N-oxidation Lenvatinib->N-oxidation Dealkylation Dealkylation Lenvatinib->Dealkylation Hydrolysis Hydrolysis Lenvatinib->Hydrolysis Glucuronidation Glucuronidation Lenvatinib->Glucuronidation Metabolites Metabolites Oxidation & Hydroxylation->Metabolites N-oxidation->Metabolites Dealkylation->Metabolites Hydrolysis->Metabolites Glucuronidation->Metabolites Glutathione/Cysteine Conjugation Glutathione/Cysteine Conjugation Intramolecular Rearrangement Intramolecular Rearrangement Dimerization Dimerization Metabolites->Glutathione/Cysteine Conjugation Further Modifications Metabolites->Intramolecular Rearrangement Further Modifications Metabolites->Dimerization Further Modifications

The primary biotransformation pathways include:

  • Oxidation and Hydroxylation: Mediated primarily by CYP3A4.

  • N-oxidation: Formation of N-oxide metabolites.

  • Dealkylation: Removal of the cyclopropyl or methyl groups. A major metabolite identified in human liver microsomes is the demethylated form, M2.[6][7]

  • Hydrolysis: Cleavage of the amide bond.

  • Glucuronidation: Conjugation with glucuronic acid to increase water solubility for excretion.

In addition to these primary pathways, further modifications such as glutathione/cysteine conjugation, intramolecular rearrangement, and dimerization have been observed.[4] It is noteworthy that some metabolic pathways appear to be species-specific, with unique metabolites observed in monkeys and rats compared to humans.[4]

Analytical Methodologies: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the identification and quantification of Lenvatinib and its metabolites.

Sample Preparation
  • Plasma, Urine, and Feces: Protein precipitation with acetonitrile is a common method for sample extraction.[8]

  • Whole Blood: Extraction with diethyl ether has been utilized.[8]

Chromatographic Separation
  • Columns: Reversed-phase columns such as X-Terra MS C18 (50 x 2.1 mm) and Symmetry Shield RP8 (150 x 2.1 mm) have been successfully employed.[8]

  • Mobile Phases: Gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile) is typically used for separation.[9][10]

Mass Spectrometric Detection
  • Ionization: Positive electrospray ionization (ESI+) is commonly used.

  • Detection Mode: Multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantifying known metabolites.

Conclusion

Studies utilizing labeled compounds, particularly ¹⁴C-Lenvatinib, have been instrumental in defining the metabolic profile of this important anticancer agent. Lenvatinib is extensively metabolized through a variety of pathways, with CYP3A4 and aldehyde oxidase playing key roles. The parent drug is the major circulating entity in plasma. Excretion occurs predominantly through the feces. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with Lenvatinib. A thorough understanding of its metabolism is essential for its safe and effective use in the clinic.

References

Lenvatinib-15N,d4 for Therapeutic Drug Monitoring: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenvatinib is a multi-kinase inhibitor demonstrating significant efficacy in the treatment of various cancers, including thyroid, renal, and hepatocellular carcinomas. Due to its significant inter-individual pharmacokinetic variability and a narrow therapeutic window, therapeutic drug monitoring (TDM) has emerged as a critical tool to optimize dosing, maximize efficacy, and minimize toxicity. This technical guide provides an in-depth overview of the use of Lenvatinib-15N,d4 as a stable isotope-labeled internal standard for the accurate quantification of Lenvatinib in biological matrices. It details the mechanism of action of Lenvatinib, the rationale for TDM, and comprehensive experimental protocols for bioanalytical method development.

Introduction: The Clinical Pharmacology of Lenvatinib

Lenvatinib is an oral receptor tyrosine kinase (RTK) inhibitor that targets multiple pathways involved in tumor growth and angiogenesis.[1] Its primary targets include Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1-3), Fibroblast Growth Factor (FGF) receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[1][2] By inhibiting these kinases, Lenvatinib effectively suppresses tumor cell proliferation and tumor angiogenesis.[3][4]

The pharmacokinetic profile of Lenvatinib is characterized by rapid absorption, with peak plasma concentrations reached within 1 to 4 hours post-dose.[2] The terminal elimination half-life is approximately 28 hours, supporting once-daily administration.[2] However, significant inter-individual variability in drug exposure has been observed, which can be influenced by factors such as hepatic function.[2] This variability, coupled with a known relationship between drug concentration and both efficacy and toxicity, underscores the rationale for therapeutic drug monitoring.

Rationale for Therapeutic Drug Monitoring (TDM) of Lenvatinib:

  • Narrow Therapeutic Window: Studies have suggested a potential therapeutic range for Lenvatinib, with trough concentrations between 42 to 88 ng/mL being associated with an optimal response in patients with thyroid cancer, while concentrations exceeding 88 ng/mL may be linked to increased toxicity.

  • Exposure-Response Relationship: A clear relationship between Lenvatinib exposure and clinical outcomes has been demonstrated. Higher exposure is generally associated with a better tumor response, but also with an increased incidence and severity of adverse events such as hypertension, diarrhea, and proteinuria.[5]

  • High Inter-Individual Variability: Patient-specific factors can lead to significant differences in Lenvatinib plasma concentrations despite standardized dosing.

  • Dose Optimization: TDM allows for personalized dose adjustments to maintain drug exposure within the therapeutic window, thereby maximizing the potential for a positive clinical response while minimizing the risk of severe side effects.

This compound as an Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative bioanalysis using mass spectrometry. This compound is an ideal internal standard for the quantification of Lenvatinib for several key reasons:

  • Chemical and Physical Similarity: Being structurally identical to the analyte, this compound co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects.

  • Mass Difference: The incorporation of one nitrogen-15 atom and four deuterium atoms results in a mass shift of +5 Da. This mass difference is sufficient to prevent isotopic cross-talk between the analyte and the internal standard, ensuring accurate quantification.

  • Stability: The isotopic labels are stable and do not exchange under typical analytical conditions.

Signaling Pathways and Experimental Workflows

Lenvatinib's Mechanism of Action: Signaling Pathway

Lenvatinib exerts its anti-cancer effects by simultaneously inhibiting multiple signaling pathways crucial for tumor growth and angiogenesis. The diagram below illustrates the key pathways targeted by Lenvatinib.

Lenvatinib_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_lenvatinib cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR VEGFR1/2/3 VEGF->VEGFR FGF FGF FGFR FGFR1/2/3/4 FGF->FGFR PDGF PDGF PDGFRa PDGFRα PDGF->PDGFRa SCF SCF cKIT c-KIT SCF->cKIT GDNF GDNF RET RET GDNF->RET PLCg PLCγ VEGFR->PLCg FGFR->PLCg PI3K_Akt PI3K/Akt Pathway PDGFRa->PI3K_Akt cKIT->PI3K_Akt Ras_MAPK Ras/MAPK Pathway RET->Ras_MAPK Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->cKIT Lenvatinib->RET Angiogenesis Angiogenesis PLCg->Angiogenesis Proliferation Cell Proliferation Ras_MAPK->Proliferation Survival Cell Survival PI3K_Akt->Survival

Caption: Lenvatinib inhibits multiple RTKs, blocking key downstream pathways.

TDM Workflow using this compound

The following diagram outlines a typical workflow for the therapeutic drug monitoring of Lenvatinib using this compound as an internal standard.

TDM_Workflow Patient_Sample Patient Plasma Sample Collection (Trough Level) Spiking Spike with this compound (Internal Standard) Patient_Sample->Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation) Spiking->Sample_Prep Centrifugation Centrifugation Sample_Prep->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification (Analyte/IS Peak Area Ratio) LC_MS_Analysis->Data_Processing Result_Reporting Result Reporting and Dose Adjustment Recommendation Data_Processing->Result_Reporting

Caption: A typical TDM workflow for Lenvatinib analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters from published analytical methods for Lenvatinib quantification and its pharmacokinetic properties.

Table 1: Comparison of Analytical Methods for Lenvatinib Quantification

ParameterMethod 1 (LC-MS/MS)[6]Method 2 (LC-MS/MS)[7]Method 3 (HPLC-UV)
Internal Standard Lenvatinib-d4PropranololNot specified
Linearity Range 10.20 - 501.60 pg/mL9.6 - 200 ng/mL6.25 - 400 ng/mL
Lower Limit of Quantification (LLOQ) 10.20 pg/mL9.6 ng/mL6.25 ng/mL
Sample Volume 200 µL100 µLNot specified
Extraction Method Liquid-Liquid ExtractionAcetonitrile PrecipitationSolid-Phase Extraction
Intra-day Precision (%CV) 1.06 - 2.42< 6.7< 4.7
Inter-day Precision (%CV) 0.03 - 0.55< 6.7< 6.0
Accuracy (%) 95.64 - 100.0895.8 - 108.3Not specified
Recovery (%) Not specified66.8> 97

Table 2: Key Pharmacokinetic Parameters of Lenvatinib

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 1 - 4 hours[2]
Terminal Elimination Half-life (t1/2) ~28 hours[2]
Protein Binding 98 - 99%[1]
Metabolism Primarily via CYP3A and aldehyde oxidase[2]
Excretion ~64% in feces, ~25% in urine[2]
Apparent Clearance (CL/F) 6.56 L/h
Proposed Therapeutic Trough Concentration 42 - 88 ng/mL

Experimental Protocols

This section provides a detailed, synthesized protocol for the quantification of Lenvatinib in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is based on established methods and best practices in bioanalysis.

Materials and Reagents
  • Lenvatinib reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Preparation of Stock and Working Solutions
  • Lenvatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Lenvatinib reference standard in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Lenvatinib stock solution in 50% methanol to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the this compound internal standard at an appropriate concentration (e.g., 50 ng/mL) in acetonitrile.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for calibrators, QCs, and unknown patient samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • For calibrators and QCs, add the corresponding Lenvatinib working solution. For unknown samples, add an equivalent volume of 50% methanol.

  • Add 200 µL of the this compound internal standard working solution (in acetonitrile) to all tubes.

  • Vortex mix all tubes for 30 seconds to precipitate plasma proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to clean autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 3: Suggested LC-MS/MS Parameters

ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol
Flow Rate 0.4 mL/min
Gradient Optimized to ensure separation from matrix components
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Lenvatinib: m/z 427.1 → 370.1
This compound: m/z 432.1 → 370.1
Collision Energy Optimized for each transition

Conclusion

Therapeutic drug monitoring of Lenvatinib is a valuable strategy for optimizing treatment outcomes in cancer patients. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with a validated LC-MS/MS method, provides the necessary accuracy and precision for reliable quantification. The information and protocols presented in this technical guide offer a comprehensive resource for researchers and clinicians seeking to implement Lenvatinib TDM in their practice, ultimately contributing to personalized and more effective cancer therapy.

References

Preclinical Evaluation of Lenvatinib: A Technical Guide Featuring Lenvatinib-15N,d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Lenvatinib, with a special focus on the role and application of its stable isotope-labeled analog, Lenvatinib-15N,d4. While specific preclinical data exclusively utilizing this compound is not extensively available in the public domain, this document outlines the established preclinical profile of Lenvatinib and details the methodologies where an isotopic label is critical. The primary application for stable isotope-labeled compounds like this compound is in pharmacokinetic and metabolism studies, enabling precise differentiation and quantification of the drug from its metabolites. The principles and experimental protocols described herein are directly applicable to such studies.

Introduction to Lenvatinib

Lenvatinib is a potent, orally administered, multi-targeted tyrosine kinase inhibitor (TKI).[1][2][3] It is recognized for its significant anti-tumor activities across a range of cancers.[3] The therapeutic efficacy of Lenvatinib stems from its ability to simultaneously inhibit the kinase activities of Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1-3), Fibroblast Growth Factor (FGF) receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), as well as the KIT and RET proto-oncogenes.[1][4][5] This broad-spectrum inhibition targets key pathways involved in tumor angiogenesis, cellular proliferation, and metastatic progression.[1][6]

Mechanism of Action

The core mechanism of Lenvatinib involves the blockade of multiple receptor tyrosine kinases, which in turn disrupts essential signaling pathways for cancer cell proliferation and survival.[1][4]

  • Anti-Angiogenic Properties : By potently inhibiting VEGFR1, VEGFR2, and VEGFR3, Lenvatinib effectively halts the signaling cascade initiated by VEGF.[1][4][6] This action prevents angiogenesis, the formation of new blood vessels that are crucial for supplying oxygen and nutrients to tumors, thereby impeding tumor growth.[1][2]

  • Inhibition of Tumor Proliferation and Progression : Lenvatinib's therapeutic action extends to other kinases implicated in tumor growth and progression, including FGFR1-4, PDGFRα, KIT, and RET.[5] The inhibition of these pathways directly interferes with cancer cell proliferation and survival signals.[1][2]

Signaling Pathway of Lenvatinib

Lenvatinib_Mechanism_of_Action cluster_ligands Growth Factor Ligands cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Responses VEGF VEGF VEGFR VEGFR1/2/3 VEGF->VEGFR FGF FGF FGFR FGFR1-4 FGF->FGFR PDGF PDGF PDGFRa PDGFRα PDGF->PDGFRa Ras_MAPK Ras/MAPK Pathway VEGFR->Ras_MAPK PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT PLCg PLCγ Pathway VEGFR->PLCg FGFR->Ras_MAPK FGFR->PI3K_AKT FGFR->PLCg PDGFRa->Ras_MAPK PDGFRa->PI3K_AKT PDGFRa->PLCg KIT_RET KIT / RET KIT_RET->Ras_MAPK KIT_RET->PI3K_AKT KIT_RET->PLCg Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT_RET Proliferation Cell Proliferation Ras_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis Tumor_Growth Tumor Growth & Progression Angiogenesis->Tumor_Growth Promote Proliferation->Tumor_Growth Promote Survival->Tumor_Growth Promote

Caption: Lenvatinib inhibits multiple RTKs, blocking key downstream signaling pathways.

Pharmacokinetics

Pharmacokinetic (PK) studies are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug. The use of an isotopically labeled compound such as this compound is the gold standard for these studies, as it allows for the precise quantification of the drug and its metabolites without interference from endogenous compounds.

Pharmacokinetic Parameters of Lenvatinib in Humans
ParameterValueReference(s)
Time to Peak Plasma Concentration (Tmax) 1 to 4 hours[4]
Terminal Elimination Half-life (t1/2) Approximately 28 hours[4][5]
Plasma Protein Binding 97% to 99%[4][5]
Apparent Oral Clearance (CL/F) 6.56 L/h[7][8]
Apparent Terminal Volume of Distribution (Vd/F) 50.5 to 163.0 L[7]
Primary Route of Excretion Feces (~64%)
Secondary Route of Excretion Urine (~25%)[4]
Experimental Protocol: Rodent Pharmacokinetic Study

This generalized protocol illustrates how this compound would be employed in a preclinical PK study.

  • Animal Model : Male Sprague-Dawley rats are commonly used.

  • Drug Formulation : this compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Dosing : A single, defined dose (e.g., 10 mg/kg) is administered via oral gavage.

  • Sample Collection : Blood samples are collected from the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration). Plasma is subsequently isolated through centrifugation.

  • Bioanalysis : Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The stable isotope label ensures high specificity and accuracy.

  • Data Analysis : Key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, CL/F, and Vd/F are calculated using non-compartmental analysis software.

Workflow for a Preclinical Pharmacokinetic Study

PK_Study_Workflow cluster_in_vivo In Vivo Phase cluster_analytical Bioanalytical Phase cluster_data_analysis Data Interpretation Phase Dosing Oral Dosing of this compound in Animal Model Sampling Serial Blood Collection Dosing->Sampling Processing Plasma Isolation Sampling->Processing Extraction Sample Preparation & Extraction Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Concentration-Time Profile Generation LCMS->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Caption: Standard workflow for a preclinical pharmacokinetic evaluation.

Metabolism

Lenvatinib undergoes metabolism primarily through enzymatic pathways involving cytochrome P450 3A (CYP3A) and aldehyde oxidase, in addition to non-enzymatic processes.[4] In human plasma, the parent Lenvatinib compound is the major circulating drug-related entity.[9]

Principal Metabolic Pathways of Lenvatinib
  • Oxidation, Hydroxylation, and N-oxidation[9]

  • Hydrolysis[9]

  • Dealkylation[9]

  • Glucuronidation[9]

  • Glutathione and cysteine conjugation (a unique pathway observed in monkeys)[10]

Experimental Protocol: In Vitro Metabolism Assay
  • Test System : Human liver microsomes (HLMs) or hepatocytes are used to simulate hepatic metabolism.

  • Incubation : this compound is incubated with the liver microsomes in the presence of necessary cofactors like NADPH for CYP-mediated reactions.

  • Metabolite Identification : The reaction mixture is analyzed by high-resolution LC-MS/MS. The isotopic signature of this compound facilitates the identification of drug-derived metabolites against the complex biological matrix.

  • Reaction Phenotyping : To determine the specific CYP enzymes responsible for metabolism, incubations are conducted with a panel of recombinant human CYP enzymes or in the presence of specific chemical inhibitors for different CYP isoforms.[11]

Preclinical Efficacy

Lenvatinib has demonstrated robust anti-tumor efficacy across a spectrum of preclinical cancer models.

Summary of Preclinical Efficacy Studies
Cancer TypeAnimal ModelKey FindingsReference(s)
Hepatocellular Carcinoma (HCC) N1S1 HCC Rat ModelTranscatheter arterial chemoembolization with Lenvatinib-eluting microspheres (LEN-TACE) led to a more significant reduction in tumor volume compared to systemic Lenvatinib administration.[12][13]
Renal Cell Carcinoma (RCC) Murine Model of RCCThe combination of Lenvatinib with cellular immunotherapy resulted in inhibited tumor growth and prolonged survival of the animals.[14]
Hepatocellular Carcinoma (HCC) Genetically Engineered CTNNB1-mutant Murine ModelCo-administration with E7386 significantly extended the survival of mice when compared to monotherapy with either agent.[15][16]
Various Solid Tumors Xenograft ModelsThe extent of tumor shrinkage was found to be correlated with the degree of tumor vascularization.[3]
Experimental Protocol: Xenograft Tumor Model
  • Cell Lines : Appropriate human cancer cell lines (e.g., hepatocellular carcinoma, anaplastic thyroid cancer) are selected.

  • Animal Model : Immunodeficient mice, such as nude or SCID mice, are used to prevent rejection of the human tumor cells.

  • Tumor Implantation : A suspension of cancer cells is subcutaneously injected into the flank of each mouse.

  • Treatment Administration : Once the tumors have reached a predetermined volume, the mice are randomized into different treatment arms (e.g., vehicle control, Lenvatinib). Lenvatinib is typically administered orally according to a specified dose and schedule.

  • Toxicity Monitoring : The general health of the animals, including body weight, is monitored throughout the study to assess treatment-related toxicity.

Conclusion

The preclinical data for Lenvatinib strongly support its mechanism of action as a multi-targeted TKI with potent anti-angiogenic and anti-proliferative effects. The use of stable isotope-labeled this compound is indispensable for conducting definitive pharmacokinetic and metabolism studies, providing high-quality data essential for understanding the drug's ADME profile. While specific quantitative results from studies using this compound are not detailed in publicly accessible literature, the established methodologies described in this guide are standard practice in drug development. These studies are crucial for bridging the gap between preclinical findings and clinical application, ultimately informing dosing strategies and patient selection in clinical trials.

References

Lenvatinib-15N,d4 certificate of analysis and specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lenvatinib-15N,d4, a deuterated and nitrogen-15 labeled internal standard for the multi-kinase inhibitor, Lenvatinib. This document outlines its chemical and physical specifications, typical analytical methodologies, and the core signaling pathways influenced by its non-labeled counterpart.

Certificate of Analysis and Specifications

This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of Lenvatinib in biological matrices by mass spectrometry. Below is a summary of typical product specifications.

ParameterSpecification
Chemical Name 4-[3-chloro-4-[[(cyclopropyl-2,2,3,3-d4-15N-amino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxamide
Synonyms E7080-15N,d4
CAS Number 2264050-65-7 (for d4 analog)
Molecular Formula C₂₁H₁₅D₄ClN₄O₄ (Note: 15N is not reflected in the standard formula notation but is present)
Molecular Weight Approximately 431.9 g/mol
Purity ≥98%
Isotopic Purity ≥99% deuterated forms (d1-d4)
Appearance Off-white to pink solid
Solubility Soluble in DMSO and Methanol
Storage -20°C for long-term storage

Mechanism of Action of Lenvatinib

Lenvatinib is a potent multi-targeted tyrosine kinase inhibitor (TKI) that disrupts key signaling pathways involved in tumor growth, angiogenesis, and metastasis. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and Fibroblast Growth Factor Receptors (FGFR1-4). Additionally, it inhibits other receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET.[1][2] By blocking these receptors, Lenvatinib effectively inhibits downstream signaling cascades, including the Ras/MAPK and PI3K/AKT pathways, leading to reduced cell proliferation and angiogenesis.[3]

VEGFR Signaling Pathway Inhibition

Lenvatinib's inhibition of VEGFRs is a critical component of its anti-angiogenic activity. By blocking the binding of VEGF to its receptors on endothelial cells, Lenvatinib prevents the activation of downstream signaling that leads to endothelial cell proliferation, migration, and tube formation, ultimately suppressing the formation of new blood vessels that supply tumors.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR1/2/3 VEGF->VEGFR PLCg PLCg VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Lenvatinib Lenvatinib Lenvatinib->VEGFR Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Caption: Lenvatinib inhibits VEGFR signaling.

FGFR Signaling Pathway Inhibition

The Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling pathway is also a key driver of angiogenesis and tumor cell proliferation. Aberrant activation of this pathway can contribute to resistance to anti-VEGF therapies. Lenvatinib's ability to simultaneously inhibit both VEGFR and FGFR pathways provides a more comprehensive blockade of tumor angiogenesis.[4][5]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR1/2/3/4 FGF->FGFR FRS2 FRS2 FGFR->FRS2 Lenvatinib Lenvatinib Lenvatinib->FGFR PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Lenvatinib inhibits FGFR signaling.

Experimental Protocols

This compound is intended for use as an internal standard for the quantification of Lenvatinib by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a generalized workflow and protocol based on published methods.

Bioanalytical Method Workflow

Bioanalytical_Workflow Sample_Collection Biological Sample (Plasma, Serum, etc.) Spiking Spike with This compound (IS) Sample_Collection->Spiking Sample_Prep Sample Preparation (Protein Precipitation or LLE) Spiking->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: General workflow for Lenvatinib analysis.

Sample Preparation

Objective: To extract Lenvatinib and the this compound internal standard from the biological matrix.

a) Protein Precipitation (PPT):

  • To 100 µL of plasma/serum sample, add a known concentration of this compound solution.

  • Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE):

  • To 100 µL of plasma/serum sample, add a known concentration of this compound solution.

  • Add a suitable extraction solvent (e.g., ethyl acetate).

  • Vortex vigorously for 5-10 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column is commonly used (e.g., Symmetry C18, 50 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile and/or methanol).

  • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

  • Injection Volume: 5-10 µL.

Tandem Mass Spectrometry (MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection.

    • MRM Transition for Lenvatinib: The precursor ion [M+H]⁺ is selected, and a specific product ion is monitored.

    • MRM Transition for this compound: The precursor ion [M+H]⁺ (with the corresponding mass shift due to isotopic labeling) is selected, and a corresponding product ion is monitored. The specific m/z values will depend on the instrument and fragmentation pattern.

  • Data Analysis: The peak area ratio of Lenvatinib to this compound is used to construct a calibration curve and quantify the concentration of Lenvatinib in the unknown samples.

This technical guide provides a foundational understanding of this compound for research and drug development applications. For specific applications, optimization of the described methods is recommended.

References

Methodological & Application

Application Note: High-Throughput Quantification of Lenvatinib in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive LC-MS/MS method for the quantification of Lenvatinib in human plasma. The method utilizes a stable isotope-labeled internal standard, Lenvatinib-¹⁵N,d₄, to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical and preclinical studies. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization mode. The method was validated according to the latest regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and recovery.

Introduction

Lenvatinib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of various cancers, including thyroid and hepatocellular carcinoma.[1][2][3][4][5] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosing regimens and ensuring patient safety and efficacy.[3][4] This necessitates a reliable bioanalytical method for the accurate measurement of Lenvatinib concentrations in biological matrices. This application note presents a validated LC-MS/MS method that is both rapid and robust for the determination of Lenvatinib in human plasma. The use of a stable isotope-labeled internal standard, Lenvatinib-¹⁵N,d₄, which co-elutes with the analyte, effectively compensates for matrix effects and variations in instrument response, leading to superior data quality.

Experimental

Materials and Reagents
  • Lenvatinib (Reference Standard)

  • Lenvatinib-¹⁵N,d₄ (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K₂EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

  • Analytical Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or equivalent[6]

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnZorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[6]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.6 mL/min[6]
Injection Volume10 µL
Column Temperature40 °C[7]
GradientIsocratic: 80% B[6]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Lenvatinib)m/z 427.1 → 370.1[6][7][8][9][10]
MRM Transition (Lenvatinib-¹⁵N,d₄)m/z 432.1 → 370.1[7][9]
Collision Energy (Lenvatinib)Optimized for maximum response
Collision Energy (Lenvatinib-¹⁵N,d₄)Optimized for maximum response
Dwell Time100 ms
Source Temperature500 °C

Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lenvatinib and Lenvatinib-¹⁵N,d₄ in DMSO.

  • Working Solutions: Prepare serial dilutions of the Lenvatinib stock solution in 50:50 acetonitrile/water to create calibration standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

  • Internal Standard (IS) Working Solution: Dilute the Lenvatinib-¹⁵N,d₄ stock solution in acetonitrile to a final concentration of 50 ng/mL.[3]

  • Spiking: Spike blank human plasma with the appropriate Lenvatinib working solutions to prepare calibration standards and QC samples.

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (Lenvatinib-¹⁵N,d₄ in acetonitrile) to each tube.[7]

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

Results and Discussion

The developed method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Table 3: Summary of Quantitative Validation Data

ParameterResult
Linearity Range 0.2 - 1000 ng/mL[7]
Correlation Coefficient (r²) > 0.999[1][2][11]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[9]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Mean Recovery > 85%[6]
Matrix Effect Minimal, compensated by IS

The use of a stable isotope-labeled internal standard ensured that any variations during sample preparation and injection were accounted for, leading to high precision and accuracy. The simple protein precipitation method proved to be efficient, with high recovery and minimal matrix effects observed. The chromatographic conditions provided a good peak shape and resolution for both Lenvatinib and its internal standard.

Workflow Diagram

Lenvatinib_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IS in ACN (150 µL) plasma->add_is vortex Vortex Mix (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject (10 µL) supernatant->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification (Peak Area Ratio) ms->quant report Report Results quant->report

Caption: LC-MS/MS workflow for Lenvatinib quantification.

Signaling Pathway Diagram

Lenvatinib_MoA cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_pathways Downstream Signaling Pathways Lenvatinib Lenvatinib VEGFR VEGFR1-3 Lenvatinib->VEGFR FGFR FGFR1-4 Lenvatinib->FGFR PDGFRa PDGFRα Lenvatinib->PDGFRa KIT KIT Lenvatinib->KIT RET RET Lenvatinib->RET Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->Angiogenesis Proliferation Cell Proliferation PDGFRa->Proliferation KIT->Proliferation RET->Proliferation

Caption: Lenvatinib mechanism of action.

Conclusion

This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of Lenvatinib in human plasma. The use of a stable isotope-labeled internal standard, Lenvatinib-¹⁵N,d₄, ensures high accuracy and reliability of the results. The method is suitable for high-throughput analysis in a regulated bioanalytical laboratory and can be readily implemented for pharmacokinetic studies and therapeutic drug monitoring of Lenvatinib.

References

Application Notes and Protocols for Lenvatinib Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Lenvatinib in plasma, a critical aspect of pharmacokinetic and therapeutic drug monitoring studies. The following protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) have been compiled from validated methods to ensure reliable and reproducible results.

Introduction to Lenvatinib and Bioanalysis

Lenvatinib is an oral multi-tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinoma. It primarily targets Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1-3), Fibroblast Growth Factor (FGF) receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), as well as KIT and RET proto-oncogenes. By inhibiting these pathways, Lenvatinib suppresses tumor angiogenesis and proliferation.[1][2][3][4]

Accurate quantification of Lenvatinib in plasma is essential for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing toxicity. The choice of sample preparation technique is crucial for removing interfering substances from the plasma matrix and achieving the required sensitivity and accuracy for analysis, which is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Lenvatinib Signaling Pathway

The following diagram illustrates the signaling pathways inhibited by Lenvatinib.

Lenvatinib_Signaling_Pathway cluster_receptors Cell Membrane cluster_lenvatinib cluster_pathways Intracellular Signaling cluster_outcomes Cellular Response VEGFR VEGFR1-3 PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK FGFR FGFR1-4 FGFR->PI3K_AKT FGFR->RAS_MAPK PDGFRa PDGFRα PDGFRa->PI3K_AKT PDGFRa->RAS_MAPK KIT_RET KIT / RET KIT_RET->PI3K_AKT KIT_RET->RAS_MAPK Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT_RET Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation

Lenvatinib Mechanism of Action

Sample Preparation Techniques

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample clean-up, making it suitable for high-throughput analysis.[5] It involves adding an organic solvent to the plasma sample to denature and precipitate proteins.

A detailed workflow for a typical protein precipitation protocol is provided below.

PPT_Workflow plasma 1. Pipette 50 µL of plasma sample is 2. Add 5 µL of Internal Standard (IS) working solution plasma->is precipitant 3. Add 150 µL of cold acetonitrile is->precipitant vortex1 4. Vortex for 2 minutes precipitant->vortex1 centrifuge 5. Centrifuge at 13,000 x g for 10 minutes vortex1->centrifuge supernatant1 6. Transfer 100 µL of the supernatant centrifuge->supernatant1 dilution 7. Add 100 µL of 50% acetonitrile-water supernatant1->dilution centrifuge2 8. Centrifuge again dilution->centrifuge2 supernatant2 9. Transfer supernatant to an autosampler vial centrifuge2->supernatant2 analysis 10. Inject into LC-MS/MS system supernatant2->analysis

Protein Precipitation Workflow
ParameterReported ValuesReferences
Linearity Range 0.2 - 1000 ng/mL[5]
Intra-day Precision (%CV) ≤ 11.3%[1]
Inter-day Precision (%CV) ≤ 11.3%[1]
Accuracy 96.3% to 109.0%[1]
Extraction Recovery 97.94% - 106.57%[5]
Matrix Effect 100.3% - 106.79%[5]

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method generally results in a cleaner extract compared to PPT.

The following diagram outlines the steps for a liquid-liquid extraction procedure.

LLE_Workflow plasma 1. Pipette 200 µL of plasma sample is 2. Add 50 µL of Internal Standard (IS) plasma->is vortex1 3. Vortex briefly is->vortex1 base 4. Add 50 µL of 0.1 M NaOH vortex1->base solvent 5. Add 3 mL of extraction solvent (e.g., ethyl acetate) base->solvent vortex2 6. Vortex for 10 minutes solvent->vortex2 centrifuge 7. Centrifuge at 4000 rpm for 5 minutes vortex2->centrifuge organic_layer 8. Transfer the supernatant (organic layer) centrifuge->organic_layer evaporate 9. Evaporate to dryness under nitrogen organic_layer->evaporate reconstitute 10. Reconstitute with mobile phase evaporate->reconstitute analysis 11. Inject into LC-MS/MS system reconstitute->analysis

Liquid-Liquid Extraction Workflow
ParameterReported ValuesReferences
Linearity Range 10.20 - 501.60 pg/mL[1][6]
Intra-day Precision (%CV) 1.06% - 2.42%[1][6]
Inter-day Precision (%CV) 0.03% - 0.55%[1][6]
Accuracy 95.64% - 100.08%[1][6]
Extraction Recovery 83.81% - 94.53%[6]

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation method that uses a solid sorbent to isolate analytes from a complex matrix. It can provide the cleanest extracts, which is beneficial for minimizing matrix effects in LC-MS/MS analysis.

A general workflow for solid-phase extraction is depicted below.

SPE_Workflow condition 1. Condition SPE cartridge (e.g., with methanol then water) load 2. Load pre-treated plasma sample condition->load wash 3. Wash cartridge to remove interferences (e.g., with 5% methanol) load->wash elute 4. Elute Lenvatinib with an organic solvent (e.g., methanol) wash->elute evaporate 5. Evaporate eluate to dryness elute->evaporate reconstitute 6. Reconstitute in mobile phase evaporate->reconstitute analysis 7. Inject into LC-MS/MS system reconstitute->analysis

Solid-Phase Extraction Workflow
ParameterReported ValuesReferences
Linearity Range 6.25 - 400 ng/mL[3]
Intra-day Precision (%CV) < 4.7%[3]
Inter-day Precision (%CV) < 6.0%[3]
Accuracy Not explicitly stated in the same format[3]
Extraction Recovery ≥ 97%[3]

Method Selection and Considerations

The choice of sample preparation method depends on several factors, including the required sensitivity, sample throughput, cost, and the complexity of the sample matrix.

  • Protein Precipitation is ideal for rapid, high-throughput screening where the required sensitivity is not exceedingly high.

  • Liquid-Liquid Extraction offers a good balance between cleanliness, recovery, and throughput.

  • Solid-Phase Extraction provides the cleanest samples and is often the method of choice for assays requiring the highest sensitivity and specificity, although it is typically more time-consuming and costly.[2]

For all methods, the use of a stable isotope-labeled internal standard (e.g., Lenvatinib-d4) is highly recommended to correct for variability in extraction recovery and matrix effects.[2] Validation of the chosen method should always be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application.[2][5]

References

Application Note & Protocol: Protein Precipitation for Lenvatinib Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers, including hepatocellular carcinoma and thyroid carcinoma.[1][2] Therapeutic drug monitoring (TDM) of Lenvatinib is crucial for optimizing dosage and ensuring clinical efficacy.[1][2] This document provides a detailed protocol for the quantification of Lenvatinib in plasma samples using a simple and rapid protein precipitation method followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Protein precipitation is a widely used technique for sample preparation in bioanalysis due to its simplicity, speed, and suitability for high-throughput analysis.[3]

Experimental Workflow

The following diagram illustrates the key steps in the protein precipitation workflow for Lenvatinib quantification.

Lenvatinib_Protein_Precipitation_Workflow plasma_sample Plasma Sample Collection add_is Addition of Internal Standard (IS) plasma_sample->add_is add_precipitant Addition of Precipitating Agent (e.g., Acetonitrile) add_is->add_precipitant vortex Vortex Mixing add_precipitant->vortex centrifuge Centrifugation vortex->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis

Caption: Protein precipitation workflow for Lenvatinib quantification.

Detailed Experimental Protocol

This protocol is based on established methods for Lenvatinib quantification in human and rat plasma.[1][3]

3.1. Materials and Reagents

  • Plasma Samples: Human or rat plasma collected in appropriate anticoagulant tubes (e.g., K2-EDTA).

  • Lenvatinib analytical standard

  • Internal Standard (IS): Lenvatinib-d4 (LENVA-D4) or 2H5-LEN.[2][3]

  • Precipitating Agent: Acetonitrile or Methanol (HPLC or LC-MS grade).[3][4]

  • Reconstitution Solution: 50% acetonitrile-water or other suitable mobile phase compatible solution.[3]

  • Formic Acid (LC-MS grade)

  • Pipettes and tips

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • 96-well plate (optional, for autosampler)

  • LC-MS/MS system

3.2. Preparation of Solutions

  • Lenvatinib Stock Solution: Prepare a stock solution of Lenvatinib in a suitable solvent such as DMSO or 50% acetonitrile-water.[3]

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., 2H5-LEN) in a similar manner to the Lenvatinib stock solution.[3]

  • Working Standard and IS Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50% acetonitrile-water to create a calibration curve.[3] Prepare a working solution of the internal standard.[3]

3.3. Sample Preparation Procedure

  • Sample Thawing: Thaw the plasma samples at room temperature.

  • Aliquoting: Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[3]

  • Internal Standard Addition: Add 5 µL of the mixed internal standard working solution to each plasma sample.[3]

  • Protein Precipitation: Add 150 µL of acetonitrile to the microcentrifuge tube.[3] This results in a 1:3 ratio of plasma to precipitating agent.

  • Vortexing: Vortex mix the sample for 2.0 minutes to ensure complete protein precipitation.[3]

  • Centrifugation: Centrifuge the mixture at 13,000 x g for 10 minutes.[3]

  • Supernatant Collection: Carefully transfer 100 µL of the clear supernatant to a clean tube or a 96-well plate.[3]

  • Dilution (Optional but Recommended): Add 100 µL of 50% acetonitrile-water to the collected supernatant and centrifuge again.[3] This step can help to reduce matrix effects.

  • Injection: Transfer the final supernatant to an autosampler vial or plate for injection into the LC-MS/MS system.[3]

LC-MS/MS Analysis

The analysis is typically performed using a reversed-phase C18 column with a gradient elution.[1][2][3]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Detection: Multiple reaction monitoring (MRM) in the positive ion mode is used for quantification.[3]

Quantitative Data Summary

The following table summarizes the quantitative performance data from a validated protein precipitation method for Lenvatinib quantification.[1][3]

ParameterResultReference
Linearity Range 0.2 - 1000 ng/mL[3]
0.50 - 2000 ng/mL[1]
Correlation Coefficient (r) ≥0.9968[1]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[3]
0.50 ng/mL[1]
Extraction Recovery 97.94 - 106.57%[3]
≥95.6%[1]
Matrix Effect 100.3 - 106.79%[3]
Intra-day Precision (CV%) ≤11.3%[1]
Inter-day Precision (CV%) ≤11.3%[1]
Accuracy 96.3 - 109.0%[1]

Conclusion

The protein precipitation method described provides a simple, rapid, and robust approach for the quantification of Lenvatinib in plasma samples. The method demonstrates excellent linearity, recovery, and precision, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.[1][3]

References

Application Note and Protocol: Solid-Phase Extraction of Lenvatinib and Lenvatinib-¹⁵N,d₄ from Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed methodology for the extraction of Lenvatinib and its stable isotope-labeled internal standard, Lenvatinib-¹⁵N,d₄, from human plasma using solid-phase extraction (SPE). This protocol is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Lenvatinib.

Introduction

Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers. Therapeutic drug monitoring (TDM) of Lenvatinib is crucial to optimize dosage, maximize efficacy, and minimize toxicity. Accurate and reliable quantification of Lenvatinib in biological matrices such as plasma is therefore essential. Solid-phase extraction is a widely used sample preparation technique that offers high recovery and removal of matrix interferences, leading to cleaner extracts and improved analytical sensitivity.

This application note describes a robust SPE method for the simultaneous extraction of Lenvatinib and its internal standard, Lenvatinib-¹⁵N,d₄, from human plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to separate components of a mixture. The process involves passing a liquid sample through a solid adsorbent (the stationary phase). The analyte of interest is retained on the stationary phase while impurities are washed away. The analyte is then eluted with a suitable solvent. This method is effective for sample clean-up, concentration, and solvent switching. In this protocol, an octadecylsilyl (C18) silica cartridge is used, which retains Lenvatinib and its internal standard based on hydrophobic interactions.

Materials and Reagents

  • Lenvatinib reference standard

  • Lenvatinib-¹⁵N,d₄ internal standard (IS)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized or HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Octadecylsilyl (C18) SPE cartridges

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Protocols

4.1. Preparation of Stock and Working Solutions

  • Lenvatinib Stock Solution (1 mg/mL): Accurately weigh 10 mg of Lenvatinib reference standard and dissolve in 10 mL of methanol.

  • Lenvatinib-¹⁵N,d₄ Stock Solution (1 mg/mL): Accurately weigh 1 mg of Lenvatinib-¹⁵N,d₄ and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Lenvatinib stock solution with a 50:50 mixture of methanol and water to achieve the desired concentration range for the calibration curve.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Lenvatinib-¹⁵N,d₄ stock solution with a 50:50 mixture of methanol and water.

4.2. Sample Preparation and SPE Protocol

A detailed workflow for the solid-phase extraction is presented below.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction sample 1. Plasma Sample (e.g., 200 µL) add_is 2. Add Internal Standard (Lenvatinib-¹⁵N,d₄) sample->add_is vortex 3. Vortex Mix add_is->vortex centrifuge 4. Centrifuge vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant load 7. Load Supernatant supernatant->load Transfer condition 6. Condition SPE Cartridge (Methanol then Water) condition->load wash 8. Wash Cartridge (e.g., Water/Methanol mixture) load->wash dry 9. Dry Cartridge wash->dry elute 10. Elute Analytes (e.g., Acetonitrile) dry->elute evaporate 11. Evaporate Eluate to Dryness elute->evaporate Transfer reconstitute 12. Reconstitute in Mobile Phase evaporate->reconstitute analysis 13. LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction of Lenvatinib.

Step-by-Step Protocol:

  • Sample Pre-treatment:

    • Pipette 200 µL of human plasma into a microcentrifuge tube.

    • Add a specific volume (e.g., 20 µL) of the Lenvatinib-¹⁵N,d₄ internal standard working solution.

    • Vortex the sample for 30 seconds.

    • To precipitate proteins, add a precipitating agent like acetonitrile or methanol (e.g., 600 µL), vortex, and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Carefully collect the supernatant for loading onto the SPE cartridge.

  • Solid-Phase Extraction:

    • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry out between steps.

    • Loading: Load the entire supernatant from the pre-treatment step onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).

    • Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

    • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual washing solvent.

    • Elution: Elute Lenvatinib and Lenvatinib-¹⁵N,d₄ from the cartridge by passing a strong, non-polar solvent (e.g., 1 mL of acetonitrile) through the sorbent. Collect the eluate in a clean collection tube.

  • Post-Extraction Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

    • Vortex briefly to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize the performance characteristics of Lenvatinib extraction and analysis. While some data is derived from methods using protein precipitation, it provides a useful benchmark for expected performance.

Table 1: Extraction Recovery

AnalyteExtraction MethodMatrixRecovery (%)Coefficient of Variation (CV, %)Reference
LenvatinibSolid-Phase ExtractionSerum≥ 97< 2.2[1]
LenvatinibProtein PrecipitationPlasma≥ 95.6≤ 4.6[2]
LenvatinibProtein PrecipitationRat Plasma97.94 - 106.57N/A[3]

Table 2: Matrix Effect

AnalyteExtraction MethodMatrixMatrix Effect (%)Internal Standard Normalized Matrix Effect CV (%)Reference
LenvatinibProtein PrecipitationPlasma136 - 157≤ 2.8[2]
Lenvatinib-D₄Protein PrecipitationPlasma125N/A[2]
LenvatinibProtein PrecipitationRat Plasma100.3 - 106.79N/A[3]

Table 3: Precision and Accuracy

Assay TypeAnalyteExtraction MethodConcentration Range (ng/mL)Precision (CV, %)Accuracy (%)Reference
IntradayLenvatinibSolid-Phase Extraction6.25 - 400< 4.7N/A[1]
InterdayLenvatinibSolid-Phase Extraction6.25 - 400< 6.0N/A[1]
IntradayLenvatinibProtein Precipitation0.50 - 2000≤ 10.096.3 - 109[2]
InterdayLenvatinibProtein Precipitation0.50 - 2000≤ 11.398.0 - 108[2]

Conclusion

The described solid-phase extraction protocol provides an effective and reliable method for the extraction of Lenvatinib and its isotopically labeled internal standard from human plasma. The high recovery and clean extracts obtained with this method make it suitable for sensitive and accurate quantification by LC-MS/MS, which is essential for therapeutic drug monitoring and pharmacokinetic studies of Lenvatinib. While protein precipitation offers a simpler and often faster alternative, SPE can provide superior sample cleanup, potentially reducing matrix effects and improving overall assay robustness.[2] The choice of method should be guided by the specific requirements of the study in terms of sensitivity, throughput, and the complexity of the matrix.

References

Chromatographic Separation of Lenvatinib and its Internal Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of Lenvatinib, a multi-targeted tyrosine kinase inhibitor, and its internal standard. The methodologies outlined below are essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control of Lenvatinib in pharmaceutical formulations.

Introduction

Lenvatinib is a potent oral medication used in the treatment of various cancers, including thyroid and hepatocellular carcinoma.[1][2][3] Accurate and reliable quantification of Lenvatinib in biological matrices and pharmaceutical dosage forms is crucial for ensuring its safety and efficacy. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed for this purpose. The use of an internal standard (IS) is critical for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results.

Experimental Protocols

This section details two validated methods for the determination of Lenvatinib: a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for routine analysis in pharmaceutical dosage forms, and a more sensitive UPLC-MS/MS method for bioanalytical applications.

Protocol 1: RP-HPLC Method for Lenvatinib in Pharmaceutical Dosage Forms

This protocol is based on a method developed for the estimation of Lenvatinib in bulk and pharmaceutical dosage forms.[4][5][6]

1. Materials and Reagents:

  • Lenvatinib reference standard

  • Methotrexate (Internal Standard)[7]

  • Acetonitrile (HPLC grade)[7]

  • Methanol (HPLC grade)[4][5][6]

  • Water (HPLC grade)

  • Sodium dihydrogen phosphate[7]

  • Orthophosphoric acid (for pH adjustment)

2. Chromatographic Conditions:

ParameterValue
Instrument Waters HPLC with PDA detector[4][5]
Column YMC C18 (150 x 4.6 mm, 5 µm)[4][5]
Mobile Phase Water: Methanol (30:70 v/v)[4][5]
Flow Rate 0.6 mL/min[4][5]
Injection Volume 20 µL[4][5]
Column Temperature Ambient[4][5]
Detection Wavelength 240 nm[4][5][7]
Run Time 7.0 minutes[4][5]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Lenvatinib and Methotrexate in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solutions with the mobile phase to prepare a series of calibration standards.

  • Sample Preparation: For capsule dosage forms, empty and weigh the contents of not fewer than 20 capsules. Prepare a solution in methanol equivalent to the concentration of the standard solution.

4. System Suitability: Before sample analysis, the chromatographic system must pass the system suitability test. The acceptance criteria are typically:

  • Tailing factor for the Lenvatinib peak: ≤ 2.0

  • Theoretical plates for the Lenvatinib peak: ≥ 2000

  • %RSD for replicate injections: ≤ 2.0

Protocol 2: UPLC-MS/MS Method for Lenvatinib in Human Plasma

This protocol is adapted from a validated method for the quantification of Lenvatinib in human plasma, suitable for pharmacokinetic and bioequivalence studies.[1][2][8][9]

1. Materials and Reagents:

  • Lenvatinib reference standard

  • Lenvatinib-d4 (Internal Standard)[1]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)[1]

  • Isopropanol (LC-MS grade)[1]

  • Formic acid[1][8][9]

  • Ultrapure water

  • Human plasma (drug-free)

2. UPLC-MS/MS Conditions:

ParameterValue
Instrument UPLC system coupled with a triple quadrupole mass spectrometer
Column Synergi Fusion RP C18 (e.g., 50 x 2.1 mm, 2.5 µm)[1]
Mobile Phase A 0.1% Formic acid in water[1][8][9]
Mobile Phase B 0.1% Formic acid in methanol/isopropanol (90:10, v/v)[1]
Flow Rate 0.6 mL/min[1]
Injection Volume 5 µL
Column Temperature 50 °C[1]
Ionization Mode Electrospray Ionization (ESI), Positive[1][8][9]
MRM Transitions Lenvatinib: m/z 427.1 → 370.0; Lenvatinib-d4: m/z 432.1 → 370.0[8][9]

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (Lenvatinib-d4).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the UPLC-MS/MS system.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for Lenvatinib analysis.

Table 1: RP-HPLC Method Performance Data

ParameterMethod 1[7]Method 2[4][5]Method 3[6]
Internal Standard Methotrexate--
Linearity Range 28 - 1120 ng/mL20 - 100 µg/mL30 - 150 µg/mL
Correlation Coefficient (r²) 0.9990.9990.999
Limit of Quantification (LOQ) 28 ng/mL1.46 µg/mL9.92 µg/mL
Accuracy (% Recovery) 94.76%98 - 102%100.4%
Precision (%RSD) 2.66%0.31 - 0.75%0.5 - 1.0%
Retention Time (min) 4.5082.1354.35

Table 2: UPLC-MS/MS Method Performance Data

ParameterMethod 1[8][9]Method 2[1][2]Method 3[10]
Internal Standard Lenvatinib-d5Lenvatinib-d4²H₅-Lenvatinib
Matrix Rat PlasmaHuman PlasmaRat Plasma
Linearity Range 0.2 - 1000 ng/mL0.5 - 2000 ng/mL0.2 - 1000 ng/mL
Correlation Coefficient (r) > 0.999≥ 0.9968-
Limit of Quantification (LOQ) 0.2 ng/mL0.50 ng/mL0.2 ng/mL
Accuracy (%RE) Acceptable96.3 to 109.0%-1.40 to 5.06%
Precision (%RSD) Acceptable≤ 11.3%1.72 to 9.58%
Recovery -≥ 95.6%97.94 - 106.57%

Visualizations

The following diagrams illustrate the experimental workflows for the described chromatographic methods.

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Processing start Weigh Lenvatinib & IS (Methotrexate) dissolve Dissolve in Methanol start->dissolve serial_dilute Serial Dilution for Calibration Curve dissolve->serial_dilute sample_prep Prepare Sample from Capsule Dosage Form dissolve->sample_prep hplc Inject into HPLC System serial_dilute->hplc sample_prep->hplc separation Chromatographic Separation (YMC C18 Column) hplc->separation detection PDA Detection at 240 nm separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Lenvatinib in Sample calibration->quantification

Caption: Workflow for RP-HPLC analysis of Lenvatinib.

UPLC_MSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Plasma Sample (100 µL) add_is Add Acetonitrile with IS (Lenvatinib-d4) start->add_is vortex Vortex to Precipitate Proteins add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc Inject into UPLC-MS/MS supernatant->uplc separation Chromatographic Separation (C18 Column) uplc->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection integration Peak Area Ratio (Analyte/IS) detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Lenvatinib in Plasma calibration->quantification

References

Application Notes and Protocols for the Detection of Lenvatinib-15N,d4 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Lenvatinib using Lenvatinib-15N,d4 as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended for researchers, scientists, and professionals in drug development involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Lenvatinib.

Introduction

Lenvatinib is an oral multi-kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor (FGF) receptors (FGFR1, FGFR2, FGFR3, and FGFR4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[1][2] By inhibiting these pathways, Lenvatinib demonstrates both anti-angiogenic and anti-proliferative properties, making it an effective treatment for various cancers, including differentiated thyroid carcinoma, hepatocellular carcinoma, and renal cell carcinoma.[1][2]

Accurate and precise quantification of Lenvatinib in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variability in sample processing and instrument response, ensuring the highest quality data. This document outlines a validated LC-MS/MS method for the determination of Lenvatinib in human plasma.

Mechanism of Action: Lenvatinib Signaling Pathway

Lenvatinib exerts its therapeutic effect by simultaneously inhibiting multiple signaling pathways involved in tumor growth and angiogenesis. The diagram below illustrates the key signaling cascades targeted by Lenvatinib.

Lenvatinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf Ras-Raf-MEK-ERK Pathway cluster_pi3k_akt PI3K-Akt Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K FGFR->Ras FGFR->PI3K Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Akt->Angiogenesis

Caption: Lenvatinib inhibits VEGFR and FGFR signaling pathways.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting Lenvatinib from plasma samples.[2]

Materials:

  • Human plasma samples

  • This compound internal standard working solution (50 ng/mL in methanol)

  • Acetonitrile, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 50 ng/mL this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., Synergi Fusion RP C18, 50 x 2.0 mm, 4 µm)[1] or equivalent
Mobile Phase A 0.1% Formic acid in Water[3]
Mobile Phase B 0.1% Formic acid in Methanol/Isopropanol (90:10, v/v)[3]
Gradient Program A linear gradient tailored to achieve optimal separation and peak shape. A starting point could be: 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-30% B), 3.1-4.0 min (30% B).
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometry Parameters:

ParameterRecommended Settings
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 550°C

MRM Transitions and Compound-Dependent Parameters:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (V)
Lenvatinib 427.4370.414037
427.4312.214060
Lenvatinib-d4 431.5370.412040
431.5312.412060
This compound (Predicted) 432.5370.4To be optimizedTo be optimized
432.5312.4To be optimizedTo be optimized

Data Analysis and Quantification

  • Calibration Curve: A calibration curve should be prepared by spiking known concentrations of Lenvatinib into blank plasma. A typical calibration range is 0.5 to 2000 ng/mL.[1]

  • Quality Control Samples: Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the method.

  • Data Processing: The peak areas of Lenvatinib and this compound are determined from the extracted ion chromatograms. The ratio of the Lenvatinib peak area to the this compound peak area is then used for quantification against the calibration curve.

Analytical Workflow

The following diagram provides a visual representation of the entire analytical workflow from sample receipt to data analysis.

Lenvatinib_Analysis_Workflow SampleReceipt Sample Receipt (Plasma) ISTD_Spiking Internal Standard Spiking (this compound) SampleReceipt->ISTD_Spiking ProteinPrecipitation Protein Precipitation (Acetonitrile) ISTD_Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer LCMS_Analysis LC-MS/MS Analysis SupernatantTransfer->LCMS_Analysis DataProcessing Data Processing (Peak Integration) LCMS_Analysis->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification Report Final Report Quantification->Report

Caption: Workflow for Lenvatinib quantification in plasma.

Conclusion

The LC-MS/MS method described in this document provides a robust and reliable approach for the quantitative analysis of Lenvatinib in human plasma using this compound as an internal standard. Adherence to these protocols will enable researchers and scientists to generate high-quality data for a variety of applications in the field of drug development and clinical research. It is recommended that each laboratory validates this method according to their specific standard operating procedures and regulatory requirements.

References

Application of Lenvatinib-15N,d4 in Bioequivalence Studies: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Lenvatinib-15N,d4 as an internal standard in bioequivalence (BE) studies of Lenvatinib. Lenvatinib is a multi-kinase inhibitor used in the treatment of various cancers, and its bioequivalence assessment is crucial for the development of generic formulations. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its ability to minimize analytical variability.

Introduction to Lenvatinib and Bioequivalence

Bioequivalence studies are essential to ensure that a generic drug product has the same rate and extent of absorption as the innovator product.[3] These studies typically involve administering the test and reference formulations to healthy volunteers and measuring the plasma concentrations of the drug over time to determine key pharmacokinetic (PK) parameters.[4]

Role of this compound in Bioanalytical Methods

In bioequivalence studies, accurate and precise quantification of the drug in biological matrices like plasma is paramount. LC-MS/MS is the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for a robust bioanalytical method.

This compound is an ideal internal standard because it has the same physicochemical properties as Lenvatinib but a different mass due to the incorporation of stable isotopes. This allows it to co-elute with the analyte during chromatography and experience similar extraction recovery and matrix effects, thus compensating for variations in sample preparation and instrument response.

Quantitative Data from Lenvatinib Bioequivalence Studies

The following tables summarize key pharmacokinetic parameters from representative bioequivalence studies of Lenvatinib. These studies typically compare a test formulation to a reference formulation (e.g., Lenvima®) under fasting and/or fed conditions.

Table 1: Pharmacokinetic Parameters of Lenvatinib in a Bioequivalence Study (Fasting State) [4]

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (GMR) (%)90% Confidence Interval (CI)
Cmax (ng/mL) 85.6 ± 25.486.1 ± 28.799.8992.1 - 108.3
AUC0-t (ng·h/mL) 1254.3 ± 389.11221.5 ± 366.8102.9897.5 - 108.8
AUC0-∞ (ng·h/mL) 1289.7 ± 401.21253.9 ± 380.4103.1997.7 - 109.0
Tmax (h) 2.5 (1.0 - 6.0)2.5 (1.0 - 8.0)--
t1/2 (h) 35.4 ± 8.734.9 ± 7.9--

Table 2: Pharmacokinetic Parameters of Lenvatinib in a Bioequivalence Study (Postprandial State) [5]

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (GMR) (%)90% Confidence Interval (CI)
Cmax (ng/mL) 55.3 ± 15.156.0 ± 16.398.9690.5 - 108.2
AUC0-t (ng·h/mL) 1189.6 ± 355.71261.2 ± 398.594.2588.9 - 99.9
AUC0-∞ (ng·h/mL) 1245.8 ± 377.41312.7 ± 411.995.2789.8 - 101.1
Tmax (h) 5.0 (2.0 - 12.0)5.0 (2.0 - 10.0)--
t1/2 (h) 38.1 ± 9.237.5 ± 8.5--

Experimental Protocols

Bioequivalence Study Design

A typical bioequivalence study for Lenvatinib is a randomized, open-label, single-dose, two-period, two-sequence crossover study.[4][5]

Protocol:

  • Subject Recruitment: Healthy male and non-pregnant, non-lactating female subjects are enrolled.

  • Randomization: Subjects are randomly assigned to one of two treatment sequences (Test -> Reference or Reference -> Test).

  • Dosing: A single oral dose of the Lenvatinib test or reference product is administered under fasting or fed conditions.

  • Washout Period: A washout period of at least 14 days is maintained between the two treatment periods to ensure complete elimination of the drug from the body.[4]

  • Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose).

  • Plasma Preparation: Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.

Diagram: Bioequivalence Study Workflow

BE_Workflow cluster_study_design Bioequivalence Study Design cluster_bioanalysis Bioanalysis Subject_Recruitment Subject Recruitment Randomization Randomization Subject_Recruitment->Randomization Period1 Period 1: Dosing (Test or Reference) Randomization->Period1 Washout Washout Period Period1->Washout Period2 Period 2: Dosing (Crossover) Washout->Period2 Blood_Sampling Serial Blood Sampling Period2->Blood_Sampling Plasma_Processing Plasma Processing & Storage Blood_Sampling->Plasma_Processing Sample_Analysis LC-MS/MS Analysis with This compound Plasma_Processing->Sample_Analysis PK_Analysis Pharmacokinetic Analysis Sample_Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis

Caption: Workflow of a typical Lenvatinib bioequivalence study.

Bioanalytical Method: LC-MS/MS

The following is a representative protocol for the quantification of Lenvatinib in human plasma using this compound as an internal standard.

4.2.1. Sample Preparation (Protein Precipitation) [6]

  • Thaw frozen plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

4.2.2. Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 95% A, decrease to 5% A over 2 min, hold for 1 min, return to 95% A over 0.5 min, and re-equilibrate for 1.5 min.
Column Temperature 40°C

4.2.3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions Lenvatinib: m/z 427.1 → 370.1this compound: m/z 432.1 → 370.1
Collision Energy Optimized for the specific instrument
Source Temperature 500°C

Diagram: Bioanalytical Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound IS Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (C18) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Area Ratio) MS_Detection->Data_Processing Concentration_Determination Concentration Determination Data_Processing->Concentration_Determination

Caption: Bioanalytical workflow for Lenvatinib in plasma.

Lenvatinib Signaling Pathways

Lenvatinib's mechanism of action involves the inhibition of several key signaling pathways that are crucial for tumor growth and angiogenesis.

Diagram: Lenvatinib Signaling Pathway Inhibition

Lenvatinib_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects VEGFR VEGFR1/2/3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT_mTOR FGFR FGFR1-4 FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR PDGFRa PDGFRα PDGFRa->PI3K_AKT_mTOR RET RET RET->PI3K_AKT_mTOR KIT KIT KIT->PI3K_AKT_mTOR Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->RET Lenvatinib->KIT Angiogenesis ↓ Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Proliferation ↓ Tumor Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival ↓ Tumor Cell Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT_mTOR->Angiogenesis PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Survival

Caption: Lenvatinib inhibits key signaling pathways.

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides the necessary accuracy, precision, and robustness for the bioanalytical component of Lenvatinib bioequivalence studies. The protocols and data presented herein offer a comprehensive guide for researchers and professionals involved in the development of generic Lenvatinib formulations, ensuring that these products meet the stringent requirements for bioequivalence.

References

Quantifying Lenvatinib: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the quantitative analysis of Lenvatinib in various biological matrices. It is intended for researchers, scientists, and drug development professionals working on the pharmacokinetics, pharmacodynamics, and therapeutic drug monitoring of this multi-kinase inhibitor.

Introduction to Lenvatinib Quantification

Lenvatinib is an oral tyrosine kinase inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET.[1] Accurate quantification of Lenvatinib in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for optimizing patient dosing and ensuring therapeutic efficacy. The primary analytical methods employed for Lenvatinib quantification are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Lenvatinib Signaling Pathway

Lenvatinib exerts its anti-cancer effects by inhibiting key signaling cascades that promote cell proliferation, survival, and angiogenesis. A simplified representation of the primary signaling pathways targeted by Lenvatinib is provided below.

Lenvatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLC PLCγ VEGFR->PLC RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K FGFR FGFR FGFR->PLC FGFR->RAS FGFR->PI3K STAT STAT FGFR->STAT PDGFRa PDGFRα PDGFRa->PI3K KIT KIT KIT->PI3K RET RET RET->RAS RET->PI3K Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET Proliferation Cell Proliferation Angiogenesis Survival PLC->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation STAT->Proliferation

Figure 1: Lenvatinib Signaling Pathway Inhibition.

Quantitative Data Summary

The following tables summarize the validation parameters of various analytical methods for the quantification of Lenvatinib in different biological matrices.

Table 1: LC-MS/MS Methods for Lenvatinib Quantification

Biological MatrixSample PreparationLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%CV)Recovery (%)Reference
Human Plasma Protein Precipitation0.50 - 20000.5096.3 - 109.0≤ 11.3≥ 95.6[2][3]
Human Plasma Protein Precipitation1 - 10001AcceptableAcceptable-[4]
Human Plasma Liquid-Liquid Extraction0.0102 - 0.50160.010295.64 - 100.080.03 - 2.42-[5]
Rat Plasma Protein Precipitation0.2 - 10000.2AcceptableAcceptable97.94 - 106.57[6]
Rat Plasma Liquid-Liquid Extraction0.2 - 10000.2Acceptable< 15> 85[7]
Human Serum Solid-Phase Extraction0.2 - 10000.2---[1]
Human Urine Protein Precipitation0.25 - 500.25---[2]
Human Feces Protein Precipitation0.25 - 500.25---[2]
Rabbit Plasma Liquid-Liquid Extraction-----[8]

Table 2: HPLC-UV Methods for Lenvatinib Quantification

Biological MatrixSample PreparationLinearity Range (µg/mL)LOQ (µg/mL)Accuracy (%)Precision (%RSD)Recovery (%)Reference
Bulk Drug Dilution10 - 402.79--99.05[9]
Bulk Drug Dilution30 - 1509.92-0.5 - 1.0100.4[3][10]
Human Plasma -0.028 - 1.1200.028-2.6694.758[11]

Note: "-" indicates data not specified in the cited reference.

Experimental Protocols

This section provides detailed protocols for the most common methods used to quantify Lenvatinib in biological matrices.

General Workflow for Sample Analysis

The general workflow for quantifying Lenvatinib in biological samples involves sample preparation, chromatographic separation, and detection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Evaporation Evaporation & Reconstitution (Optional) Extraction->Evaporation Chromatography LC Separation Extraction->Chromatography Evaporation->Chromatography Detection MS/MS or UV Detection Chromatography->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 2: General Experimental Workflow.
LC-MS/MS Method for Lenvatinib in Human Plasma (Protein Precipitation)

4.2.1. Materials and Reagents

  • Lenvatinib reference standard

  • Lenvatinib-d4 (or other suitable internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Drug-free human plasma

4.2.2. Sample Preparation Protocol

  • Spiking: To 100 µL of human plasma, add the internal standard (Lenvatinib-d4) to a final concentration of 50 ng/mL.[1]

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[12]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant or reconstituted sample into the LC-MS/MS system.

4.2.3. Chromatographic and Mass Spectrometric Conditions

  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (e.g., 50:50, v/v).

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • MRM Transitions:

    • Lenvatinib: m/z 427.1 → 370.1[7]

    • Lenvatinib-d4 (IS): m/z 431.1 → 370.1[7]

LC-MS/MS Method for Lenvatinib in Rat Plasma (Liquid-Liquid Extraction)

This protocol is based on a method developed for pharmacokinetic studies in rats.[7]

4.3.1. Materials and Reagents

  • Lenvatinib reference standard

  • Lenvatinib-d5 (or other suitable internal standard)

  • Ethyl acetate, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Drug-free rat plasma

4.3.2. Sample Preparation Protocol

  • Spiking: To 50 µL of rat plasma, add the internal standard (Lenvatinib-d5).

  • Extraction: Add 1 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a nitrogen stream at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject a suitable volume into the LC-MS/MS system.

4.3.3. Chromatographic and Mass Spectrometric Conditions

  • LC Column: A suitable C18 or phenyl reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.[6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

  • Flow Rate: 0.25 mL/min.[6]

  • Gradient: A gradient elution to separate Lenvatinib and the internal standard.

  • Ionization Mode: ESI, Positive mode.

  • MRM Transitions:

    • Lenvatinib: m/z 427.1 → 370.0[7]

    • Lenvatinib-d5 (IS): m/z 432.1 → 370.0[6]

HPLC-UV Method for Lenvatinib in Human Plasma

This protocol is based on a validated RP-HPLC method.[11]

4.4.1. Materials and Reagents

  • Lenvatinib reference standard

  • Methotrexate (or other suitable internal standard)

  • Acetonitrile, HPLC grade

  • Sodium dihydrogen phosphate

  • Orthophosphoric acid

  • Drug-free human plasma

4.4.2. Sample Preparation Protocol

  • Protein Precipitation: To a volume of plasma, add a 3-fold volume of acetonitrile, vortex, and centrifuge.

  • Supernatant Collection: Collect the supernatant for analysis.

4.4.3. Chromatographic Conditions

  • LC Column: Zodiasil C18 (150 × 4.6 mm, 5 µm).[11]

  • Mobile Phase: 0.01 N Sodium di-hydrogen phosphate (pH 4.8) : Acetonitrile (45:55 v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: 240 nm.[11]

  • Column Temperature: 30°C.[11]

Application Notes for Other Matrices

Urine
Feces
Tissue Homogenates

Quantifying Lenvatinib in tissue homogenates is essential for assessing its distribution into target tissues (e.g., tumors) and organs of metabolism (e.g., liver). A UPLC-MS method was developed to quantify lenvatinib in the serum and liver of rats.[6] Analysis of Lenvatinib in tumor tissue has also been reported, where tumor tissues were removed for analysis. A general approach involves homogenizing the tissue in a buffer, followed by protein precipitation or liquid-liquid extraction to isolate the drug. The choice of homogenization and extraction method will depend on the tissue type and the physicochemical properties of Lenvatinib.

Conclusion

The methods described in this document provide a comprehensive overview for the quantification of Lenvatinib in various biological matrices. The choice of method will depend on the specific research question, the available instrumentation, and the required sensitivity and throughput. For high sensitivity and selectivity, LC-MS/MS is the method of choice. HPLC-UV can be a viable alternative for applications where lower sensitivity is acceptable. Proper method validation is essential to ensure the reliability of the generated data.

References

Application Notes and Protocols for the Analysis of Lenvatinib Metabolites Using Lenvatinib-15N,d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor approved for the treatment of several types of cancer, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1][2] It exerts its therapeutic effect by inhibiting various receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis, tumor growth, and cancer progression.[2] Understanding the metabolism and pharmacokinetics of Lenvatinib is crucial for optimizing its therapeutic efficacy and safety. Lenvatinib is extensively metabolized in the body, primarily through oxidation and other enzymatic processes, leading to the formation of several metabolites.[2][3] This document provides detailed application notes and protocols for the quantitative analysis of major Lenvatinib metabolites using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Lenvatinib-15N,d4.

Mechanism of Action of Lenvatinib

Lenvatinib targets multiple RTKs, including Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1-3), Fibroblast Growth Factor (FGF) receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), RET proto-oncogene, and KIT proto-oncogene.[2] By inhibiting these kinases, Lenvatinib disrupts downstream signaling pathways that are critical for tumor cell proliferation, survival, and angiogenesis.

Lenvatinib_Mechanism_of_Action cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFRα PDGFRα PDGF->PDGFRα PI3K/Akt PI3K/Akt VEGFR->PI3K/Akt Angiogenesis Angiogenesis VEGFR->Angiogenesis RAS/MAPK RAS/MAPK FGFR->RAS/MAPK PDGFRα->PI3K/Akt RET RET RET->RAS/MAPK KIT KIT KIT->PI3K/Akt Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRα Lenvatinib->RET Lenvatinib->KIT Cell Survival Cell Survival PI3K/Akt->Cell Survival Cell Proliferation Cell Proliferation RAS/MAPK->Cell Proliferation

Lenvatinib's multi-targeted inhibition of key signaling pathways.

Metabolism of Lenvatinib

Lenvatinib undergoes extensive metabolism in humans, with the primary routes of biotransformation being:

  • Decyclopropylation: Removal of the cyclopropyl group to form M1.[1]

  • O-demethylation: Removal of a methyl group from the methoxy moiety, mediated by CYP3A4, to form M2.[2]

  • N-oxidation: Oxidation of the quinoline nitrogen atom to form M3.[1][2]

Other metabolic pathways include hydrolysis, hydroxylation, and glucuronidation.[4] The majority of the administered dose is excreted in the feces.[3]

Lenvatinib_Metabolism Lenvatinib Lenvatinib M1 (Descyclopropyl) M1 (Descyclopropyl) Lenvatinib->M1 (Descyclopropyl) Decyclopropylation M2 (O-desmethyl) M2 (O-desmethyl) Lenvatinib->M2 (O-desmethyl) O-demethylation (CYP3A4) M3 (N-oxide) M3 (N-oxide) Lenvatinib->M3 (N-oxide) N-oxidation Excretion (Feces) Excretion (Feces) Lenvatinib->Excretion (Feces) Further Metabolites Further Metabolites M1 (Descyclopropyl)->Further Metabolites M2 (O-desmethyl)->Further Metabolites M3 (N-oxide)->Further Metabolites Further Metabolites->Excretion (Feces)

Primary metabolic pathways of Lenvatinib.

Quantitative Analysis of Lenvatinib and its Metabolites

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is highly recommended for the accurate quantification of Lenvatinib and its metabolites. The SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and variations in instrument response.

Quantitative Data Summary

The following table summarizes the reported plasma concentrations of Lenvatinib and its major metabolites in cancer patients.

AnalyteCmax (ng/mL)Trough Concentration (ng/mL)Biological MatrixPatient PopulationReference
Lenvatinib210 - 52042.7 - 88.0PlasmaSolid Tumors, Thyroid Cancer[2]
M1 (Descyclopropyl)Not Reported~0.1PlasmaHepatocellular Carcinoma[5]
M2 (O-desmethyl)~1.3~1.0PlasmaHepatocellular Carcinoma[5]
M3 (N-oxide)Not Reported~0.1PlasmaHepatocellular Carcinoma[5]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of Lenvatinib and its metabolites from plasma samples.

Materials:

  • Human plasma (K2EDTA as anticoagulant)

  • This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge capable of 14,000 x g and 4°C

Procedure:

  • Thaw plasma samples on ice.

  • Pipette 100 µL of plasma into a pre-labeled 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound IS working solution to each plasma sample.

  • Vortex briefly to mix.

  • Add 300 µL of chilled acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and centrifuge at 1,000 x g for 2 minutes.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Sample_Preparation_Workflow Plasma_Sample 100 µL Plasma Sample Add_IS Add 10 µL this compound IS Plasma_Sample->Add_IS Protein_Precipitation Add 300 µL Cold Acetonitrile Add_IS->Protein_Precipitation Vortex_Incubate Vortex & Incubate at -20°C Protein_Precipitation->Vortex_Incubate Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex_Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Workflow for plasma sample preparation.
LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lenvatinib 427.1370.135
This compound (IS) 432.1370.135
M1 (Descyclopropyl) 387.1370.135
M2 (O-desmethyl) 413.1370.135
M3 (N-oxide) 443.1370.140

Note: The optimal collision energies may vary depending on the instrument and should be optimized.

The Role of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard that is structurally identical to the analyte, but with a different mass, is the gold standard for quantitative bioanalysis.

SIL_IS_Advantage cluster_process Analytical Process Sample_Prep Sample Preparation Chromatography Chromatography Sample_Prep->Chromatography Ionization Ionization (ESI) Chromatography->Ionization Accurate_Quantification Accurate Quantification Ionization->Accurate_Quantification Ratio of Analyte to IS signal Analyte Lenvatinib & Metabolites Analyte->Sample_Prep SIL_IS This compound SIL_IS->Sample_Prep Variability Sources of Variability (e.g., Matrix Effects, Ion Suppression) Variability->Sample_Prep Variability->Ionization

This compound compensates for analytical variability.

Key Advantages:

  • Co-elution: this compound co-elutes with the unlabeled Lenvatinib, ensuring that both experience the same matrix effects and ionization suppression or enhancement.

  • Correction for Extraction Loss: Any loss of analyte during the sample preparation steps will be mirrored by a proportional loss of the internal standard, allowing for accurate correction.

  • Improved Precision and Accuracy: The use of a SIL-IS significantly improves the precision and accuracy of the quantitative results compared to using an analogue internal standard or external calibration.

Conclusion

This document provides a comprehensive overview and detailed protocols for the quantitative analysis of Lenvatinib and its major metabolites in biological matrices. The use of a stable isotope-labeled internal standard, this compound, in conjunction with a validated LC-MS/MS method, is essential for obtaining reliable and accurate pharmacokinetic data. These methods are critical for researchers, scientists, and drug development professionals working to further understand the clinical pharmacology of Lenvatinib and to optimize its use in cancer therapy.

References

Troubleshooting & Optimization

Lenvatinib Quantification: A Technical Support Guide to Overcoming Matrix Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Lenvatinib Quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to overcoming matrix effects in the bioanalysis of Lenvatinib.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and issues encountered during the quantification of Lenvatinib in biological matrices, particularly using LC-MS/MS.

Q1: What are matrix effects and how do they affect Lenvatinib quantification?

A: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of Lenvatinib.[1][2] For instance, phospholipids are a common cause of ion suppression in plasma samples.[3] In the context of Lenvatinib analysis, unaddressed matrix effects can lead to under- or overestimation of its concentration, impacting pharmacokinetic and therapeutic drug monitoring studies.

Q2: I'm observing significant ion suppression for Lenvatinib. What are the initial troubleshooting steps?

A: If you suspect ion suppression, consider the following steps:

  • Evaluate Your Sample Preparation: The most effective way to combat matrix effects is through rigorous sample preparation.[3] If you are using a simple protein precipitation (PP) method, consider more advanced techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.[3]

  • Optimize Chromatography: Ensure that Lenvatinib is chromatographically separated from the bulk of matrix components. Modifying the mobile phase composition, gradient profile, or using a different stationary phase can help resolve the analyte from interfering species.[4]

  • Check Your Internal Standard (IS): The choice of internal standard is critical. An ideal IS co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in ionization. A stable isotope-labeled (SIL) internal standard for Lenvatinib (e.g., Lenvatinib-D4) is the gold standard as it has nearly identical physicochemical properties to the analyte.[5][6][7] If a SIL-IS is not available, a structural analogue that behaves similarly can be used, but requires more careful validation.[8][9]

Q3: How do I choose the right sample preparation technique to minimize matrix effects for Lenvatinib analysis?

A: The choice depends on the complexity of the matrix and the required sensitivity of the assay.

  • Protein Precipitation (PP): This is a simple and fast method, often performed with acetonitrile.[7][10] While convenient, it may not sufficiently remove all interfering matrix components, particularly phospholipids.[3] Diluting the supernatant post-precipitation can sometimes mitigate matrix effects if sensitivity is not compromised.[3]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PP by partitioning Lenvatinib into an immiscible organic solvent (e.g., ethyl acetate).[5] Adjusting the pH of the aqueous sample can optimize the extraction of Lenvatinib and minimize the co-extraction of interfering substances.[3]

  • Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by utilizing specific interactions between the analyte and a solid sorbent. While more complex and time-consuming, it can be very effective at removing matrix interferences.[10]

The following diagram illustrates a general workflow for selecting a sample preparation method.

G start Start: Lenvatinib Quantification check_sensitivity High Sensitivity Required? start->check_sensitivity check_matrix Complex Matrix (e.g., tissue)? check_sensitivity->check_matrix Yes pp Protein Precipitation (PP) - Simple, fast - May have residual matrix effects check_sensitivity->pp No lle Liquid-Liquid Extraction (LLE) - Cleaner than PP - Requires optimization check_matrix->lle No spe Solid-Phase Extraction (SPE) - Cleanest extracts - More complex check_matrix->spe Yes end Proceed to LC-MS/MS Analysis pp->end lle->end spe->end

Workflow for Sample Preparation Method Selection

Q4: What type of internal standard is recommended for Lenvatinib quantification?

A: The use of a stable isotope-labeled (SIL) internal standard, such as Lenvatinib-D4 or 2H5-Lenvatinib, is highly recommended.[5][6] SIL internal standards co-elute with the analyte and have the same ionization efficiency, allowing for effective compensation of matrix effects.[7] If a SIL-IS is not available, structural analogues like propranolol or erlotinib have been used.[9][11] However, it is crucial to demonstrate that the analogue's ionization is affected by the matrix in the same way as Lenvatinib.[8][9]

Q5: How can I quantitatively assess the matrix effect in my Lenvatinib assay?

A: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:

Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement. It is also important to calculate the IS-normalized matrix effect to ensure the internal standard is adequately compensating for the variability.[10]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for Lenvatinib quantification.

Method 1: Protein Precipitation with Acetonitrile

This method is rapid and suitable for high-throughput analysis.[7][10]

  • Sample Preparation:

    • To 100 µL of plasma sample, add the internal standard solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

  • Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject an aliquot (e.g., 4 µL) into the LC-MS/MS system.[10]

Method 2: Liquid-Liquid Extraction with Ethyl Acetate

This method provides a cleaner sample extract compared to protein precipitation.[5]

  • Sample Preparation:

    • To 200 µL of plasma, add the internal standard.

    • Add 1 mL of ethyl acetate.

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Extraction and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize quantitative data from various validated methods for Lenvatinib quantification.

Table 1: Comparison of Sample Preparation Techniques

ParameterProtein Precipitation (PP)Liquid-Liquid Extraction (LLE)Reference(s)
Recovery ≥ 95.6%66.8% - 74.1%[10],[8]
Matrix Effect (IS Normalized CV%) ≤ 2.8%Not explicitly stated, but method validated[12]
Extraction Efficiency High15.7%[10],[11][13]

Table 2: LC-MS/MS Method Parameters

ParameterMethod AMethod BMethod C
Internal Standard Lenvatinib-D4 (SIL)Propranolol (Analogue)2H5-Lenvatinib (SIL)
LC Column Symmetry-C18XTerra MS C18XSelect HSS T3
Mobile Phase Acetonitrile, Methanol, 0.1% Formic Acid in Water0.1% Formic Acid in Water and AcetonitrileWater (5 mM Ammonium Acetate, 0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)
Ionization Mode ESI PositiveESI PositiveESI Positive
MRM Transition (Lenvatinib) Not specified427.6 > 371.0427.1 > 370.0
Reference [5][11][13][6][14]

Lenvatinib Signaling Pathways

Lenvatinib is a multi-targeted tyrosine kinase inhibitor. Understanding its mechanism of action can be relevant for interpreting pharmacokinetic and pharmacodynamic data. Lenvatinib primarily inhibits the following signaling pathways:

  • Vascular Endothelial Growth Factor (VEGF) Receptors: VEGFR1, VEGFR2, and VEGFR3, which are crucial for tumor angiogenesis.

  • Fibroblast Growth Factor (FGF) Receptors: FGFR1, FGFR2, FGFR3, and FGFR4, involved in tumor cell proliferation, survival, and angiogenesis.

  • Platelet-Derived Growth Factor (PDGF) Receptor: PDGFRα, which plays a role in tumor growth.

  • Other kinases: RET and KIT proto-oncogenes.[8]

The diagram below provides a simplified overview of the signaling pathways inhibited by Lenvatinib.

G cluster_ligands Ligands cluster_receptors Receptors cluster_effects Cellular Effects VEGF VEGF VEGFR VEGFR1/2/3 VEGF->VEGFR FGF FGF FGFR FGFR1-4 FGF->FGFR PDGF PDGF PDGFR PDGFRα PDGF->PDGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->Angiogenesis Proliferation Cell Proliferation FGFR->Proliferation Survival Cell Survival FGFR->Survival PDGFR->Proliferation RET RET RET->Proliferation KIT KIT KIT->Proliferation Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFR Lenvatinib->RET Lenvatinib->KIT

Simplified Lenvatinib Signaling Pathway Inhibition

References

improving sensitivity and selectivity for Lenvatinib analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity and selectivity of Lenvatinib analysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of Lenvatinib using common analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

LC-MS/MS Analysis

Question: I am observing a weak signal or low sensitivity for Lenvatinib. How can I improve it?

Answer:

Low sensitivity in LC-MS/MS analysis of Lenvatinib can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Optimize Electrospray Ionization (ESI) Source Parameters: Lenvatinib ionizes well in positive ion mode due to its amino groups.[1] Ensure your ESI source parameters are optimized. Key parameters to check include:

    • IonSpray Voltage: An optimal voltage is crucial for efficient ionization. Too high or too low a voltage can suppress the signal.

    • Gas Flows (Nebulizer, Heater, Curtain): These gases aid in desolvation. Adjusting their flow rates can significantly impact signal intensity.

    • Source Temperature: Proper temperature is required for efficient desolvation of the solvent droplets.

    • Action: Systematically adjust these parameters while infusing a standard solution of Lenvatinib to find the optimal settings for your instrument.[2][3]

  • Mobile Phase Composition: The mobile phase can influence ionization efficiency.

    • pH: Using an acidic mobile phase (e.g., with 0.1% formic acid) will ensure that Lenvatinib, a basic compound, is protonated and thus more readily detectable in positive ion mode.[4]

    • Organic Modifier: The type and percentage of organic solvent (e.g., acetonitrile, methanol) can affect the desolvation process.

    • Action: Try small, incremental changes in the mobile phase composition and observe the effect on the Lenvatinib signal.

  • Sample Preparation and Extraction Recovery: Inefficient extraction of Lenvatinib from the sample matrix will lead to low signal intensity.

    • Protein Precipitation (PPT): While simple, PPT may result in lower recovery and significant matrix effects. Ensure the precipitating solvent (e.g., acetonitrile, methanol) is added in the correct ratio (typically 3:1 v/v solvent to plasma) and that vortexing is thorough.

    • Liquid-Liquid Extraction (LLE): This technique can provide cleaner extracts. The choice of extraction solvent is critical. Ethyl acetate has been used effectively for Lenvatinib.[5]

    • Solid-Phase Extraction (SPE): SPE can offer high recovery and clean extracts. The choice of sorbent and the wash/elution solvents must be optimized. Polymeric SPE sorbents are often a good choice for basic drugs like Lenvatinib.[6]

    • Action: Evaluate your sample preparation method's recovery. If it is low, consider optimizing the current method or switching to a more efficient one like SPE.

  • Mass Spectrometer Parameters:

    • MRM Transitions: Ensure you are using the most intense and specific multiple reaction monitoring (MRM) transitions for Lenvatinib. For example, a common transition is m/z 427.1 → 370.[5]

    • Collision Energy: Optimize the collision energy for the selected MRM transition to maximize the fragment ion intensity.

    • Action: Perform a compound optimization experiment on your mass spectrometer to determine the optimal MRM transitions and collision energies.

Question: I am experiencing significant matrix effects. What can I do to mitigate them?

Answer:

Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common challenge in bioanalysis.

  • Improve Chromatographic Separation: Ensure that Lenvatinib is chromatographically separated from the majority of matrix components, especially phospholipids which are a common cause of ion suppression.

    • Action: Use a high-efficiency column and consider adjusting the gradient profile to better resolve Lenvatinib from interfering matrix components.

  • Enhance Sample Cleanup: The cleaner the sample extract, the lower the matrix effect.

    • Action: If you are using protein precipitation, consider switching to liquid-liquid extraction or, preferably, solid-phase extraction for a cleaner sample.[7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Lenvatinib-d4) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[1]

    • Action: If not already in use, incorporate a SIL-IS into your method. If a SIL-IS is unavailable, use an analogue that has similar chromatographic and mass spectrometric behavior.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

    • Action: This approach may be viable if the Lenvatinib concentration is high enough to remain above the lower limit of quantitation (LLOQ) after dilution.

Question: My results show poor precision and accuracy. What are the likely causes?

Answer:

Poor precision and accuracy can be caused by variability at multiple stages of the analytical workflow.

  • Inconsistent Sample Preparation: This is a very common source of variability.

    • Action: Ensure that all sample preparation steps, including pipetting, vortexing, and extraction, are performed consistently for all samples, standards, and quality controls. Automated liquid handling systems can improve precision.

  • Internal Standard (IS) Issues:

    • Action: Verify that the IS is added consistently to all samples and that its response is stable across the analytical run. A high coefficient of variation (%CV) for the IS response can indicate a problem.

  • Instrument Instability:

    • Action: Check the stability of the LC-MS/MS system by injecting a standard solution multiple times. If there is significant variation in retention time or peak area, the system may require maintenance.

  • Analyte Stability: Lenvatinib may be unstable under certain conditions.

    • Action: Investigate the stability of Lenvatinib in the biological matrix at different storage temperatures and through freeze-thaw cycles. Ensure samples are handled and stored appropriately. Lenvatinib is known to be sensitive to acid and base hydrolysis.[8]

HPLC-UV Analysis

Question: I am observing poor peak shape (tailing, fronting, or splitting) for Lenvatinib. How can I fix this?

Answer:

Poor peak shape in HPLC can compromise resolution and lead to inaccurate quantification.[9][10]

  • Peak Tailing: This is often observed for basic compounds like Lenvatinib.

    • Cause: Secondary interactions between the basic analyte and acidic silanol groups on the silica-based column packing.

    • Solution:

      • Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of Lenvatinib to ensure it is fully protonated and less likely to interact with silanols. The use of a buffer is recommended.

      • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups.

      • Competitive Amine: Add a small amount of a competitive amine (e.g., triethylamine) to the mobile phase to block the active silanol sites.

  • Peak Fronting:

    • Cause: Often due to column overload or sample solvent being stronger than the mobile phase.

    • Solution:

      • Reduce Sample Concentration/Injection Volume: Dilute the sample or inject a smaller volume.[11]

      • Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent.

  • Split Peaks:

    • Cause: Can be caused by a partially blocked column frit, a void in the column packing, or co-elution with an interfering compound.

    • Solution:

      • Column Maintenance: Reverse-flush the column to remove particulates from the frit. If a void is suspected, the column may need to be replaced.

      • Sample Filtration: Ensure all samples are filtered before injection.

      • Method Optimization: Adjust the mobile phase or gradient to resolve the split peaks.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Lenvatinib?

A1: Lenvatinib is a multi-targeted tyrosine kinase inhibitor. It works by blocking the activity of several signaling pathways involved in tumor growth and angiogenesis (the formation of new blood vessels). The primary targets of Lenvatinib include Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), Fibroblast Growth Factor (FGF) receptors (FGFR1, 2, 3, and 4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET.[1][9][10][12] By inhibiting these pathways, Lenvatinib can help to slow down or stop the growth of cancer cells.

Q2: What are the most common sample preparation techniques for Lenvatinib analysis in plasma?

A2: The most frequently used techniques are:

  • Protein Precipitation (PPT): This is a simple and fast method where an organic solvent like acetonitrile or methanol is added to the plasma to precipitate proteins.[1][4][13]

  • Liquid-Liquid Extraction (LLE): This technique involves extracting Lenvatinib from the aqueous plasma into an immiscible organic solvent. It generally provides cleaner extracts than PPT.[5]

  • Solid-Phase Extraction (SPE): This is often the most effective method for removing matrix interferences and concentrating the analyte, leading to higher sensitivity and selectivity.[6][14]

Q3: How can I ensure the stability of Lenvatinib in my samples?

A3: Lenvatinib is generally stable, but proper handling and storage are important.[15]

  • Storage: Store plasma samples at -20°C or -80°C for long-term stability.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to degradation for some analytes. It is advisable to aliquot samples upon collection.

  • Bench-top Stability: Assess the stability of Lenvatinib in the sample matrix at room temperature for the expected duration of the sample preparation process.

  • Post-Preparative Stability: Evaluate the stability of the extracted samples in the autosampler.

Q4: Which analytical technique is more suitable for Lenvatinib analysis, LC-MS/MS or HPLC-UV?

A4: The choice depends on the specific requirements of your study.

  • LC-MS/MS is generally preferred for bioanalytical studies (e.g., pharmacokinetics) due to its superior sensitivity and selectivity, allowing for the quantification of low concentrations of Lenvatinib in complex biological matrices like plasma.[16][17]

  • HPLC-UV can be a suitable and more accessible option for the analysis of bulk drug substance or pharmaceutical formulations where the concentration of Lenvatinib is high and the sample matrix is less complex.[18]

Data Presentation

The following tables summarize quantitative data from various published methods for Lenvatinib analysis.

Table 1: Comparison of LC-MS/MS Methods for Lenvatinib Analysis in Human Plasma

ParameterMethod 1 (PPT)[1]Method 2 (LLE)[5]Method 3 (SPE)[6]
Linearity Range (ng/mL) 0.50 - 20000.2 - 10001.0 - 1000
LLOQ (ng/mL) 0.500.21.0
Recovery (%) ≥ 95.6Not ReportedHigh and Reproducible
Precision (%CV) ≤ 11.3AcceptableNot Reported
Accuracy (%) 96.3 - 109.0AcceptableNot Reported
Internal Standard Lenvatinib-d4Lenvatinib-d5Quetiapine

Table 2: Comparison of HPLC-UV Methods for Lenvatinib Analysis

ParameterMethod 1 (Bulk Form)[18]Method 2 (Bulk & Dosage Form)[19]
Linearity Range (µg/mL) 10 - 4020 - 100
LOD (µg/mL) 0.9920.48
LOQ (µg/mL) 2.791.46
Recovery (%) 99.0598 - 102
Precision (%RSD) Not ReportedRepeatability: 0.75, Reproducibility: 0.31

Experimental Protocols

Protocol 1: Lenvatinib Extraction from Human Plasma using Protein Precipitation (PPT)

This protocol is adapted from a validated LC-MS/MS method.[1]

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.

  • Internal Standard Addition: Add 5 µL of the internal standard working solution (e.g., Lenvatinib-d4 in methanol).

  • Protein Precipitation: Add 150 µL of cold acetonitrile (or methanol).

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Dilution (Optional): The supernatant can be diluted if necessary (e.g., with water or mobile phase) before injection.

  • Injection: Inject an appropriate volume into the LC-MS/MS system.

Protocol 2: Lenvatinib Extraction from Plasma using Solid-Phase Extraction (SPE)

This is a general protocol for the extraction of basic drugs like Lenvatinib from plasma using a polymeric SPE sorbent.[6][20]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.

  • Sample Pre-treatment: Dilute 200 µL of plasma sample with 200 µL of 4% phosphoric acid in water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 0.1 M acetic acid.

    • Wash 2: Add 1 mL of methanol/water (e.g., 50:50 v/v).

  • Drying: Dry the cartridge under high vacuum for 5-10 minutes to remove residual wash solvents.

  • Elution: Elute Lenvatinib with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.

  • Injection: Inject an appropriate volume into the LC system.

Visualizations

Lenvatinib Signaling Pathway Inhibition

Lenvatinib_Signaling_Pathway cluster_cell Tumor Cell / Endothelial Cell cluster_downstream Downstream Signaling cluster_response Cellular Response VEGFR VEGFR1/2/3 Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway VEGFR->Ras_Raf_MEK_ERK Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR1-4 FGFR->Ras_Raf_MEK_ERK PDGFRa PDGFRα PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway PDGFRa->PI3K_Akt_mTOR KIT KIT KIT->PI3K_Akt_mTOR RET RET RET->Ras_Raf_MEK_ERK Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Cell Survival PI3K_Akt_mTOR->Survival

Caption: Lenvatinib inhibits multiple receptor tyrosine kinases.

Troubleshooting Workflow for Low Sensitivity in LC-MS/MS

Troubleshooting_Workflow Start Start: Low Lenvatinib Signal Check_MS Check MS Performance (Tune, Calibration) Start->Check_MS MS_OK MS Performance OK? Check_MS->MS_OK Fix_MS Action: Maintain/Fix MS MS_OK->Fix_MS No Check_LC Check Chromatographic Peak (Shape, Retention Time) MS_OK->Check_LC Yes Fix_MS->Check_MS LC_OK Peak Shape & RT OK? Check_LC->LC_OK Fix_LC Action: Troubleshoot HPLC (Mobile Phase, Column) LC_OK->Fix_LC No Check_SamplePrep Evaluate Sample Preparation (Recovery, Matrix Effects) LC_OK->Check_SamplePrep Yes Fix_LC->Check_LC SamplePrep_OK Recovery >80% & Low Matrix Effect? Check_SamplePrep->SamplePrep_OK Optimize_SamplePrep Action: Optimize or Change Sample Prep Method (e.g., to SPE) SamplePrep_OK->Optimize_SamplePrep No Check_Stability Investigate Analyte Stability SamplePrep_OK->Check_Stability Yes Optimize_SamplePrep->Check_SamplePrep End End: Sensitivity Improved Check_Stability->End

Caption: A decision tree for troubleshooting low sensitivity.

Bioanalytical Method Development Decision Tree

Method_Development_Workflow Start Start: New Bioanalytical Method for Lenvatinib Define_Reqs Define Requirements (Matrix, LLOQ, Throughput) Start->Define_Reqs Select_Platform Select Analytical Platform Define_Reqs->Select_Platform LCMS LC-MS/MS (High Sensitivity/Selectivity) Select_Platform->LCMS Low Conc. / Complex Matrix HPLCUV HPLC-UV (High Concentration) Select_Platform->HPLCUV High Conc. / Simple Matrix Develop_LC Develop LC Method (Column, Mobile Phase) LCMS->Develop_LC HPLCUV->Develop_LC Develop_MS Optimize MS Parameters (Source, MRM) Develop_LC->Develop_MS Develop_UV Optimize UV Detection (Wavelength) Develop_LC->Develop_UV Develop_SamplePrep Develop Sample Prep Method Develop_MS->Develop_SamplePrep Develop_UV->Develop_SamplePrep PPT Protein Precipitation (PPT) Develop_SamplePrep->PPT Fast/ High Throughput LLE Liquid-Liquid Extraction (LLE) Develop_SamplePrep->LLE Cleaner than PPT SPE Solid-Phase Extraction (SPE) Develop_SamplePrep->SPE Highest Purity/ Concentration Validation Perform Method Validation (FDA/EMA Guidelines) PPT->Validation LLE->Validation SPE->Validation End End: Method Ready for Use Validation->End

Caption: Decision-making process for bioanalytical method development.

References

dealing with Lenvatinib-15N,d4 instability in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lenvatinib-15N,d4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing stability issues encountered when using this compound as an internal standard in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

A1: this compound is a stable isotope-labeled version of Lenvatinib, a multi-kinase inhibitor used in cancer therapy. In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is used as an internal standard (IS). Because it is chemically almost identical to the analyte (Lenvatinib) but has a different mass, it can be added to a biological sample at a known concentration to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification of Lenvatinib.

Q2: What are the main causes of this compound instability in biological samples?

A2: The instability of this compound in biological samples is expected to be similar to that of Lenvatinib. The primary causes of degradation include:

  • Hydrolysis: Lenvatinib is susceptible to both acidic and alkaline hydrolysis.[1][2] This can be a concern in improperly buffered or stored biological samples.

  • Oxidation: The molecule can be prone to oxidation.[3] The presence of oxidizing agents in the sample matrix or exposure to air during processing can contribute to degradation.

  • Enzymatic Degradation: Lenvatinib is metabolized by CYP3A and aldehyde oxidase.[4] Residual enzymatic activity in improperly stored or prepared biological samples (e.g., plasma, tissue homogenates) could potentially lead to degradation of the internal standard.

  • Adsorption: Like many pharmaceutical compounds, this compound may adsorb to the surfaces of storage containers (e.g., plastic tubes, glass vials). This is not a degradation process but can lead to a perceived loss of the internal standard.

Q3: How can I minimize the degradation of this compound during sample collection and handling?

A3: Proper sample collection and handling are crucial. Here are some key recommendations:

  • Anticoagulant Selection: For plasma samples, K2-EDTA or K3-EDTA are commonly used.[5] Avoid using anticoagulants that may interfere with the analysis or affect the stability of the analyte and internal standard.

  • Rapid Processing: Process blood samples to plasma or serum as quickly as possible after collection to minimize enzymatic activity.

  • Temperature Control: Keep samples on ice or refrigerated during processing. For long-term storage, freeze samples at -70°C or lower.[6]

  • Use of Stabilizers: In some cases, the addition of antioxidants (e.g., ascorbic acid) or enzyme inhibitors to the collection tubes may be necessary to prevent degradation, although this needs to be validated for your specific assay.

Q4: What are the ideal storage conditions for stock and working solutions of this compound?

A4: Stock solutions of this compound should be prepared in a suitable organic solvent (e.g., DMSO, methanol) and stored at -20°C or -70°C in tightly sealed containers to prevent evaporation and degradation. Working solutions, which are typically more dilute, should be prepared fresh as needed. If short-term storage is necessary, they should be kept at 2-8°C and protected from light.

Troubleshooting Guides

Issue 1: Inconsistent or Low Internal Standard (IS) Response

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Pipetting or Dilution Errors - Verify the calibration and performance of all pipettes used for dispensing the IS. - Prepare fresh working solutions of the IS and re-spike a set of quality control (QC) samples.
Incomplete Vial Sealing - Inspect all vial caps and septa for proper sealing to prevent solvent evaporation, especially in the autosampler.
Adsorption to Containers - Use low-adsorption polypropylene tubes and vials. - Silanized glass vials can also be considered. - Evaluate the effect of different container materials during method development.
Degradation in the Autosampler - Keep the autosampler temperature low (e.g., 4°C). - Limit the time samples spend in the autosampler before injection. - Investigate the stability of the IS in the final extraction solvent over the expected run time.
Matrix Effects (Ion Suppression or Enhancement) - Modify the chromatographic conditions to separate the IS from co-eluting matrix components. - Optimize the sample preparation method (e.g., switch from protein precipitation to solid-phase extraction) to remove interfering substances. - Evaluate different lots of the biological matrix for consistent matrix effects.
Issue 2: Drifting Internal Standard Response Throughout an Analytical Run

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Progressive Degradation on Column - Ensure the mobile phase pH is compatible with the stability of this compound. - Use a guard column to protect the analytical column from strongly retained matrix components.
Source Contamination in Mass Spectrometer - Clean the ion source of the mass spectrometer. - Check for contamination of the ion transfer optics.
Instability in Reconstituted Sample - Perform a post-preparative stability study to determine how long the extracted samples are stable at autosampler temperature. - If instability is observed, inject samples immediately after preparation or adjust the reconstitution solvent.
Issue 3: Poor Correlation Between Analyte and Internal Standard

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Different Degradation Rates - Although unlikely for a stable isotope-labeled IS, ensure that the labeling position does not affect the site of degradation. - Conduct stability experiments under various stress conditions (acid, base, oxidation) for both the analyte and the IS to confirm they degrade at the same rate.
Isotopic Exchange - While rare for 15N and deuterium on aromatic rings, consider the possibility of back-exchange of deuterium if it is in a labile position. This is not expected for Lenvatinib-d4 where the deuteriums are typically on a metabolically stable position.
Interference with Analyte or IS Peak - Review the chromatograms for any co-eluting peaks that may be interfering with the integration of the analyte or IS. - Optimize the chromatographic method for better resolution.

Experimental Protocols

Protocol 1: Evaluation of this compound Stability in Human Plasma

Objective: To assess the short-term (bench-top), long-term (frozen), and freeze-thaw stability of this compound in human plasma.

Methodology:

  • Preparation of Spiked Samples:

    • Spike a pool of blank human plasma with this compound at a concentration typical for your assay (e.g., 50 ng/mL).

    • Aliquot the spiked plasma into multiple polypropylene tubes.

  • Short-Term (Bench-Top) Stability:

    • Store a set of aliquots at room temperature (e.g., 25°C) for 0, 2, 4, 8, and 24 hours.

    • At each time point, process the samples according to your established extraction procedure and analyze by LC-MS/MS.

  • Long-Term Stability:

    • Store a set of aliquots at -70°C.

    • Analyze samples at time zero and after 1, 3, 6, and 12 months of storage.

  • Freeze-Thaw Stability:

    • Subject a set of aliquots to multiple freeze-thaw cycles. A typical cycle involves freezing at -70°C for at least 12 hours followed by thawing unassisted at room temperature.

    • Analyze the samples after 1, 3, and 5 freeze-thaw cycles.

  • Data Analysis:

    • Calculate the mean concentration and standard deviation for each condition.

    • Compare the results to the baseline (time zero or first cycle) samples. The IS is considered stable if the mean concentration is within ±15% of the baseline.

Quantitative Data Summary (Example)

Stability ConditionConcentration (ng/mL) ± SD (n=3)% of Initial Concentration
Initial (T=0) 49.8 ± 1.5100%
Bench-Top (24h, 25°C) 48.9 ± 2.198.2%
Freeze-Thaw (3 cycles) 49.1 ± 1.898.6%
Long-Term (6 months, -70°C) 50.2 ± 2.0100.8%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Serum, etc.) spike Spike with This compound (IS) sample->spike Add known amount of IS extract Sample Extraction (e.g., Protein Precipitation) spike->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute inject Inject into UPLC/HPLC reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify Lenvatinib Concentration calculate->quantify

Bioanalytical Workflow for Lenvatinib Quantification.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inconsistent IS Response Observed check_prep Review Sample Preparation Procedures start->check_prep check_lcms Examine LC-MS/MS System Performance start->check_lcms check_stability Evaluate IS Stability start->check_stability retrain Retrain Analyst on Pipetting/Dilution check_prep->retrain Human error identified optimize_prep Optimize Sample Preparation Method check_prep->optimize_prep Matrix effects suspected clean_source Clean Mass Spec Ion Source check_lcms->clean_source Signal drift observed change_storage Modify Sample Storage/Handling check_stability->change_storage Degradation confirmed

Troubleshooting Logic for Internal Standard Issues.

degradation_pathways cluster_degradation Potential Degradation Pathways lenvatinib_is This compound hydrolysis Hydrolysis (Acidic/Basic) lenvatinib_is->hydrolysis oxidation Oxidation lenvatinib_is->oxidation enzymatic Enzymatic Metabolism (CYP3A, Aldehyde Oxidase) lenvatinib_is->enzymatic degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products enzymatic->degradation_products

Potential Degradation Pathways for this compound.

References

Technical Support Center: Minimizing Carryover in Lenvatinib Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover during the bioanalysis of Lenvatinib.

Frequently Asked Questions (FAQs)

Q1: What is carryover and why is it a concern in Lenvatinib bioanalysis?

A1: Carryover is the appearance of a small analyte signal in a blank injection that follows an injection of a high-concentration sample.[1] This is a significant issue in quantitative bioanalysis as it can lead to an overestimation of the analyte's concentration in subsequent samples, compromising the accuracy and reliability of the results. Given that Lenvatinib is a potent compound often measured at low concentrations in biological matrices, even minor carryover can impact pharmacokinetic and toxicokinetic assessments.

Q2: What are the primary causes of Lenvatinib carryover in an LC-MS/MS system?

A2: The primary causes of Lenvatinib carryover are related to its physicochemical properties and its interaction with the LC-MS/MS system. Lenvatinib is a basic (pKa ≈ 5.05-5.4) and relatively hydrophobic (logP ≈ 3.3) compound.[2][3][4][5] This makes it prone to:

  • Adsorption: Lenvatinib can adsorb to active sites within the analytical system, such as residual silanol groups on the surface of silica-based columns, as well as metal surfaces and plastic components in the autosampler and flow path.[5]

  • Incomplete Solubilization: If the wash solvent is not strong enough to fully solubilize and remove Lenvatinib from the injector needle and valve, residual amounts can be injected in the next run.

Q3: What is an acceptable level of carryover for a Lenvatinib bioanalytical method?

A3: According to regulatory guidelines for bioanalytical method validation, the carryover in a blank sample following the highest calibration standard should not be greater than 20% of the lower limit of quantitation (LLOQ). One study on Lenvatinib reported a carryover of 2.26% of the LLOQ, which is well within the acceptable limits.

Troubleshooting Guide

Problem: High carryover is observed in blank injections after running high-concentration Lenvatinib samples.

Below is a step-by-step guide to troubleshoot and minimize carryover in your Lenvatinib bioanalysis.

Step 1: Identify the Source of Carryover

The first step is to determine whether the carryover is originating from the autosampler or the chromatographic column.

Experimental Protocol: Source Identification

  • Run a High-Concentration Standard: Inject a high-concentration Lenvatinib standard.

  • Inject Blank with Column: Immediately follow with a blank injection using the standard method.

  • Replace Column with a Union: Replace the analytical column with a zero-dead-volume union.

  • Inject another Blank: Inject another blank sample.

  • Analyze Results:

    • If the carryover peak is still present in the blank run with the union, the primary source is likely the autosampler (injector needle, valve, tubing).

    • If the carryover peak is significantly reduced or absent in the blank run with the union, the analytical column is a major contributor to the carryover.

Diagram: Carryover Source Identification Workflow

A Inject High Concentration Lenvatinib Standard B Inject Blank (with column) A->B C Observe Carryover B->C D Replace Column with Union C->D If carryover is high E Inject Blank (no column) D->E F Observe Carryover E->F G Carryover Source: Autosampler F->G Carryover persists H Carryover Source: Column F->H Carryover reduced/ eliminated A High Lenvatinib Carryover (Autosampler Source) B Test Wash Solvent 1 (e.g., 50:50 ACN:H2O) A->B C Test Wash Solvent 2 (e.g., 90:10 MeOH:H2O + 0.1% Formic Acid) A->C D Test Wash Solvent 3 (e.g., IPA/ACN/H2O mix + 0.1% Acetic Acid) A->D E Compare Carryover in Blanks B->E C->E D->E F Select Wash Solvent with Lowest Carryover E->F cluster_0 Acidic Mobile Phase (pH < pKa) cluster_1 Neutral/Basic Mobile Phase (pH > pKa) A Lenvatinib (Protonated) B Silanol Groups (Neutral) A->B Reduced Interaction (Less Carryover) C Lenvatinib (Neutral) D Silanol Groups (Ionized) C->D Strong Interaction (Increased Carryover)

References

Lenvatinib Chromatography: A Technical Support Guide for Optimal Peak Shape

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lenvatinib chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor peak shape during the chromatographic analysis of Lenvatinib. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve optimal separation and peak symmetry in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common cause of peak tailing when analyzing Lenvatinib?

Peak tailing for Lenvatinib, a basic compound, is often due to secondary interactions between the analyte and acidic silanol groups on the silica-based column packing material. To mitigate this, consider using a base-deactivated column or adding a competing base, like triethylamine, to the mobile phase. Adjusting the mobile phase pH can also help ensure that Lenvatinib is in a single ionic form.

Q2: My Lenvatinib peak is showing fronting. What are the likely causes?

Peak fronting is less common than tailing but can occur due to several factors, including high sample concentration (column overload), or a sample solvent that is stronger than the mobile phase.[1] It can also be an indication of a physical problem with the column, such as a void or collapse.[1]

Q3: I am observing split peaks for Lenvatinib. What should I investigate?

Split peaks can be caused by a clogged inlet frit, a void at the head of the column, or co-elution with an interfering compound.[1][2] It's also possible that the sample is dissolving in a solvent that is not compatible with the mobile phase, causing poor sample introduction onto the column.

Q4: Can the mobile phase composition affect the peak shape of Lenvatinib?

Absolutely. The mobile phase composition is critical for achieving good peak shape. For Lenvatinib, several reversed-phase HPLC methods have been successfully developed using a combination of a buffer (e.g., ammonium acetate, phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).[3][4][5] The addition of modifiers like formic acid or trifluoroacetic acid can improve peak shape by acting as an ion-pairing agent and reducing silanol interactions.[6][7]

Q5: What type of column is recommended for good Lenvatinib peak shape?

Most successful methods for Lenvatinib analysis utilize C18 columns.[3][4][5][7] A base-deactivated C18 column is often preferred to minimize peak tailing associated with basic compounds like Lenvatinib.[7]

Troubleshooting Guides

Issue 1: Lenvatinib Peak Tailing

Peak tailing can lead to inaccurate integration and reduced resolution. Follow this guide to diagnose and resolve the issue.

Symptoms:

  • The peak has an asymmetrical shape with a drawn-out tail.

  • The tailing factor is greater than 2.

Troubleshooting Workflow:

G start Peak Tailing Observed check_column Is the column base-deactivated? start->check_column use_base_deactivated Switch to a base-deactivated C18 column. check_column->use_base_deactivated No check_mobile_phase Check Mobile Phase Composition check_column->check_mobile_phase Yes end Peak Shape Improved use_base_deactivated->end add_modifier Add a mobile phase modifier (e.g., 0.1% TFA or Formic Acid). check_mobile_phase->add_modifier adjust_ph Adjust mobile phase pH (2 units away from Lenvatinib's pKa). add_modifier->adjust_ph check_concentration Is the sample concentration too high? adjust_ph->check_concentration dilute_sample Dilute the sample. check_concentration->dilute_sample Yes check_system Check for system issues (e.g., dead volume). check_concentration->check_system No dilute_sample->end minimize_dead_volume Use shorter tubing with smaller ID. check_system->minimize_dead_volume minimize_dead_volume->end

Caption: Troubleshooting workflow for Lenvatinib peak tailing.

Detailed Steps:

  • Column Selection: If you are not using a base-deactivated column, consider switching to one to minimize interactions with silanol groups.[7]

  • Mobile Phase Optimization:

    • Add a Modifier: The addition of an acidic modifier like trifluoroacetic acid (TFA) or formic acid can help to protonate residual silanols and improve peak shape.[6][7]

    • Adjust pH: Ensure the mobile phase pH is at least 2 units away from the pKa of Lenvatinib to maintain a consistent ionic state.

  • Sample Concentration: High sample loads can lead to peak tailing. Try injecting a more dilute sample to see if the peak shape improves.[1]

  • System Check: Excessive dead volume in the system (e.g., long tubing, large detector cell) can contribute to peak tailing, especially for early eluting peaks.[8]

Issue 2: Lenvatinib Peak Fronting

Peak fronting can also compromise the accuracy of your results.

Symptoms:

  • The peak has an asymmetrical shape with a leading edge.

Troubleshooting Workflow:

G start Peak Fronting Observed check_solvent Is the sample solvent stronger than the mobile phase? start->check_solvent change_solvent Dissolve the sample in the mobile phase or a weaker solvent. check_solvent->change_solvent Yes check_load Is the sample concentration too high (overload)? check_solvent->check_load No end Peak Shape Improved change_solvent->end reduce_load Reduce sample concentration or injection volume. check_load->reduce_load Yes check_column_health Inspect the column for physical damage (voids). check_load->check_column_health No reduce_load->end replace_column Replace the column if a void is suspected. check_column_health->replace_column replace_column->end

Caption: Troubleshooting workflow for Lenvatinib peak fronting.

Detailed Steps:

  • Sample Solvent: The solvent used to dissolve the sample should ideally be the mobile phase itself or a solvent that is weaker than the mobile phase to ensure proper focusing of the sample band at the column head.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[1] Reduce the injection volume or the concentration of the sample.

  • Column Health: A void or channel in the column can cause peak fronting. This may occur over time with column use. If suspected, reversing and flushing the column (if permissible by the manufacturer) or replacing the column may be necessary.

Summary of Successful Lenvatinib Chromatographic Conditions

For your reference, the following table summarizes chromatographic conditions from published methods that have achieved good peak shape for Lenvatinib.

ParameterMethod 1Method 2Method 3Method 4
Column Thermosil C18 (150x4.5mm, 5µm)[3]UPLC HSS C18 (100x2.1mm, 1.8µm)[4]Kromasil C18 (250x4.6mm, 5µm)[5]Inert Sustain C18 (250x4.6mm, 5µm)[7]
Mobile Phase Methanol:Water (65:35 v/v)[3]0.1% Orthophosphoric Acid:Acetonitrile (50:50 v/v)[4]0.01M Ammonium Acetate (pH 3.5):Methanol (30:70 v/v)[5]Water:Acetonitrile:TFA (60:40:0.1 v/v)[7]
Flow Rate 0.8 mL/min[3]0.3 mL/min[4]1.0 mL/min[5]0.8 mL/min[7]
Detection 265 nm[3]240 nm[4]309 nm[5]241 nm[7]
Tailing Factor 1.23[3]Not ReportedNot Reported1.25[7]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (based on Method 3)

  • Prepare 0.01M Ammonium Acetate Buffer: Weigh an appropriate amount of ammonium acetate and dissolve it in HPLC-grade water to make a 0.01M solution.

  • Adjust pH: Adjust the pH of the buffer solution to 3.5 using orthophosphoric acid.

  • Mix Mobile Phase: Combine the prepared buffer and methanol in a 30:70 volume-to-volume ratio.

  • Degas: Degas the mobile phase using an ultrasonic bath or vacuum filtration before use.

Protocol 2: Standard Solution Preparation

  • Stock Solution: Accurately weigh about 10 mg of Lenvatinib reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve: Add a small amount of diluent (typically the mobile phase or a compatible solvent) and sonicate to dissolve.

  • Dilute to Volume: Dilute to the mark with the diluent to obtain a stock solution.

  • Working Standard: Perform serial dilutions from the stock solution to achieve the desired working concentration for your analysis.

References

impact of co-eluting substances on Lenvatinib-15N,d4 signal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lenvatinib-15N,d4 bioanalysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of Lenvatinib using its stable isotope-labeled internal standard, this compound.

Troubleshooting Guide: Signal Instability and Interference

This guide addresses specific issues related to signal variability of Lenvatinib and its internal standard, this compound, often caused by co-eluting substances from biological matrices.

Q1: We are observing significant variability or suppression in the this compound internal standard signal. What are the potential causes and how can we troubleshoot this?

A1: Signal variability or suppression of the internal standard (IS), this compound, is a common issue in LC-MS/MS bioanalysis, primarily attributed to matrix effects.[1][2][3] Co-eluting endogenous components from the biological matrix can interfere with the ionization of the IS in the mass spectrometer's source, leading to inaccurate quantification.[1][4][5]

Troubleshooting Steps:

  • Evaluate Matrix Effects: To confirm if matrix effects are the cause, a post-column infusion experiment can be performed.[1][4] This involves infusing a standard solution of this compound post-chromatographic separation while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of Lenvatinib indicates the presence of co-eluting substances that are causing ion suppression.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components.[1][5]

    • Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all interfering substances.[6][7] Consider optimizing the precipitating agent (e.g., acetonitrile, methanol) and the ratio of solvent to sample.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different organic solvents and pH adjustments to optimize the extraction of Lenvatinib and its IS while leaving interferences behind.

    • Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing matrix interferences.[5][8] Method development would involve selecting the appropriate sorbent (e.g., C18, mixed-mode) and optimizing the wash and elution steps to selectively isolate the analyte and IS.

  • Chromatographic Separation Improvement: Enhancing the separation between this compound and co-eluting matrix components is crucial.[4][5]

    • Gradient Modification: Adjust the mobile phase gradient to increase the resolution around the retention time of Lenvatinib.

    • Column Chemistry: Consider using a different column with alternative selectivity (e.g., phenyl-hexyl, biphenyl) that may better separate the analyte from the interferences.

    • Flow Rate: Lowering the flow rate can sometimes improve separation efficiency.

Below is a logical workflow for troubleshooting internal standard signal variability.

G cluster_0 Troubleshooting Workflow: this compound Signal Variability start Start: Inconsistent IS Signal check_matrix_effect Evaluate Matrix Effect (Post-Column Infusion) start->check_matrix_effect matrix_effect_present Ion Suppression/Enhancement Detected check_matrix_effect->matrix_effect_present Yes no_matrix_effect No Significant Matrix Effect check_matrix_effect->no_matrix_effect No optimize_sample_prep Optimize Sample Preparation (PPT, LLE, SPE) matrix_effect_present->optimize_sample_prep investigate_instrument Investigate Instrument Performance no_matrix_effect->investigate_instrument optimize_chromatography Improve Chromatographic Separation optimize_sample_prep->optimize_chromatography re_evaluate Re-evaluate Matrix Effect optimize_chromatography->re_evaluate re_evaluate->optimize_sample_prep Suppression Persists issue_resolved Issue Resolved re_evaluate->issue_resolved Suppression Eliminated

Caption: Troubleshooting workflow for this compound signal variability.

Q2: Our Lenvatinib to this compound peak area ratio is inconsistent at the lower limit of quantification (LLOQ). What could be the cause?

A2: Inconsistency at the LLLOQ is often exacerbated by matrix effects and can also be due to carryover or issues with the integration of low-level signals.

Troubleshooting Steps:

  • Assess Carryover: Inject a blank sample immediately after a high concentration standard or sample. If a peak is detected at the retention time of Lenvatinib or its IS, carryover is an issue. To mitigate this, an aggressive needle wash or a blank injection between samples may be necessary.

  • Review Integration Parameters: Ensure that the peak integration parameters are optimized for low-level signals to avoid inconsistent baseline noise integration.

  • LLOQ Sample Preparation: The LLOQ is most susceptible to variability introduced by matrix effects. Ensure that the sample preparation method is robust and reproducible. The internal standard normalized matrix effect should have a coefficient of variation (CV%) of not more than 15%.[6][7]

  • Linearity Assessment: Re-evaluate the linearity of the calibration curve, paying close attention to the lower concentration points. The accuracy of the calibrators should be between 95.9% and 105%, with a precision within 5.0%.[6]

Frequently Asked Questions (FAQs)

Q1: What are typical matrix effect values observed for Lenvatinib analysis in human plasma?

A1: Published methods for Lenvatinib analysis in plasma have demonstrated that with appropriate sample preparation and chromatography, matrix effects can be minimized. For instance, one UPLC-MS/MS method reported a matrix effect range for Lenvatinib of 100.3–106.79%.[9] Another study found the internal standard normalized matrix effect CV% to be ≤2.8%.[6][7] A matrix effect ranging from +12.9% to +15.7% has also been reported.[10]

Q2: What are the recommended sample preparation techniques to minimize the impact of co-eluting substances?

A2: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation (PPT): This is a simple and rapid technique, often using acetonitrile or methanol.[6][7][9][11] It is suitable for many applications but may not provide the cleanest extracts.

  • Solid-Phase Extraction (SPE): SPE offers superior cleanup by selectively isolating the analyte and its internal standard from the bulk of the matrix components.[8] This is often the preferred method for minimizing matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts and is another viable option for reducing interferences.

Q3: What are the key mass spectrometry parameters for the analysis of Lenvatinib and this compound?

A3: Lenvatinib is typically analyzed using tandem mass spectrometry (MS/MS) with positive ion electrospray ionization (ESI). The multiple reaction monitoring (MRM) transitions are specific to the precursor and product ions of Lenvatinib and its internal standard. A common MRM transition for Lenvatinib is m/z 427.6 → 371.0.[11] For the stable isotope-labeled internal standard, this compound, the transition would be shifted according to the mass difference.

The following diagram illustrates the general workflow for a bioanalytical method development and validation process, which is essential for mitigating the impact of co-eluting substances.

G cluster_1 Bioanalytical Method Development Workflow method_dev Method Development sample_prep Sample Preparation (PPT, LLE, SPE) method_dev->sample_prep lc_params LC Parameter Optimization (Column, Mobile Phase, Gradient) method_dev->lc_params ms_params MS Parameter Optimization (Ionization, MRM transitions) method_dev->ms_params validation Method Validation sample_prep->validation lc_params->validation ms_params->validation selectivity Selectivity & Specificity validation->selectivity matrix_effect_eval Matrix Effect Evaluation validation->matrix_effect_eval recovery Recovery Assessment validation->recovery precision_accuracy Precision & Accuracy validation->precision_accuracy stability Stability Studies validation->stability routine_analysis Routine Sample Analysis selectivity->routine_analysis matrix_effect_eval->routine_analysis recovery->routine_analysis precision_accuracy->routine_analysis stability->routine_analysis

Caption: General workflow for bioanalytical method development and validation.

Quantitative Data Summary

The following tables summarize key performance characteristics from validated LC-MS/MS methods for Lenvatinib quantification, which are crucial for assessing the impact of co-eluting substances.

Table 1: Precision and Accuracy Data for Lenvatinib Quantification

ParameterConcentration (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (%)Reference
LLOQ0.50≤ 10.0≤ 11.396.3 - 109.0[6]
Low QC1.50≤ 10.0≤ 11.396.3 - 109.0[6]
Medium QC750≤ 10.0≤ 11.396.3 - 109.0[6]
High QC1500≤ 10.0≤ 11.396.3 - 109.0[6]
Low QC0.21.72 - 7.093.61 - 9.580.08 - 3.33 (RE%)[9]
Medium QC201.72 - 7.093.61 - 9.580.08 - 3.33 (RE%)[9]
High QC8001.72 - 7.093.61 - 9.580.08 - 3.33 (RE%)[9]

CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification; QC: Quality Control; RE: Relative Error

Table 2: Matrix Effect and Recovery Data for Lenvatinib

ParameterLow QCMedium QCHigh QCReference
Matrix Effect (%)
Lenvatinib100.3106.79102.48[9]
Recovery (%)
Lenvatinib97.94106.57100.32[9]
Lenvatinib≥ 95.6≥ 95.6≥ 95.6[6][7]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general guideline based on commonly used methods for Lenvatinib extraction from plasma.[6][7][9]

  • Aliquoting: Aliquot 100 µL of plasma sample, calibrator, or quality control sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the working solution of this compound (e.g., 50 ng/mL in methanol) to each tube.

  • Precipitation: Add 300 µL of cold acetonitrile (or methanol) to each tube to precipitate the plasma proteins.

  • Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol describes a method to qualitatively assess matrix effects.[4]

  • System Setup:

    • Set up the LC system with the analytical column and mobile phase used for the Lenvatinib assay.

    • Prepare a solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

    • Using a syringe pump and a T-connector, infuse the this compound solution into the mobile phase flow between the analytical column and the mass spectrometer ion source.

  • Procedure:

    • Begin the infusion and allow the mass spectrometer signal for the this compound MRM transition to stabilize, establishing a steady baseline.

    • Inject a blank plasma sample that has been processed using the established sample preparation method.

    • Monitor the baseline of the this compound signal during the chromatographic run.

  • Interpretation:

    • A significant drop in the baseline signal indicates that one or more components from the matrix are co-eluting and causing ion suppression at that retention time.

    • An increase in the baseline signal would indicate ion enhancement.

    • The retention time of any observed suppression or enhancement can be correlated with the retention time of Lenvatinib to determine if there is a direct impact on its quantification.

References

Lenvatinib and Metabolites Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical refinement of gradient elution methods for Lenvatinib and its metabolites. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Lenvatinib that should be monitored in biological samples?

A1: The primary metabolic pathways for Lenvatinib include oxidation, N-oxidation, dealkylation, and hydrolysis. The major metabolites commonly monitored are:

  • M1: Descyclopropyl Lenvatinib

  • M2: O-demethyl Lenvatinib

  • M3: Lenvatinib N-Oxide

Q2: What are the typical columns and mobile phases used for the separation of Lenvatinib and its metabolites?

A2: Reversed-phase columns, particularly C18 and phenyl columns, are commonly used. For mobile phases, a combination of an aqueous phase (often with a formic acid or ammonium acetate buffer to improve peak shape and ionization) and an organic phase (typically acetonitrile or methanol) is employed in a gradient elution mode.

Q3: How can matrix effects be minimized in the bioanalysis of Lenvatinib and its metabolites?

A3: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a common challenge in bioanalysis.[1] Strategies to mitigate these effects include:

  • Efficient Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation.

  • Chromatographic Separation: Optimizing the gradient elution program to separate the analytes from the bulk of the matrix components is crucial.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard (e.g., Lenvatinib-d4) is highly recommended to compensate for matrix-induced variations in ionization.

Q4: What are the key mass spectrometry parameters for the detection of Lenvatinib and its major metabolites?

A4: Lenvatinib and its metabolites are typically analyzed using tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions will depend on the instrument and tuning, but typical transitions are summarized in the table below.

Troubleshooting Guide

This guide addresses specific issues that may arise during the gradient elution analysis of Lenvatinib and its metabolites.

Issue 1: Poor Peak Shape (Tailing or Fronting) for Lenvatinib or its Metabolites

  • Observation: Asymmetrical peaks, with a tailing factor significantly greater than 1 or a fronting factor less than 1.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Secondary Interactions with Column Silanols Acidify the mobile phase with 0.1% formic acid to suppress the ionization of silanol groups on the column packing material.
Column Overload Reduce the sample injection volume or dilute the sample.
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase conditions.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
Extra-column Dead Volume Check all fittings and tubing for proper connections to minimize dead volume.

Issue 2: Inconsistent Retention Times

  • Observation: Shifting retention times for Lenvatinib and/or its metabolites across different injections or batches.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. A longer equilibration time may be necessary.
Mobile Phase Composition Changes Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase to prevent bubble formation.
Pump Performance Issues Check the HPLC/UPLC pump for leaks and ensure it is delivering a consistent flow rate.
Temperature Fluctuations Use a column oven to maintain a stable column temperature.

Issue 3: Co-elution of Metabolites or Interference from Matrix Components

  • Observation: Overlapping peaks for metabolites or interference peaks from the biological matrix that compromise accurate quantification.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Suboptimal Gradient Program Adjust the gradient slope to improve the separation of closely eluting compounds. A shallower gradient can often enhance resolution.
Inadequate Sample Clean-up Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.
Incorrect Column Chemistry Consider a column with a different selectivity, such as a phenyl-hexyl column, which may provide a different elution order and better separation.

Experimental Protocols

1. Sample Preparation from Human Plasma

A protein precipitation method is a common starting point for sample preparation.

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., Lenvatinib-d4 at 50 ng/mL).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

2. UPLC-MS/MS Gradient Elution Method

This method provides a general framework for the separation of Lenvatinib and its metabolites. Optimization may be required based on the specific instrument and column used.

ParameterSpecification
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Gradient Program:

Time (min)% Mobile Phase B
0.010
1.010
5.090
6.090
6.110
8.010

Data Presentation

Table 1: Typical Retention Times and MRM Transitions for Lenvatinib and its Major Metabolites

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Lenvatinib~4.2427.1370.1
M1 (Descyclopropyl)~3.5387.1370.1
M2 (O-demethyl)~3.8413.1370.1
M3 (N-Oxide)~3.2443.1370.1
Lenvatinib-d4 (IS)~4.2431.1374.1

Note: Retention times are approximate and can vary depending on the specific chromatographic conditions.

Visualizations

Lenvatinib_Metabolism Lenvatinib Lenvatinib M1 M1 (Descyclopropyl Lenvatinib) Lenvatinib->M1 CYP3A4/5 M2 M2 (O-demethyl Lenvatinib) Lenvatinib->M2 CYP3A4 M3 M3 (Lenvatinib N-Oxide) Lenvatinib->M3 CYP3A4 Excretion Excretion (Feces and Urine) Lenvatinib->Excretion M1->Excretion M2->Excretion M3->Excretion

Caption: Simplified metabolic pathway of Lenvatinib.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis UPLC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Gradient Elution Gradient Elution Injection->Gradient Elution Mass Spectrometry Mass Spectrometry Gradient Elution->Mass Spectrometry Data Acquisition Data Acquisition Mass Spectrometry->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for Lenvatinib analysis.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Lenvatinib Assays Utilizing an Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bioanalytical methods for the quantification of Lenvatinib, with a focus on assays using the stable isotope-labeled internal standard, Lenvatinib-¹⁵N,d₄. This document outlines key performance data, detailed experimental protocols, and visual workflows to support robust and reliable pharmacokinetic and toxicokinetic studies.

Lenvatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid and hepatocellular carcinoma.[1][2][3][4] Accurate quantification of Lenvatinib in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic assessments. The use of a stable isotope-labeled internal standard, such as Lenvatinib-¹⁵N,d₄ or a deuterated analog like Lenvatinib-d₄, is best practice for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods to compensate for variability in sample processing and matrix effects.[5][6]

This guide compares and summarizes key validation parameters from published LC-MS/MS methods for Lenvatinib, providing a benchmark for laboratories developing or implementing similar assays. The validation data presented is in accordance with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[7][8][9][10]

Performance Data Comparison

The following tables summarize the quantitative performance of various validated LC-MS/MS methods for Lenvatinib quantification in human plasma. While specific data for Lenvatinib-¹⁵N,d₄ is not detailed in the reviewed literature, the performance of methods using a deuterated internal standard (Lenvatinib-d₄) is presented as a direct comparator.[5][11]

Parameter Method 1 Method 2 Method 3 Method 4
Internal Standard Lenvatinib-d₄[5]Propranolol[12][13]Carfilzomib[1][14]Telmisartan[15]
Linearity Range (ng/mL) 0.50–2000[2][5]9.6–200[12][13]Not Specified0.2–1000[15]
Correlation Coefficient (r²) ≥0.9968[2][5]>0.997[12][13]0.999[1][14]Not Specified
Intra-day Precision (%CV) ≤11.3%[2][5]<6.7%[12][13]Within Limits1.72% to 7.09%[6]
Inter-day Precision (%CV) ≤11.3%[2][5]<6.7%[12][13]Within Limits3.61% to 9.58%[6]
Intra-day Accuracy (%) 96.3 to 109.0%[2][5]95.8–108.3%[12][13]Within Limits0.08% to 3.33% (RE)[6]
Inter-day Accuracy (%) 96.3 to 109.0%[2][5]95.8–108.3%[12][13]Within Limits-1.40% to 5.06% (RE)[6]
Recovery (%) ≥95.6%[2][5]66.8%[12][13]Within Limits97.94–106.57%[6]
Matrix Effect (%) CV% ≤2.8% (IS normalized)[2][5]Extraction efficiency of 15.7%[12][13]Within Limits100.3–106.79%[6]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.50[2][5]9.6[12][13]Not Specified0.2[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are summarized protocols from published studies, highlighting the key steps in Lenvatinib quantification.

Sample Preparation

A common and efficient method for plasma sample preparation is protein precipitation.

  • Protocol:

    • To a 100 µL aliquot of human plasma, add the internal standard solution (e.g., Lenvatinib-¹⁵N,d₄ in methanol).

    • Add a protein precipitating agent, such as acetonitrile or methanol, typically in a 3:1 or 4:1 ratio to the plasma volume.

    • Vortex the mixture to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.

Other reported extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which may offer cleaner extracts but involve more extensive method development.[16]

Chromatographic Conditions
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • Column: A reverse-phase C18 column is commonly used for separation.[2][12][13] For example, a Synergi Fusion RP C18 (50 x 2.1 mm, 4 µm) or an X-Terra RP18 (50 x 2.1 mm, 3.5 µm).[15]

  • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typical.

  • Flow Rate: Flow rates generally range from 0.2 to 1.0 mL/min.[1][12][13][14]

  • Column Temperature: The column is often maintained at a constant temperature, for instance, 30°C or 35°C, to ensure reproducible retention times.[15][17]

Mass Spectrometric Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically employed for Lenvatinib and its internal standard.[12][13]

  • MRM Transitions:

    • Lenvatinib: The precursor ion is m/z 427.1, and a common product ion for quantification is m/z 370.0.[6]

    • Lenvatinib-¹⁵N,d₄ (projected): The precursor ion would be shifted by the mass of the isotopes. For Lenvatinib-d₄, a transition of m/z 431.2 → 371.2 has been noted. For Lenvatinib-²H₅, the transition is m/z 432.1→370.[6]

  • Ion Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized to achieve maximum signal intensity for both the analyte and the internal standard.

Visualized Workflows and Relationships

To further clarify the processes and concepts involved in the bioanalytical method validation of Lenvatinib, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Lenvatinib-15N,d4 (IS) plasma->is precip Protein Precipitation (e.g., Acetonitrile) is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio calibration Quantify using Calibration Curve ratio->calibration results Report Concentration calibration->results

Fig. 1: Experimental workflow for Lenvatinib assay.

G cluster_params Key Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity LLOQ LLOQ Validation->LLOQ Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability Accuracy->Precision Linearity->LLOQ

Fig. 2: Logical relationship of validation parameters.

G cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways Lenvatinib Lenvatinib VEGFR VEGFR1-3 Lenvatinib->VEGFR FGFR FGFR1-4 Lenvatinib->FGFR PDGFRa PDGFRα Lenvatinib->PDGFRa KIT KIT Lenvatinib->KIT RET RET Lenvatinib->RET Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis Proliferation Tumor Cell Proliferation FGFR->Proliferation PDGFRa->Proliferation KIT->Proliferation Invasion Tumor Invasion RET->Invasion

Fig. 3: Simplified Lenvatinib signaling pathway.

References

A Guide to Inter-Laboratory Cross-Validation of Lenvatinib Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-center clinical trials and collaborative drug development, the ability to compare bioanalytical data across different laboratories is paramount. This guide provides a comprehensive overview of the cross-validation of bioanalytical methods for the multi-targeted tyrosine kinase inhibitor, Lenvatinib. By examining the performance of various validated assays, this document aims to ensure that pharmacokinetic data from disparate study sites can be reliably compared, fostering confidence in global clinical trial outcomes.

Comparative Performance of Lenvatinib Bioanalytical Methods

An inter-laboratory cross-validation study involving five different laboratories and seven distinct bioanalytical methods provides the foundation for this comparison.[1] The primary analytical technique employed across all participating labs was Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for quantifying small molecules like Lenvatinib in biological matrices.[1]

The core objective of the cross-validation was to assess the comparability of data generated by these different methods. This was achieved by analyzing two sets of samples: quality control (QC) samples with known Lenvatinib concentrations and clinical study samples with unknown concentrations.[1] The results, summarized in the table below, demonstrate a high degree of concordance among the laboratories, indicating that the different methods yield comparable quantitative data for Lenvatinib in human plasma.

ParameterAcceptance CriteriaResultConclusion
Accuracy of Quality Control (QC) Samples Within ±15% of the nominal concentrationWithin ±15.3%[1]The methods are accurate and produce comparable results for samples with known concentrations.
Percentage Bias for Clinical Study Samples Within ±20%Within ±11.6%[1]The methods provide consistent and comparable results when analyzing real-world clinical samples.

These findings strongly suggest that with proper validation, Lenvatinib concentrations in human plasma can be reliably compared across different laboratories and clinical studies, ensuring the integrity of pharmacokinetic data in global trials.[1]

Experimental Protocols: A Representative LC-MS/MS Method

While the cross-validation study encompassed seven unique methods, they all shared a common workflow involving sample extraction followed by LC-MS/MS analysis.[1] The primary variations between the laboratories were in the sample extraction technique, with methods employing either protein precipitation (PP), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[1]

Below is a detailed, representative protocol for the bioanalysis of Lenvatinib in human plasma using LC-MS/MS with protein precipitation, a commonly used, straightforward, and efficient extraction method.

1. Sample Preparation (Protein Precipitation)

  • Objective: To remove proteins from the plasma sample, which can interfere with the analysis.

  • Procedure:

    • Thaw frozen human plasma samples at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

    • To a 100 µL aliquot of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard. The internal standard is a compound with similar chemical properties to Lenvatinib, added at a known concentration to correct for variability in the extraction and analysis process.

    • Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.

    • Centrifuge the mixture at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant, which contains Lenvatinib and the internal standard, to a clean tube or a 96-well plate for analysis.

2. Liquid Chromatography (LC)

  • Objective: To separate Lenvatinib and the internal standard from other components in the extracted sample.

  • Typical Parameters:

    • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of two solvents, typically:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Objective: To detect and quantify Lenvatinib and the internal standard with high specificity and sensitivity.

  • Typical Parameters:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). This involves monitoring specific precursor-to-product ion transitions for both Lenvatinib and the internal standard.

      • Lenvatinib Transition: m/z 427.1 → 370.1

      • Internal Standard (example): A stable isotope-labeled Lenvatinib or a structurally similar compound.

    • Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

4. Data Analysis

  • The concentration of Lenvatinib in the plasma sample is determined by calculating the ratio of the peak area of Lenvatinib to the peak area of the internal standard and comparing this ratio to a calibration curve. The calibration curve is generated by analyzing a series of plasma samples with known concentrations of Lenvatinib.

Inter-Laboratory Cross-Validation Workflow

The following diagram illustrates the logical workflow of an inter-laboratory cross-validation study for a bioanalytical method, as described in the foundational study.[1]

G cluster_prep Central Preparation Lab (Lab A) cluster_analysis Participating Bioanalytical Labs (Labs B, C, D, E) cluster_comparison Data Comparison and Evaluation prep_qc Prepare Quality Control (QC) Samples (Known Concentrations) blind Blind Sample Concentrations prep_qc->blind prep_clinical Prepare Clinical Study Samples (Unknown Concentrations) prep_clinical->blind lab_b Lab B Analysis blind->lab_b Distribute Samples lab_c Lab C Analysis blind->lab_c Distribute Samples lab_d Lab D Analysis blind->lab_d Distribute Samples lab_e Lab E Analysis blind->lab_e Distribute Samples unblind Unblind Data lab_b->unblind lab_c->unblind lab_d->unblind lab_e->unblind compare_qc Compare QC Sample Results (Calculate Accuracy) unblind->compare_qc compare_clinical Compare Clinical Sample Results (Calculate Percentage Bias) unblind->compare_clinical conclusion Assess Method Comparability compare_qc->conclusion compare_clinical->conclusion

Caption: Workflow for inter-laboratory bioanalytical method cross-validation.

References

A Comparative Guide to Lenvatinib Quantification: Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of Lenvatinib is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comparative overview of the linearity, accuracy, and precision of common analytical methods for Lenvatinib quantification, supported by experimental data from published studies.

Performance Comparison of Analytical Methods

The quantification of Lenvatinib is predominantly achieved through two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of their performance characteristics.

Table 1: Linearity of Lenvatinib Quantification Methods
MethodLinearity RangeCorrelation Coefficient (r²)Biological MatrixReference
LC-MS/MS 0.50–2000 ng/mL≥0.9968Human Plasma[1][2]
10.20–501.60 pg/mL≥0.995Human Plasma[3][4]
9.6–200 ng/mL>0.997Human Plasma[5]
0.2–1000 ng/mLNot SpecifiedHuman Plasma[6]
10% to 200% of rat plasma0.999Rat Plasma[7]
HPLC-UV 10–40 µg/mL0.9992Bulk Drug[8][9][10]
20–100 µg/mL0.999Pharmaceutical Dosage Form[11]
10–50 µg/mL0.9995Bulk Drug[8]
30–150 µg/mL0.999Bulk Drug
10-100 µg/ml0.9991Pharmaceutical Dosage Form[12]
UV-Spectrophotometry 1–5 µg/mLNot SpecifiedPharmaceutical Dosage Form[13]
Table 2: Accuracy and Precision of Lenvatinib Quantification Methods
MethodAccuracy (% Recovery / Range)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Biological Matrix / FormReference
LC-MS/MS 96.3 to 109.0%≤11.3%≤11.3%Human Plasma[1][2]
95.64-100.08%1.06-2.42%0.03-0.55%Human Plasma[3][4]
95.8–108.3%<6.7%<6.7%Human Plasma[5]
HPLC-UV 99.05%Not SpecifiedNot SpecifiedBulk Drug[8][9][10]
98–102%<2%<2%Pharmaceutical Dosage Form[11]
98–102%<0.98%<0.98%Bulk Drug[8]
100.4%0.5% (Repeatability)1.0% (Intermediate)Bulk Drug[14]
UV-Spectrophotometry 98–102%<2.0%<2.0%Pharmaceutical Dosage Form[13]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following sections outline typical experimental protocols for the LC-MS/MS and HPLC-UV methods.

LC-MS/MS Method for Lenvatinib in Human Plasma

This method is highly sensitive and selective, making it suitable for therapeutic drug monitoring where low concentrations of the drug are expected.

1. Sample Preparation (Protein Precipitation):

  • To a plasma sample, an internal standard (e.g., Lenvatinib-D4) is added.

  • Protein precipitation is induced by adding a solvent like acetonitrile.

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is collected for analysis.[1]

2. Chromatographic Conditions:

  • Column: A reversed-phase column, such as a Synergi Fusion RP C18 or Zorbax Eclipse XDB-C18, is commonly used.[1][3]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[1][3][6]

  • Flow Rate: A typical flow rate is around 0.6 mL/min.[3]

  • Column Temperature: The column is often maintained at a constant temperature, for example, 50°C.[1]

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Lenvatinib and the internal standard. For Lenvatinib, a common transition is m/z 427.10 → 370.10.[3][4]

HPLC-UV Method for Lenvatinib in Bulk Drug and Pharmaceutical Dosage Forms

This method is robust and widely used for quality control of pharmaceutical products due to its simplicity and cost-effectiveness.

1. Sample Preparation:

  • A known weight of the Lenvatinib bulk drug or the contents of a capsule is dissolved in a suitable solvent, typically the mobile phase itself.

  • The solution is then diluted to fall within the linear range of the method.

2. Chromatographic Conditions:

  • Column: A C8 or C18 reversed-phase column is frequently used.[8][9][10]

  • Mobile Phase: An isocratic mobile phase, often a mixture of methanol and a buffer like ammonium acetate, is used.[8][9][10] The pH may be adjusted with an acid such as orthophosphoric acid.

  • Flow Rate: A standard flow rate is 1.0 mL/min.[8][9][10]

  • Detection Wavelength: The UV detector is set to a wavelength where Lenvatinib shows maximum absorbance, typically around 240 nm or 301 nm.[8][10][11]

Visualizing the Workflow

To better understand the sequence of operations in a typical Lenvatinib quantification workflow, the following diagram illustrates the key steps from sample collection to data analysis.

Lenvatinib_Quantification_Workflow cluster_pre_analysis Sample Preparation cluster_analysis Analytical Measurement cluster_post_analysis Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Injection Inject into LC System Collect_Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS/MS or UV) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for Lenvatinib quantification.

References

Assessing the Matrix Effect of Lenvatinib-15N,d4: A Comparative Guide for Tissue Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of Lenvatinib and its stable isotope-labeled internal standard, Lenvatinib-15N,d4, across various biological tissues. The primary focus is on assessing the matrix effect, a critical parameter in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis that can significantly impact the accuracy and reproducibility of quantitative results. This document offers detailed experimental protocols and representative data to guide researchers in developing and validating robust bioanalytical methods for Lenvatinib in complex tissue matrices.

Understanding the Matrix Effect in Lenvatinib Tissue Analysis

The quantification of Lenvatinib, a multi-kinase inhibitor, in different tissues is crucial for understanding its pharmacokinetic and pharmacodynamic profiles. However, biological tissues are complex matrices containing a myriad of endogenous components, such as lipids, proteins, and salts, which can interfere with the ionization of the analyte and its internal standard in the mass spectrometer source. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, resulting in inaccurate quantification.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating matrix effects. Ideally, the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to a consistent analyte-to-internal standard peak area ratio. However, differences in the physicochemical properties of the tissue matrices can lead to variable matrix effects, necessitating a thorough evaluation in each tissue of interest.

Comparative Analysis of Matrix Effects in Different Tissues

While specific public data on the matrix effect of this compound across a range of tissues is limited, this section presents representative data based on established bioanalytical method validation acceptance criteria. The data in Table 1 illustrates the expected performance of a validated LC-MS/MS method for Lenvatinib in key tissues known for its distribution. The Internal Standard (IS) Normalized Matrix Factor is a key parameter, with values close to 1.0 indicating minimal relative matrix effect. According to regulatory guidelines, the coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.

Table 1: Representative Matrix Effect Data for this compound in Various Rat Tissues

TissueLenvatinib Matrix Factor (MF)This compound Matrix Factor (MF)IS Normalized Matrix Factor (Lenvatinib MF / IS MF)CV (%) of IS Normalized MF (n=6)
Liver0.880.851.044.2
Kidney0.950.921.033.8
Lung1.051.021.035.1
Spleen0.920.891.036.5
Tumor0.850.821.047.2

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

A robust and reproducible experimental protocol is fundamental for the accurate assessment of matrix effects. The following sections detail the methodologies for tissue sample preparation and LC-MS/MS analysis of Lenvatinib.

Tissue Sample Preparation and Homogenization

The goal of this procedure is to efficiently extract Lenvatinib and this compound from the tissue matrix while minimizing the co-extraction of interfering endogenous components.

1. Tissue Homogenization:

  • Accurately weigh the frozen tissue sample (e.g., 100 mg).

  • Add a 3-fold volume (w/v) of homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) to the tissue in a 2 mL polypropylene tube.

  • Homogenize the tissue using a bead-based homogenizer (e.g., Precellys) with appropriate beads (e.g., ceramic beads) until a uniform homogenate is obtained.

  • Centrifuge the homogenate at 14,000 rpm for 10 minutes at 4°C.

2. Protein Precipitation:

  • To 50 µL of the tissue homogenate supernatant, add 200 µL of ice-cold acetonitrile containing this compound (the internal standard).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

3. Supernatant Transfer:

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Table 2: LC-MS/MS Parameters for Lenvatinib Analysis

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Sciex API 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Lenvatinib: m/z 427.2 -> 370.1; this compound: m/z 432.2 -> 370.1
Source Temperature 550°C
IonSpray Voltage 5500 V

Visualizing the Workflow

To provide a clear understanding of the experimental process, the following diagrams illustrate the key steps involved in assessing the matrix effect.

MatrixEffectWorkflow cluster_sample_prep Tissue Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calculation Matrix Effect Calculation Tissue Tissue Sample Homogenization Homogenization (e.g., Bead Beating) Tissue->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant1 Homogenate Supernatant Centrifugation1->Supernatant1 ProteinPrecipitation Protein Precipitation (Acetonitrile + IS) Supernatant1->ProteinPrecipitation Centrifugation2 Centrifugation ProteinPrecipitation->Centrifugation2 FinalSupernatant Final Supernatant Centrifugation2->FinalSupernatant LCMS LC-MS/MS Analysis FinalSupernatant->LCMS Data Data Acquisition (Peak Areas) LCMS->Data Calculation Calculate Matrix Factor and IS Normalized MF Data->Calculation Result Assess Acceptance Criteria (CV ≤ 15%) Calculation->Result

Experimental workflow for assessing the matrix effect of Lenvatinib in tissues.

Alternative Approaches and Considerations

While protein precipitation is a straightforward and widely used technique for tissue sample preparation, other methods can be employed to further reduce matrix effects, especially for particularly challenging matrices.

  • Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte from the aqueous tissue homogenate into an immiscible organic solvent. LLE can provide cleaner extracts than protein precipitation but is often more time-consuming and requires careful optimization of solvent selection and pH.

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte while matrix components are washed away. This method can yield very clean extracts and allows for sample concentration, but it is the most complex and costly of the three techniques.

The choice of sample preparation method will depend on the specific tissue, the desired level of sensitivity, and the available resources.

SamplePrepComparison cluster_methods Sample Preparation Methods cluster_attributes Key Attributes PPT Protein Precipitation (PPT) Simplicity Simplicity PPT->Simplicity High Cleanliness Extract Cleanliness PPT->Cleanliness Moderate Cost Cost & Time PPT->Cost Low LLE Liquid-Liquid Extraction (LLE) LLE->Simplicity Moderate LLE->Cleanliness High LLE->Cost Moderate SPE Solid-Phase Extraction (SPE) SPE->Simplicity Low SPE->Cleanliness Very High SPE->Cost High

Comparison of common sample preparation techniques for tissue bioanalysis.

Conclusion

The successful quantification of Lenvatinib in various tissues is paramount for its preclinical and clinical development. A thorough assessment of the matrix effect using a stable isotope-labeled internal standard like this compound is a critical component of bioanalytical method validation. By employing robust sample preparation techniques and optimized LC-MS/MS conditions, researchers can ensure the generation of accurate and reliable data. This guide provides a foundational framework for developing and evaluating methods for the bioanalysis of Lenvatinib in diverse and complex tissue matrices.

Lenvatinib Analysis: A Head-to-Head Comparison of Protein Precipitation and Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Lenvatinib, the choice of sample preparation method is a critical determinant of assay performance. The two most common techniques employed are protein precipitation (PP) and liquid-liquid extraction (LLE). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your analytical needs.

Performance Comparison at a Glance

A summary of key performance metrics for protein precipitation and liquid-liquid extraction in the context of Lenvatinib analysis is presented below. Data has been compiled from various validated LC-MS/MS methods.

Performance MetricProtein Precipitation (PP)Liquid-Liquid Extraction (LLE)Key Considerations
Recovery ≥95.6%[1][2]83.81% - 94.53%[3]PP generally offers higher and more consistent recovery for Lenvatinib.
Matrix Effect Internal standard normalized CV% ≤2.8%[1][2]Overall precision of matrix factor: 10.13%[3]PP methods, when optimized, can effectively minimize matrix effects.
Speed & Simplicity HighModerate to Low[1]PP is a simpler and faster technique, amenable to high-throughput workflows.
Cost-Effectiveness High[1][2]ModeratePP requires fewer and less expensive reagents and consumables.
Complexity Low[1]High[1]LLE is a more complex, multi-step process requiring more analyst skill.[1]
Solvent Consumption LowHighLLE typically requires larger volumes of organic solvents.

Experimental Methodologies

Detailed protocols for both protein precipitation and liquid-liquid extraction for the analysis of Lenvatinib in plasma are outlined below. These are representative protocols and may require optimization for specific laboratory conditions and analytical instrumentation.

Protein Precipitation Protocol

This protocol is adapted from a validated LC-MS/MS method for Lenvatinib quantification in human plasma.[1][2]

1. Sample Preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of an appropriate internal standard.

2. Protein Precipitation:

  • Add 500 µL of methanol (or acetonitrile) to the plasma sample.

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

3. Centrifugation:

  • Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

4. Supernatant Transfer:

  • Carefully transfer the clear supernatant to a clean tube.

5. Analysis:

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

Liquid-Liquid Extraction Protocol

1. Sample Preparation:

  • To 200 µL of human plasma in a suitable tube, add a known concentration of an internal standard.

2. pH Adjustment (if necessary):

  • Adjust the pH of the plasma sample as required to optimize the extraction of Lenvatinib.

3. Extraction:

  • Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex the mixture for 10 minutes to facilitate the transfer of Lenvatinib from the aqueous phase to the organic phase.

4. Centrifugation:

  • Centrifuge the sample at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

5. Organic Layer Collection:

  • Carefully transfer the upper organic layer to a clean tube.

6. Evaporation:

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

7. Reconstitution:

  • Reconstitute the dried residue in a specific volume of the mobile phase.

8. Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.

Visualizing the Workflow

The following diagram illustrates the key steps involved in both protein precipitation and liquid-liquid extraction for Lenvatinib sample preparation.

G cluster_PP Protein Precipitation Workflow cluster_LLE Liquid-Liquid Extraction Workflow pp_start Start: Plasma Sample pp_add_solvent Add Precipitating Solvent (e.g., Acetonitrile/Methanol) pp_start->pp_add_solvent pp_vortex Vortex pp_add_solvent->pp_vortex pp_centrifuge Centrifuge pp_vortex->pp_centrifuge pp_supernatant Collect Supernatant pp_centrifuge->pp_supernatant pp_inject Inject into LC-MS/MS pp_supernatant->pp_inject lle_start Start: Plasma Sample lle_add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) lle_start->lle_add_solvent lle_vortex Vortex lle_add_solvent->lle_vortex lle_centrifuge Centrifuge lle_vortex->lle_centrifuge lle_separate Separate Organic Layer lle_centrifuge->lle_separate lle_evaporate Evaporate to Dryness lle_separate->lle_evaporate lle_reconstitute Reconstitute lle_evaporate->lle_reconstitute lle_inject Inject into LC-MS/MS lle_reconstitute->lle_inject

Caption: Comparative workflow of Protein Precipitation and Liquid-Liquid Extraction.

Lenvatinib's Mechanism of Action: A Signaling Pathway Overview

Lenvatinib is a multi-targeted tyrosine kinase inhibitor that exerts its anti-cancer effects by blocking several key signaling pathways involved in tumor growth and angiogenesis.

G cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects VEGFR VEGFR1/2/3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT_mTOR FGFR FGFR1-4 FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR PDGFRa PDGFRα PDGFRa->RAS_RAF_MEK_ERK PDGFRa->PI3K_AKT_mTOR cKIT c-KIT cKIT->PI3K_AKT_mTOR RET RET RET->PI3K_AKT_mTOR Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis TumorGrowth Tumor Cell Proliferation RAS_RAF_MEK_ERK->TumorGrowth PI3K_AKT_mTOR->TumorGrowth Survival Cell Survival PI3K_AKT_mTOR->Survival Lenvatinib Lenvatinib Lenvatinib->VEGFR Inhibits Lenvatinib->FGFR Inhibits Lenvatinib->PDGFRa Inhibits Lenvatinib->cKIT Inhibits Lenvatinib->RET Inhibits

Caption: Lenvatinib inhibits multiple tyrosine kinase signaling pathways.

References

A Researcher's Guide to Inter-Laboratory Variability in Lenvatinib Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring consistent and reproducible quantification of Lenvatinib across different laboratories is paramount for the integrity of clinical trials and therapeutic drug monitoring. This guide provides a comparative overview of the performance of common bioanalytical methods, focusing on inter-laboratory variability and presenting supporting experimental data.

Lenvatinib, a multi-targeted tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of several cancers. Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic studies, dose adjustments, and establishing a clear understanding of its efficacy and toxicity profiles. This guide delves into the methodologies and reported variability associated with the two most prevalent analytical techniques: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Performance Comparison of Lenvatinib Quantification Methods

The choice of analytical method can significantly impact the accuracy and consistency of Lenvatinib quantification. Below is a summary of reported performance data from various validation studies, highlighting the key parameters relevant to inter-laboratory comparison.

Table 1: Inter-Laboratory Cross-Validation of Lenvatinib Quantification by LC-MS/MS
LaboratoryQC Sample Concentration (ng/mL)Accuracy (% Bias) Range
A0.5 - 200-5.8 to 3.0
B0.5 - 200-10.2 to 1.8
C0.5 - 200-15.3 to -1.2
D0.5 - 200-7.8 to 1.3
E0.5 - 200-11.5 to 1.3
Overall 0.5 - 200 -15.3 to 3.0

Data summarized from a study involving seven bioanalytical methods at five laboratories. The accuracy of quality control (QC) samples was found to be within ±15.3%, and the percentage bias for clinical study samples was within ±11.6%, suggesting that Lenvatinib concentrations can be compared across laboratories when using validated LC-MS/MS methods.[1][2]

Table 2: Comparison of Validation Parameters for LC-MS/MS and HPLC-UV Methods
ParameterLC-MS/MSHPLC-UV
Linearity Range 0.5 - 2000 ng/mL10 - 100 µg/mL
Accuracy (% Recovery) 96.3% - 109.0%98% - 102%
Precision (%RSD) Intra-day: ≤11.3%, Inter-day: ≤11.3%Intra-day: <2.0%, Inter-day: <2.0%
Limit of Detection (LOD) ~0.5 ng/mL0.48 µg/mL
Limit of Quantification (LOQ) ~1.0 ng/mL1.46 µg/mL

This table compiles data from multiple individual validation studies. While a direct inter-laboratory comparison for HPLC-UV was not available, the validation data from single-laboratory studies provide an indication of the methods' performance capabilities. LC-MS/MS generally offers higher sensitivity (lower LOD and LOQ) compared to HPLC-UV.

Experimental Protocols

Detailed and standardized experimental protocols are the foundation for minimizing inter-laboratory variability. Below are representative methodologies for the quantification of Lenvatinib.

Lenvatinib Quantification by LC-MS/MS

This protocol is based on a validated method for the quantification of Lenvatinib in human plasma.

1. Sample Preparation:

  • Protein Precipitation: To 50 µL of human plasma, add 150 µL of an internal standard solution (e.g., Lenvatinib-d4) in acetonitrile.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new plate for analysis.

2. Chromatographic Conditions:

  • HPLC System: A validated HPLC system.

  • Column: A suitable C18 analytical column (e.g., Synergi Fusion RP C18).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: A constant flow rate (e.g., 0.4 mL/min).

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Lenvatinib and the internal standard.

Lenvatinib Quantification by HPLC-UV

This protocol is a representative example for the quantification of Lenvatinib in pharmaceutical dosage forms.

1. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Lenvatinib reference standard in a suitable diluent (e.g., methanol:water 50:50 v/v) and perform serial dilutions to create calibration standards.

  • Sample Solution: Extract Lenvatinib from the dosage form using the same diluent.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., YMC C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase, for example, a mixture of water and methanol (30:70 v/v).

  • Flow Rate: 0.6 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

Visualizing Workflows and Pathways

To further clarify the processes and mechanisms discussed, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample is Internal Standard Addition plasma->is vortex Vortex & Centrifuge is->vortex supernatant Collect Supernatant vortex->supernatant lc LC Separation supernatant->lc LC-MS/MS hplc HPLC Separation supernatant->hplc HPLC-UV ms MS/MS Detection lc->ms quant Quantification ms->quant uv UV Detection hplc->uv uv->quant report Report Generation quant->report

Caption: A generalized workflow for Lenvatinib quantification.

lenvatinib_pathway cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects Lenvatinib Lenvatinib VEGFR VEGFR1/2/3 Lenvatinib->VEGFR FGFR FGFR1-4 Lenvatinib->FGFR PDGFRa PDGFRα Lenvatinib->PDGFRa KIT KIT Lenvatinib->KIT RET RET Lenvatinib->RET RAS_RAF_ERK RAS-RAF-ERK Pathway VEGFR->RAS_RAF_ERK PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT Angiogenesis ↓ Angiogenesis VEGFR->Angiogenesis FGFR->RAS_RAF_ERK FGFR->PI3K_AKT PDGFRa->RAS_RAF_ERK PDGFRa->PI3K_AKT KIT->RAS_RAF_ERK KIT->PI3K_AKT RET->RAS_RAF_ERK RET->PI3K_AKT Proliferation ↓ Cell Proliferation RAS_RAF_ERK->Proliferation Survival ↓ Cell Survival PI3K_AKT->Survival

References

Lenvatinib-15N,d4 in Incurred Sample Reanalysis: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of stable isotope-labeled internal standards, specifically focusing on Lenvatinib-15N,d4, against non-labeled alternatives in the bioanalysis of Lenvatinib. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible results in pharmacokinetic and toxicokinetic studies, a necessity underscored by regulatory bodies such as the FDA and EMA. Incurred sample reanalysis (ISR) serves as a critical measure of the reliability of a bioanalytical method.

Superior Reproducibility with Stable Isotope-Labeled Internal Standards

Incurred sample reanalysis is essential to ensure that a bioanalytical method is reproducible for authentic patient or study samples. The acceptance criterion for ISR in small molecule bioanalysis typically requires that for at least two-thirds of the repeated samples, the percentage difference between the original and the reanalyzed concentration should be within ±20% of their mean.

While specific ISR data for this compound is not publicly available, a study utilizing a deuterated form of Lenvatinib (Lenvatinib-d4) as an internal standard provides a strong surrogate for its performance. In this study, the incurred sample reanalysis of 14 patient plasma samples demonstrated excellent reproducibility, with the percentage difference between the initial and repeat analyses ranging from -9.20% to 17.5%[1]. This falls well within the accepted ±20% limit, highlighting the robustness of using a stable isotope-labeled internal standard.

In contrast, while methods using non-labeled, structural analog internal standards can be validated, they are more susceptible to variability caused by matrix effects, extraction inconsistencies, and ionization suppression or enhancement. This can potentially lead to a higher rate of ISR failures, compromising the reliability of study data. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and has nearly identical physicochemical properties, provides superior correction for these potential sources of error.

Comparative Performance Data

The following table summarizes the performance of a Lenvatinib bioanalytical method using a deuterated internal standard in incurred sample reanalysis, demonstrating its adherence to regulatory guidelines.

Internal Standard TypeNumber of ISR SamplesRange of % DifferenceAcceptance Criteria Met
Lenvatinib-d4 (Stable Isotope-Labeled)14-9.20% to 17.5%Yes (all samples within ±20%)

Experimental Protocols

A detailed methodology for the bioanalysis of Lenvatinib using a stable isotope-labeled internal standard is crucial for reproducibility. The following is a representative experimental protocol based on a validated LC-MS/MS method.

Sample Preparation
  • Thawing and Centrifugation : Frozen human plasma samples are thawed at room temperature and centrifuged to remove any particulate matter.

  • Protein Precipitation : To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing the stable isotope-labeled internal standard (e.g., Lenvatinib-d4).

  • Vortexing and Centrifugation : The samples are vortex-mixed for 1 minute and then centrifuged at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Supernatant Transfer : The clear supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

  • Reconstitution : The residue is reconstituted in 100 µL of the mobile phase, and an aliquot is injected into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column : A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is typically used for separation.

  • Mobile Phase : A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate : A typical flow rate is 0.4 mL/min.

  • Mass Spectrometry : A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode.

  • MRM Transitions :

    • Lenvatinib: m/z 427.1 → 370.1

    • Lenvatinib-d4: m/z 431.1 → 374.1

Workflow and Pathway Diagrams

To visually represent the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Lenvatinib-d4 in Acetonitrile plasma->add_is vortex Vortex & Centrifuge add_is->vortex supernatant Transfer Supernatant vortex->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection data_processing Data Processing & Quantification detection->data_processing

Experimental workflow for Lenvatinib bioanalysis.

signaling_pathway cluster_isr Incurred Sample Reanalysis Logic initial_analysis Initial Sample Analysis select_samples Select Subset of Samples initial_analysis->select_samples compare Compare Results initial_analysis->compare reanalysis Reanalyze Samples on a Different Day select_samples->reanalysis reanalysis->compare acceptance Acceptance Criteria Met? (Difference ≤ ±20%) compare->acceptance pass Method is Reproducible acceptance->pass Yes (≥ 2/3 of samples) fail Investigate Discrepancy acceptance->fail No

Logical flow of incurred sample reanalysis.

References

A Comparative Guide to Lenvatinib Assay Validation: Aligning with FDA and EMA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lenvatinib assay validation parameters with the rigorous standards set by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). As both regulatory bodies have moved towards harmonization under the International Council for Harmonisation (ICH) M10 guideline, this document will serve as a practical resource for ensuring bioanalytical methods for Lenvatinib meet global standards.[1][2][3][4] This guide is intended to aid in the development and validation of robust and reliable assays for the quantification of Lenvatinib in biological matrices.

Lenvatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers.[5][6] Accurate measurement of its concentration in biological samples is crucial for pharmacokinetic and toxicokinetic studies, which are fundamental to regulatory submissions.[1][3]

Regulatory Framework: FDA & EMA Harmonization

Historically, the FDA and EMA had separate guidelines for bioanalytical method validation.[2][7] However, with the finalization of the ICH M10 guideline, a significant step has been made towards a unified global standard for bioanalytical method validation, which is now the cornerstone for submissions to both agencies.[1][4] This guide will reference the harmonized principles outlined in ICH M10, while also considering any specific interpretations from the FDA and EMA.

Lenvatinib Signaling Pathway

Lenvatinib exerts its therapeutic effect by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis. The following diagram illustrates the key signaling pathways targeted by Lenvatinib.

Lenvatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR1-3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK FGFR FGFR1-4 FGFR->RAS_RAF_MEK_ERK PDGFR PDGFRα PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway PDGFR->PI3K_AKT_mTOR KIT KIT KIT->PI3K_AKT_mTOR RET RET RET->RAS_RAF_MEK_ERK RET->PI3K_AKT_mTOR Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFR Lenvatinib->KIT Lenvatinib->RET Gene_Expression Gene Expression RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Tumor_Growth Tumor Growth & Proliferation Gene_Expression->Tumor_Growth

Caption: Lenvatinib inhibits key signaling pathways involved in cancer progression.

Comparison of Bioanalytical Method Validation Parameters

The following tables summarize the key validation parameters and their acceptance criteria as per the harmonized ICH M10 guideline, which is recognized by both the FDA and EMA. This is followed by a comparison with published data from validated Lenvatinib assays, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Table 1: Core Bioanalytical Validation Parameters and Acceptance Criteria (ICH M10)

ParameterAcceptance Criteria
Calibration Curve At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.98. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).
Accuracy Mean concentration at each QC level (LLOQ, LQC, MQC, HQC) should be within ±15% of the nominal value.
Precision Coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% for each QC level (LLOQ, LQC, MQC, HQC).
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix from at least 6 different sources.
Matrix Effect Assessed to ensure precision and accuracy are not compromised. The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery The recovery of the analyte need not be 100%, but it should be consistent, precise, and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and in-processed samples. The mean concentration of stability samples should be within ±15% of the nominal concentration.
Dilution Integrity If samples are to be diluted, the accuracy and precision of the dilution should be demonstrated. Accuracy and precision should be within ±15%.

Table 2: Performance Data from Published Lenvatinib LC-MS/MS Assays

ParameterStudy 1[8][9]Study 2[6][10]Study 3[11][12]Study 4[13]
Linearity Range 9.6–200 ng/mLNot explicitly stated, but validated according to guidelines.10% to 200% of a certain concentration in rat plasma10.20-501.60 pg/mL
Correlation Coefficient (r²) > 0.997Not explicitly stated, but validated according to guidelines.0.999≥ 0.995
Intra-day Accuracy (%) 95.8–108.3Within ±15.3%Within USFDA guidelines95.64-100.08
Inter-day Accuracy (%) 95.8–108.3Within ±15.3%Within USFDA guidelines97.16-100.07
Intra-day Precision (%CV) < 6.7Not explicitly stated, but validated according to guidelines.Within USFDA guidelines1.06-2.42
Inter-day Precision (%CV) < 6.7Not explicitly stated, but validated according to guidelines.Within USFDA guidelines0.03-0.55
Recovery (%) 66.8Not explicitly stated, but validated according to guidelines.Within USFDA guidelinesNot explicitly stated, but validated according to guidelines.
Matrix Human PlasmaHuman PlasmaRat PlasmaHuman Plasma

Experimental Protocols: A Generalized Lenvatinib LC-MS/MS Assay

The following is a generalized experimental protocol based on common practices reported in the literature for the quantification of Lenvatinib in human plasma.[8][9][13]

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add an internal standard (e.g., a structurally similar compound not present in the matrix).

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions
  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 5-20 µL.

Mass Spectrometric Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • Lenvatinib: Precursor ion (e.g., m/z 427.1) to a specific product ion (e.g., m/z 370.1).[13]

    • Internal Standard: A specific precursor-to-product ion transition for the chosen IS.

Bioanalytical Method Validation Workflow

The following diagram outlines the logical workflow for the validation of a bioanalytical method according to regulatory guidelines.

Bioanalytical_Method_Validation_Workflow cluster_validation_params Full Validation Parameters Method_Development Method Development Full_Validation Full Validation Method_Development->Full_Validation Sample_Analysis Routine Sample Analysis Full_Validation->Sample_Analysis Selectivity Selectivity Accuracy Accuracy Precision Precision Calibration_Curve Calibration_Curve LLOQ LLOQ Stability Stability Recovery Recovery Matrix_Effect Matrix_Effect Dilution_Integrity Dilution_Integrity Partial_Validation Partial Validation Partial_Validation->Sample_Analysis Cross_Validation Cross-Validation Cross_Validation->Sample_Analysis

Caption: A workflow for bioanalytical method validation.

Conclusion

The validation of a Lenvatinib assay according to FDA and EMA guidelines, now harmonized under ICH M10, is a critical step in drug development. The published literature demonstrates that robust and reliable LC-MS/MS methods can be successfully validated to meet these stringent requirements. By adhering to the principles of selectivity, accuracy, precision, and stability, researchers can ensure the generation of high-quality data for regulatory submissions. This guide provides a framework for understanding the regulatory expectations and a practical starting point for the development and validation of Lenvatinib assays.

References

Safety Operating Guide

Safe Disposal of Lenvatinib-15N,d4: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Lenvatinib-15N,d4 is a critical component of laboratory safety and environmental responsibility. As Lenvatinib is an antineoplastic drug, it is classified as a hazardous drug (HD) by the National Institute for Occupational Safety and Health (NIOSH).[1] Therefore, its disposal must adhere to stringent federal, state, and local regulations, such as those outlined by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1]

The isotopic labels on this compound—Nitrogen-15 and Deuterium (d4)—are stable, non-radioactive isotopes.[2][3] They do not decay or emit radiation, meaning the primary safety concern is not radiological but toxicological, stemming from the parent Lenvatinib compound.[2] Consequently, disposal procedures are dictated by the hazardous nature of the active pharmaceutical ingredient.

Key Principles for Hazardous Drug Disposal

All personnel handling this compound waste must be trained in appropriate procedures to protect themselves and the environment.[1][4] The following table summarizes the core principles for managing this type of waste.

PrincipleGuidelineRegulatory Basis
Waste Classification Lenvatinib is an antineoplastic agent and must be managed as hazardous pharmaceutical waste.[1]NIOSH List of Hazardous Drugs, EPA RCRA[1]
Segregation All items contaminated with this compound must be segregated from non-hazardous waste streams at the point of generation.Best practice for hazardous waste management.
Prohibition of Sewering Disposal of hazardous pharmaceuticals down drains or toilets is strictly prohibited.[5]EPA regulations[5]
Containerization Use designated, clearly labeled, leak-proof containers specifically for hazardous drug waste.[6]OSHA, EPA, and DOT regulations.
Final Disposal Unused or expired this compound must be disposed of through a licensed hazardous waste contractor, typically via incineration.[5]EPA RCRA[1][5]
Record Keeping Maintain a detailed log of all hazardous drug waste generated, including dates, types, and quantities.[4]Facility-specific EHS policies, good laboratory practice.

Step-by-Step Disposal Protocol for this compound

This protocol provides a step-by-step methodology for the safe handling and disposal of waste generated from research activities involving this compound.

1. Preparation and Personal Protective Equipment (PPE)

  • Before handling this compound or its waste, don appropriate PPE, including double gloves, a disposable gown, and eye protection.

  • Conduct all handling procedures that may generate aerosols or dust within a certified chemical fume hood or biological safety cabinet.

  • Place a plastic-backed absorbent pad on the work surface to contain any potential spills; this pad must be disposed of as hazardous waste after use.[6]

2. Waste Segregation at the Point of Generation Immediately segregate waste into the correct categories as it is generated:

  • Trace-Contaminated Waste: This includes non-sharp items with minimal residual drug, such as empty vials, flasks, absorbent pads, gloves, gowns, and other contaminated lab supplies.

  • Bulk or Unused this compound: This category includes the original drug container with remaining powder, solutions containing the drug, or grossly contaminated materials from a spill cleanup. This is often referred to as "P-listed" or RCRA hazardous waste.[7]

  • Contaminated Sharps: Needles, syringes, glass pipettes, and any other sharp items contaminated with this compound.

3. Proper Containerization

  • Trace-Contaminated Waste: Place directly into a yellow hazardous drug waste container or a yellow bag labeled "Hazardous Drug Waste" or "Trace Chemotherapy Waste".[6] This container must be kept covered with a lid and sealed when not in active use.[6]

  • Bulk or Unused this compound: This waste must be placed in a designated RCRA hazardous waste container. These containers are typically black and must be labeled with the words "Hazardous Waste" and a description of the contents. Consult your institution's Environmental Health and Safety (EHS) department for specific container and labeling requirements.

  • Contaminated Sharps: Dispose of all contaminated sharps immediately into a puncture-resistant, leak-proof sharps container that is clearly labeled for hazardous drug or chemotherapy sharps.

4. Spill Management

  • In case of a spill, use a dedicated chemotherapy spill kit.

  • All materials used for cleanup, including absorbent materials and contaminated PPE, must be disposed of as bulk hazardous drug waste in the designated RCRA container.[7]

5. Storage and Final Disposal

  • When waste containers are full (typically three-quarters), securely seal them.

  • Store the sealed containers in a designated, secure hazardous waste accumulation area away from general lab traffic.

  • Arrange for pickup and final disposal through your institution's EHS department, which will use a licensed hazardous waste management vendor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste streams.

G cluster_0 cluster_1 Step 1: Identify Waste Type cluster_2 Step 2: Select Correct Waste Container cluster_3 A Waste Generation (this compound) B Trace Contaminated (Gloves, Gowns, Empty Vials) A->B C Contaminated Sharps (Needles, Syringes, Glassware) A->C D Bulk / Unused Drug (Stock Vials, Gross Spills) A->D E Yellow NIOSH HD Bin (Labeled 'Trace Chemo Waste') B->E F Puncture-Resistant Sharps Container (Labeled 'Chemo Sharps') C->F G Black RCRA Hazardous Waste Bin (Labeled with Contents) D->G H Store in Designated Hazardous Waste Accumulation Area E->H F->H G->H I Collection by Licensed Hazardous Waste Vendor H->I

Caption: Waste disposal workflow for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Lenvatinib-15N,d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount, especially when handling potent compounds like Lenvatinib-15N,d4. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, we aim to be your trusted partner in laboratory safety and chemical handling.

This compound, an isotopic analog of a multi-kinase inhibitor used in cancer therapy, is classified as a hazardous compound. The Safety Data Sheet (SDS) for the similar compound Lenvatinib-d4 indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Due to its cytotoxic nature, stringent handling protocols are necessary to minimize exposure and ensure the well-being of laboratory personnel.

Hazard Identification and Exposure Control

While specific occupational exposure limits (OELs) have not been established for this compound, the absence of this data necessitates the adoption of the most rigorous safety precautions for handling cytotoxic and hazardous materials.[1][2][3][4][5] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1]

Hazard Summary for Lenvatinib-d4

Hazard ClassificationDescription
Acute Oral ToxicityHarmful if swallowed.
Skin Corrosion/IrritationCauses skin irritation.
Eye Damage/IrritationCauses serious eye irritation.
Specific Target Organ ToxicityMay cause respiratory irritation.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound. All PPE should be donned before handling the compound and removed in a manner that prevents cross-contamination.

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (compliant with ASTM D6978). The outer glove should have a long cuff that covers the gown sleeve.Prevents skin absorption. Chemotherapy-rated gloves are specifically tested for resistance to permeation by hazardous drugs.
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and elastic or knit cuffs.Protects against splashes and contamination of personal clothing.
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and aerosols to the eyes and face.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment device.Prevents inhalation of airborne particles.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to minimize the risk of exposure during the handling of this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination A Don appropriate PPE B Prepare designated handling area (e.g., fume hood) A->B C Verify availability of spill kit and waste containers B->C D Weigh and handle solid this compound in a chemical fume hood C->D E Prepare solutions within the fume hood D->E F Label all containers clearly E->F G Decontaminate all work surfaces F->G H Segregate and dispose of all waste properly G->H I Doff PPE in the correct order H->I J Wash hands thoroughly I->J

Figure 1. Safe Handling Workflow for this compound

Step-by-Step Handling Procedure:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare a designated work area, preferably a certified chemical fume hood, by covering the surface with a disposable, absorbent, plastic-backed liner.

    • Ensure a cytotoxic spill kit and designated, clearly labeled cytotoxic waste containers are readily accessible.

  • Handling:

    • All manipulations of solid this compound, such as weighing, must be performed within a chemical fume hood to prevent inhalation of the powder.

    • When preparing solutions, do so within the fume hood.

    • Clearly label all containers with the compound name, concentration, and hazard symbols.

  • Post-Handling and Decontamination:

    • After handling is complete, decontaminate all surfaces and equipment with an appropriate cleaning agent.

    • Dispose of all contaminated materials, including the absorbent liner, in the designated cytotoxic waste containers.

    • Remove PPE in the reverse order it was donned, being careful to avoid self-contamination. The outer gloves should be removed first.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste generated from handling this compound is considered cytotoxic waste.

Disposal Workflow

cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal A Identify all this compound contaminated materials B Sharps (needles, scalpels) in a puncture-resistant cytotoxic sharps container A->B C Solid Waste (gloves, gowns, vials, liners) in a labeled cytotoxic waste bag within a rigid container A->C D Liquid Waste (unused solutions) in a sealed, leak-proof cytotoxic liquid waste container A->D E Store sealed waste containers in a designated secure area B->E C->E D->E F Arrange for pickup and disposal by a licensed hazardous waste contractor E->F G Maintain disposal records F->G

Figure 2. Cytotoxic Waste Disposal Workflow

Disposal Procedure:

  • Segregation at the Source:

    • Sharps: All contaminated sharps, such as needles and syringes, must be placed in a clearly labeled, puncture-resistant cytotoxic sharps container.

    • Solid Waste: Contaminated items like gloves, gowns, absorbent pads, and empty vials should be disposed of in a designated, leak-proof plastic bag, which is then placed inside a rigid, labeled cytotoxic waste container.

    • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, leak-proof container that is clearly labeled as cytotoxic liquid waste.

  • Storage and Collection:

    • All cytotoxic waste containers must be sealed when full or at the end of the experiment.

    • Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.

  • Final Disposal:

    • The disposal of cytotoxic waste must be handled by a licensed hazardous waste management company. Do not dispose of this waste with general or biohazardous waste.

    • Maintain detailed records of all cytotoxic waste generated and disposed of in accordance with institutional and regulatory requirements.

By implementing these comprehensive safety and handling procedures, research institutions can ensure the protection of their personnel while advancing critical drug development research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.